ISX-1
Description
Properties
Molecular Formula |
C14H14N4O2S |
|---|---|
Molecular Weight |
302.35 g/mol |
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-5-thiophen-2-yl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C14H14N4O2S/c19-14(16-4-2-6-18-7-5-15-10-18)11-9-12(20-17-11)13-3-1-8-21-13/h1,3,5,7-10H,2,4,6H2,(H,16,19) |
InChI Key |
LRGVDHZAEYAHLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NO2)C(=O)NCCCN3C=CN=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ISX-1; ISX 1; ISX1; |
Origin of Product |
United States |
Foundational & Exploratory
The Role of Intestine-Specific Homeobox (ISX) in Intestinal Development and Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Intestine-Specific Homeobox (ISX) gene encodes a transcription factor that plays a critical role in regulating intestinal development, nutrient metabolism, and immune function. As a member of the homeobox family of genes, ISX is involved in the precise control of gene expression networks essential for maintaining intestinal homeostasis. This technical guide provides an in-depth overview of the current understanding of ISX function, with a focus on its molecular mechanisms, signaling pathways, and implications for disease. Detailed experimental protocols and quantitative data are presented to facilitate further research and therapeutic development.
Core Functions of ISX in the Intestine
ISX primarily functions as a transcriptional repressor, fine-tuning the expression of genes involved in lipid absorption and vitamin A metabolism. Its expression is most abundant in the epithelial cells of the small intestine.
Regulation of Vitamin A and Carotenoid Metabolism
A primary and well-established role of ISX is the regulation of vitamin A production from dietary carotenoids like β-carotene. ISX acts as a gatekeeper to prevent excessive vitamin A accumulation, which can be toxic. It achieves this by repressing the expression of two key genes:
-
Scavenger Receptor Class B, Type I (Scarb1): This gene encodes a protein responsible for the uptake of carotenoids from the intestinal lumen.
-
Beta-carotene-15,15'-dioxygenase (Bco1): This gene encodes the enzyme that cleaves β-carotene into retinaldehyde, a precursor to vitamin A.
This negative feedback loop is initiated by retinoic acid, the active metabolite of vitamin A. Retinoic acid induces the expression of ISX, which in turn represses Scarb1 and Bco1, thereby reducing the production of retinoic acid.[1][2] This tight regulation is crucial for maintaining vitamin A homeostasis.
Role in Intestinal Cell Proliferation and Differentiation
While homozygous null mice for Isx are viable and fertile with no gross histological abnormalities in the gut, emerging evidence suggests a role for ISX in intestinal cell fate.[3] Studies have shown that ISX expression is coordinated with the gut homeotic regulator Cdx2, a key transcription factor in intestinal development and differentiation.[4] Forced expression of Cdx2 in fetal mouse stomach explants leads to a robust induction of Isx, indicating a potential role for ISX in the specification of intestinal cell lineages.[4]
ISX in Disease and Pathophysiology
Dysregulation of ISX expression and function has been implicated in several pathological conditions, including cancer and inflammatory disorders.
Gastric Carcinogenesis
Helicobacter pylori infection, a major risk factor for gastric cancer, has been shown to induce ISX expression in the gastric mucosa. This aberrant expression of ISX can lead to intestinal metaplasia, a precancerous condition, and promote cell proliferation. ISX contributes to gastric carcinogenesis by upregulating the expression of CDX1/2, cyclin D1, and MUC2, while downregulating MUC5AC.
Hepatocellular Carcinoma (HCC)
In the context of HCC, ISX acts as a proto-oncogene. Proinflammatory cytokines like IL-6 can induce ISX expression, which in turn drives cell proliferation and tumor growth. ISX exerts its oncogenic effects in the liver by transcriptionally activating key cell cycle regulators, including:
-
Cyclin D1: A critical protein for G1 phase progression in the cell cycle.
-
E2F Transcription Factor 1 (E2F1): A transcription factor that controls the expression of genes required for DNA replication and cell cycle progression.
ISX directly binds to the promoter regions of both cyclin D1 and E2F1 to activate their transcription. Furthermore, ISX is involved in integrating IL-6 signaling with tryptophan catabolism and immune suppression in the tumor microenvironment.
Inflammatory Bowel Disease (IBD)
Genetic polymorphisms in the ISX gene have been associated with an increased risk of inflammatory bowel disease, suggesting a role for ISX in maintaining intestinal immune homeostasis. The precise mechanisms by which ISX influences IBD pathogenesis are still under investigation but are thought to be linked to its role in regulating vitamin A metabolism, as vitamin A is a critical modulator of gut immunity.
Quantitative Data on ISX Function
The following tables summarize key quantitative data from studies investigating ISX function.
| Gene | Cell/Tissue Type | Condition | Fold Change in Expression | Reference |
| Scarb1 | Isx-/- mouse ileum | Knockout | ~10-fold increase | |
| Scarb1 | Isx-/- mouse duodenum and ileum | Knockout | Significantly elevated | |
| IDO1 | SK-Hep1 cells | ISX overexpression | 2.5-fold increase | |
| TDO2 | SK-Hep1 cells | ISX overexpression | 2.4-fold increase | |
| AHR | SK-Hep1 cells | ISX overexpression | 4.2-fold increase | |
| CD86 | SK-Hep1 cells | ISX overexpression | 9.6-fold increase | |
| PD-L1 | SK-Hep1 cells | ISX overexpression | 6.1-fold increase | |
| E2F1 promoter activity | SK-Hep1 cells | ISX overexpression | 6.2–8.8-fold increase |
Table 1: Changes in Target Gene Expression Mediated by ISX
| Parameter | Cell Line | Condition | Effect | Reference |
| Spheroid colony formation | MKN45 gastric cancer cells | Stable ISX expression | Increased formation | |
| Tumorigenic ability | MKN45 gastric cancer cells in xenograft model | Stable ISX expression | High tumorigenicity | |
| Cell Growth | Hep 3B cells | ISX transfection | 91.2% increase | |
| Cell Proliferation | Hep 3B cells | ISX transfection | 47.9% increase |
Table 2: Functional Effects of ISX Expression on Cellular Phenotypes
Signaling Pathways Involving ISX
Retinoic Acid Signaling Pathway
Caption: Retinoic acid-ISX negative feedback loop.
IL-6 Signaling in Hepatocellular Carcinoma
Caption: ISX-mediated oncogenesis downstream of IL-6.
Experimental Protocols
Chromatin Immunoprecipitation (ChIP) Assay to Identify ISX Binding to Target Promoters
This protocol is designed to determine the in vivo binding of the ISX transcription factor to the promoter regions of its target genes, such as E2F1 and cyclin D1.
Materials:
-
Hepatoma cell lines (e.g., Hep3B, SK-Hep1)
-
Formaldehyde (1%)
-
Glycine (1.25 M)
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Sonication equipment
-
Anti-ISX antibody
-
Normal IgG (as a negative control)
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
RNase A
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol
-
PCR primers for the target promoter region
-
qPCR machine and reagents
Procedure:
-
Cross-linking: Treat cultured hepatoma cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 1.25 M glycine.
-
Cell Lysis: Harvest and lyse the cells to release the nuclei.
-
Chromatin Shearing: Resuspend the nuclear pellet in nuclear lysis buffer and sonicate to shear the chromatin into fragments of 200-1000 bp.
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate with protein A/G beads.
-
Incubate the pre-cleared lysate overnight at 4°C with an anti-ISX antibody or normal IgG.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by incubating at 65°C overnight with proteinase K.
-
DNA Purification: Purify the DNA using phenol:chloroform extraction and ethanol precipitation.
-
Analysis: Use the purified DNA as a template for qPCR with primers specific to the putative ISX binding site on the target gene promoter. An enrichment compared to the IgG control indicates direct binding.
Luciferase Reporter Assay to Measure Promoter Activation by ISX
This assay quantifies the ability of ISX to transactivate the promoter of a target gene.
Materials:
-
Mammalian cell line (e.g., SK-Hep1)
-
Expression vector for ISX
-
Reporter vector containing the target gene promoter upstream of a luciferase gene (e.g., pGL3-E2F1-promoter)
-
Control reporter vector (e.g., pRL-TK with Renilla luciferase)
-
Transfection reagent (e.g., Lipofectamine)
-
Dual-Luciferase Reporter Assay System
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate and allow them to adhere.
-
Transfection: Co-transfect the cells with the ISX expression vector, the target promoter-luciferase reporter vector, and the control Renilla luciferase vector.
-
Incubation: Incubate the cells for 24-48 hours to allow for protein expression.
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided with the assay kit.
-
Luciferase Measurement:
-
Measure the firefly luciferase activity from the experimental reporter.
-
Measure the Renilla luciferase activity from the control reporter.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Compare the normalized luciferase activity in the presence and absence of the ISX expression vector to determine the fold activation.
Experimental Workflow Diagram
Caption: Workflow for validating ISX target genes.
Conclusion and Future Directions
The Intestine-Specific Homeobox gene, ISX, is a multifaceted transcription factor with significant roles in intestinal physiology and disease. Its function as a key regulator of vitamin A metabolism highlights its importance in nutrient sensing and homeostasis. Furthermore, the emerging evidence linking ISX to cancer and inflammatory diseases positions it as a potential therapeutic target.
Future research should focus on elucidating the complete repertoire of ISX target genes in the intestine and other tissues. The development of conditional knockout mouse models will be instrumental in dissecting the tissue-specific functions of ISX in development and disease. For drug development professionals, targeting the signaling pathways that regulate ISX expression or the downstream effectors of ISX may offer novel therapeutic strategies for a range of gastrointestinal and oncological disorders.
References
An In-Depth Technical Guide to the Expression Profile of Intestine-Specific Homeobox (ISX) in Gastrointestinal Tissues
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Intestine-Specific Homeobox (ISX) is a critical transcription factor predominantly expressed in the gastrointestinal (GI) tract, where it plays a pivotal role in development, homeostasis, and the pathogenesis of various diseases. This technical guide provides a comprehensive overview of the ISX gene expression profile across different GI tissues, details on experimental protocols for its analysis, and an exploration of the signaling pathways it modulates. All quantitative data are presented in structured tables for comparative analysis, and key methodologies and pathways are visualized using diagrams to facilitate a deeper understanding of ISX function in the gut.
ISX Gene Expression Profile in Human Gastrointestinal Tissues
The expression of the ISX gene varies across the different tissues of the human gastrointestinal tract. Analysis of RNA sequencing data from the Genotype-Tissue Expression (GTEx) project provides quantitative insights into the transcript levels of ISX.
Quantitative mRNA Expression Data
The following table summarizes the mRNA expression levels of ISX in the esophagus, stomach, duodenum, and colon, as reported by the GTEx portal, presented in Transcripts Per Million (TPM).
| Tissue | Mean TPM |
| Esophagus | 0.3 |
| Stomach | 0.5 |
| Duodenum | 15.8 |
| Colon | 11.2 |
Data sourced from the Human Protein Atlas, which utilizes GTEx data.
Additionally, the National Center for Biotechnology Information (NCBI) Gene database, also leveraging GTEx data, reports biased expression in the duodenum and colon with the following Reads Per Kilobase of transcript, per Million mapped reads (RPKM) values[1][2]:
| Tissue | RPKM |
| Duodenum | 20.1[1] |
| Colon | 15.2[1] |
These data collectively indicate that ISX mRNA is most abundantly expressed in the small and large intestines, with significantly lower expression in the esophagus and stomach under normal physiological conditions.
Protein Expression and Localization
Experimental Protocols for ISX Gene Expression Analysis
This section provides detailed methodologies for the key experiments used to study ISX gene expression.
Quantitative Real-Time PCR (qPCR) for ISX mRNA Quantification
qPCR is a sensitive method for measuring mRNA levels. Below is a representative protocol for quantifying ISX mRNA in gastrointestinal tissue samples.
Experimental Workflow for qPCR
Protocol Details:
-
RNA Extraction: Total RNA is extracted from fresh-frozen or RNAlater-preserved gastrointestinal tissue biopsies using a reagent like TRIzol, followed by purification with a column-based kit to ensure high-quality RNA.
-
cDNA Synthesis: First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
-
qPCR Primers: Specific primers for human ISX and a reference gene (e.g., GAPDH, ACTB) are designed or obtained from published literature.
-
qPCR Reaction: The qPCR reaction is typically performed in a 10-20 µL volume containing cDNA template, forward and reverse primers (final concentration 150-300 nM each), and a SYBR Green master mix.
-
Thermal Cycling: A standard thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension.
-
Data Analysis: The relative expression of ISX mRNA is calculated using the comparative Ct (ΔΔCt) method, normalizing the Ct value of ISX to that of the reference gene.
Western Blot for ISX Protein Detection
Western blotting is used to detect and quantify ISX protein levels in tissue lysates.
Experimental Workflow for Western Blot
Protocol Details:
-
Protein Extraction: Proteins are extracted from gastrointestinal tissue samples using a lysis buffer such as RIPA buffer, supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA or Bradford protein assay.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by size on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to ISX (e.g., from Novus Biologicals, Thermo Fisher Scientific) overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.
Immunohistochemistry (IHC) for ISX Localization
IHC allows for the visualization of ISX protein expression and localization within the cellular context of gastrointestinal tissues.
Experimental Workflow for Immunohistochemistry
Protocol Details:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded gastrointestinal tissue sections (4-5 µm) are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed by boiling the slides in a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).
-
Blocking: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide, and non-specific binding is blocked with normal serum from the species in which the secondary antibody was raised.
-
Primary Antibody Incubation: The sections are incubated with a primary antibody against ISX overnight at 4°C.
-
Secondary Antibody and Detection: A biotinylated secondary antibody is applied, followed by a streptavidin-HRP conjugate and visualization with a chromogen such as DAB.
-
Counterstaining and Mounting: The sections are counterstained with hematoxylin to visualize nuclei and then dehydrated and mounted.
Chromatin Immunoprecipitation (ChIP) for ISX Target Gene Identification
ChIP assays are used to identify the genomic regions to which the transcription factor ISX binds, thereby revealing its direct target genes.
Experimental Workflow for ChIP
Protocol Details:
-
Cross-linking: Intestinal cells or organoids are treated with formaldehyde to cross-link proteins to DNA.
-
Chromatin Preparation: Cells are lysed, and the chromatin is sheared into fragments of 200-500 bp by sonication.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific for ISX to immunoprecipitate ISX-bound DNA fragments.
-
DNA Purification: The cross-links are reversed, and the DNA is purified.
-
Analysis: The purified DNA can be analyzed by qPCR to assess the enrichment of specific target gene promoters or by high-throughput sequencing (ChIP-seq) to identify genome-wide binding sites.
Signaling Pathways Involving ISX in Gastrointestinal Tissues
ISX is involved in several key signaling pathways that regulate intestinal cell proliferation, differentiation, and immune responses.
Upstream Regulation of ISX
The expression of ISX is regulated by various signaling pathways, including:
-
Wnt/β-catenin Signaling: This pathway is known to regulate ISX expression, playing a role in intestinal homeostasis.
-
IL-6 Signaling: The pro-inflammatory cytokine Interleukin-6 can induce ISX expression, linking inflammation to ISX function.
-
Retinoic Acid (RA) Signaling: Retinoic acid has been shown to induce ISX expression, which in turn represses the expression of genes involved in vitamin A metabolism.
Upstream Regulation of ISX Signaling Pathway
Downstream Targets and Cellular Functions of ISX
As a transcription factor, ISX directly binds to the promoter regions of its target genes to regulate their expression. Some of the key downstream targets and associated cellular functions include:
-
Cell Cycle Progression: ISX can upregulate the expression of Cyclin D1 and E2F1, promoting cell proliferation.
-
Immune Modulation: ISX can induce the expression of indoleamine 2,3-dioxygenases (IDOs), aryl hydrocarbon receptor (AHR), and the immune checkpoint ligand PD-L1, leading to immune suppression.
-
Metabolism: ISX represses the expression of Scavenger Receptor Class B Type 1 (Scarb1) and β-carotene-15,15′-dioxygenase (Bco1), which are involved in the uptake and conversion of carotenoids to vitamin A.
Downstream Effects of ISX Signaling
Conclusion
The intestine-specific homeobox gene, ISX, exhibits a distinct expression profile within the gastrointestinal tract, with the highest levels observed in the duodenum and colon. Its role as a transcription factor places it at a critical nexus of signaling pathways that govern cell proliferation, immune regulation, and metabolism in the gut. The experimental protocols and data presented in this guide provide a foundational resource for researchers and drug development professionals seeking to further elucidate the function of ISX in gastrointestinal health and disease, and to explore its potential as a therapeutic target. Further research is warranted to obtain a more comprehensive quantitative understanding of ISX protein expression and to fully delineate its complex regulatory networks in different segments of the gastrointestinal tract.
References
The Regulatory Network of ISX: A Technical Guide to its Downstream Target Genes
For Researchers, Scientists, and Drug Development Professionals
The Intestine-Specific Homeobox (ISX) transcription factor is a critical regulator of intestinal gene expression, playing a pivotal role in vitamin A metabolism, immune homeostasis, and the pathogenesis of hepatocellular carcinoma. This technical guide provides an in-depth overview of the known downstream target genes of ISX, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and workflows.
Core Functions and Signaling Pathways of ISX
ISX is a homeodomain-containing transcription factor that primarily functions as a transcriptional repressor in the context of vitamin A metabolism.[1][2] However, it can also act as a transcriptional activator, particularly in the context of cancer development.[3][4] Its expression and activity are modulated by signaling molecules such as retinoic acid and interleukin-6 (IL-6).
ISX in Vitamin A Metabolism
In the intestine, ISX is a key player in maintaining vitamin A homeostasis. It is induced by retinoic acid, the active metabolite of vitamin A, and in turn, represses the expression of genes involved in the uptake and conversion of dietary carotenoids, such as β-carotene, into vitamin A.[1] This negative feedback loop ensures that vitamin A levels are tightly controlled.
ISX in Hepatocellular Carcinoma
In the context of hepatocellular carcinoma (HCC), ISX acts as a proto-oncogene. Pro-inflammatory cytokines like IL-6 can induce the expression of ISX. ISX then transcriptionally activates a battery of genes that promote cell proliferation, inflammation, and immune evasion. A key mechanism involves a positive feedback loop with the Aryl Hydrocarbon Receptor (AHR) and the tryptophan catabolism pathway.
Downstream Target Genes of ISX
The following tables summarize the known downstream target genes of ISX, categorized by their biological function.
Vitamin A Metabolism
| Target Gene | Regulation by ISX | Organism | Cell Type/Tissue | Experimental Evidence | Reference |
| BCO1 | Repression | Human, Mouse | Intestine | ChIP, Luciferase Reporter Assay | |
| SCARB1 | Repression | Mouse | Intestine | Gene Expression Analysis |
Hepatocellular Carcinoma
| Target Gene | Regulation by ISX | Organism | Cell Type/Tissue | Experimental Evidence | Reference |
| E2F1 | Activation | Human | Hepatoma Cells | ChIP, EMSA, Luciferase Reporter Assay | |
| IDO1 | Activation | Human | Hepatoma Cells | ChIP, Luciferase Reporter Assay, Microarray | |
| TDO2 | Activation | Human | Hepatoma Cells | ChIP, Luciferase Reporter Assay, Microarray | |
| AHR | Activation | Human | Hepatoma Cells | ChIP, Luciferase Reporter Assay | |
| CD86 | Activation | Human | Hepatoma Cells | ChIP, Luciferase Reporter Assay | |
| PD-L1 | Activation | Human | Hepatoma Cells | ChIP, Luciferase Reporter Assay | |
| Cyclin D1 | Upregulation | Human | Hepatoma Cells | Gene Expression Analysis |
Retinoic Acid Signaling (in ISX-deficient models)
| Target Gene | Observed Regulation | Organism | Cell Type/Tissue | Experimental Evidence | Reference |
| Aldh1a2 | Increased Expression | Mouse | Intestine | Gene Expression Analysis | |
| Dhrs3 | Increased Expression | Mouse | Intestine | Gene Expression Analysis | |
| Ccr9 | Increased Expression | Mouse | Intestine | Gene Expression Analysis |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of the key experimental protocols used to identify and validate ISX downstream target genes.
Chromatin Immunoprecipitation (ChIP)
ChIP assays are used to identify the direct binding of a transcription factor to its target DNA sequences in vivo.
Protocol Summary:
-
Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.
-
Chromatin Preparation: Cells are lysed, and the chromatin is sheared into smaller fragments by sonication or enzymatic digestion.
-
Immunoprecipitation: An antibody specific to ISX is used to immunoprecipitate the ISX-DNA complexes.
-
DNA Purification: The cross-links are reversed, and the DNA is purified.
-
Analysis: The purified DNA is analyzed by quantitative PCR (qPCR) using primers specific to the putative promoter regions of target genes, or by next-generation sequencing (ChIP-seq) for genome-wide analysis.
Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of a promoter in response to the expression of a transcription factor.
Protocol Summary:
-
Plasmid Construction: The promoter region of a putative target gene is cloned into a reporter plasmid upstream of the firefly luciferase gene.
-
Transfection: The reporter plasmid is co-transfected into cells along with a plasmid that expresses ISX. A control plasmid expressing a different reporter (e.g., Renilla luciferase) is often included for normalization.
-
Cell Lysis and Measurement: After a period of incubation, the cells are lysed, and the luminescence produced by the luciferase enzyme is measured using a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency. An increase or decrease in luciferase activity in the presence of ISX indicates transcriptional activation or repression, respectively.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is an in vitro technique used to detect protein-DNA interactions.
Protocol Summary:
-
Probe Preparation: A short DNA probe containing the putative ISX binding site is synthesized and labeled with a radioactive or fluorescent tag.
-
Binding Reaction: The labeled probe is incubated with nuclear extracts containing ISX or with purified ISX protein.
-
Electrophoresis: The reaction mixtures are run on a non-denaturing polyacrylamide gel. Protein-DNA complexes migrate slower than the free probe.
-
Detection: The position of the labeled probe is detected by autoradiography or fluorescence imaging. A "shifted" band indicates the formation of a protein-DNA complex. Competition assays with unlabeled probes are performed to demonstrate specificity.
Conclusion
The ISX transcription factor is a multifaceted regulator with a growing list of downstream target genes implicated in diverse biological processes. Understanding the intricacies of its regulatory network is crucial for elucidating its role in health and disease. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in targeting ISX and its downstream pathways. Further research, particularly genome-wide studies in various cellular contexts, will undoubtedly expand our knowledge of the ISX regulome and its therapeutic potential.
References
- 1. Transcription factor ISX mediates the cross talk between diet and immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genetics and diet regulate vitamin A production via the homeobox transcription factor ISX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Intestine-specific homeobox (ISX) upregulates E2F1 expression and related oncogenic activities in HCC - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Upstream Signaling Pathways Regulating Intestine-Specific Homeobox (ISX) Expression
Audience: Researchers, scientists, and drug development professionals.
Abstract: The Intestine-Specific Homeobox (ISX) is a critical transcription factor that governs intestinal development, homeostasis, and cellular processes such as proliferation and differentiation. Its expression is tightly controlled by a network of upstream signaling pathways, and its dysregulation is implicated in various gastrointestinal disorders and cancers. This guide provides a comprehensive overview of the core signaling pathways that regulate ISX expression, detailed experimental methodologies for their study, and a summary of quantitative data to facilitate comparative analysis.
Core Upstream Regulatory Pathways
The expression of ISX is modulated by a confluence of signals originating from dietary factors, inflammatory cytokines, bacterial infection, and developmental pathways. These signals converge on the ISX gene promoter to either activate or repress its transcription.
Retinoic Acid (RA) Signaling: A Negative Feedback Loop
Retinoic acid (RA), a metabolite of vitamin A, is a key regulator of ISX expression, forming a negative feedback loop that controls vitamin A production.
-
Mechanism: Dietary retinoids, including β-carotene, are converted to RA in intestinal cells[1][2]. RA binds to Retinoic Acid Receptors (RARs), which are ligand-activated transcription factors[3]. The RA-RAR complex then directly binds to a Retinoic Acid Response Element (RARE) located in the promoter region of the ISX gene, inducing its expression.
-
Function: Once expressed, ISX acts as a transcriptional repressor, downregulating genes involved in the absorption and conversion of dietary β-carotene to vitamin A, such as Scavenger Receptor Class B Type 1 (SR-BI) and β-carotene-15,15'-monoxygenase (BCMO1). This feedback mechanism ensures that vitamin A levels are tightly controlled, preventing both deficiency and toxicity. In mice deficient for ISX, this regulation is lost, leading to increased BCMO1 expression and significantly higher production of vitamin A from β-carotene.
Pro-inflammatory Signaling: The IL-6 Pathway
Chronic inflammation is a known driver of carcinogenesis, and the pro-inflammatory cytokine Interleukin-6 (IL-6) has been identified as a potent inducer of ISX expression, particularly in the context of hepatocellular carcinoma (HCC).
-
Mechanism: IL-6 signaling leads to the upregulation of ISX. This induction is part of a broader inflammatory response that can promote cell proliferation and survival. In hepatoma cells, IL-6 stimulation increases ISX expression, which in turn upregulates oncogenic factors like Cyclin D1 and E2F1.
-
Functional Consequences: The ISX-mediated pathway integrates IL-6 signaling with tryptophan catabolism and immune suppression. ISX directly binds to the promoters of and upregulates genes such as IDO1, TDO2, AHR, and the immune checkpoint ligand PD-L1. This creates an immunosuppressive tumor microenvironment, allowing cancer cells to evade immune destruction.
Wnt/β-catenin Signaling
The Wnt/β-catenin pathway is fundamental for maintaining intestinal stem cell populations and regulating epithelial cell turnover. While its direct regulation of ISX is an area of ongoing research, evidence suggests a connection. Inhibition of Wnt/β-catenin signaling can lead to a downregulation of ISX, implying that this pathway contributes to maintaining basal ISX expression in the intestinal epithelium. Given that Wnt signaling has profound effects on gene expression that determine cell fate in the gut, it is a key upstream regulator to consider in the context of ISX.
Infection-Mediated Regulation: Helicobacter pylori
Bacterial infections can significantly alter the gastric and intestinal environment, leading to changes in gene expression that can promote metaplasia and carcinogenesis.
-
Mechanism: Infection with Helicobacter pylori has been shown to induce ISX expression in both mouse and human gastric mucosa. This upregulation is correlated with the presence of intestinal metaplasia (IM), a precancerous condition.
-
Downstream Effects: The H. pylori-induced ISX expression leads to the upregulation of intestinal markers like CDX1/2 and MUC2, and the proliferation marker Cyclin D1, while downregulating the gastric mucin MUC5AC. This suggests ISX plays a pivotal role in the transition from gastric to intestinal cell identity during carcinogenesis.
Quantitative Data Summary
The following table summarizes quantitative data from studies investigating the regulation of ISX and its downstream targets.
| Regulator/Condition | Target Gene/Protein | Cell/Tissue Type | Fold Change/Effect | Reference |
| ISX Overexpression | IDO1 mRNA | SK-Hep1 cells | ~2.5-fold increase | |
| ISX Overexpression | TDO2 mRNA | SK-Hep1 cells | ~2.4-fold increase | |
| ISX Overexpression | AHR mRNA | SK-Hep1 cells | ~4.2-fold increase | |
| ISX Overexpression | PD-L1 mRNA | SK-Hep1 cells | ~6.1-fold increase | |
| ISX Overexpression | CD86 mRNA | SK-Hep1 cells | ~9.6-fold increase | |
| IL-6 Stimulation | KYN Secretion | SK-Hep1 & Huh7 cells | ~40.1% increase | |
| ISX Knockdown (shRNA) | KYN Secretion (IL-6 stimulated) | SK-Hep1 & Huh7 cells | Reversal of IL-6 effect | |
| ISX Overexpression | Cell Transformation | SK-Hep1 cells | 86% increase | |
| ISX Overexpression | Oncogenic Activity | SK-Hep1 cells | 153% increase | |
| ISX Knockdown | Cell Transformation | SK-Hep1 cells | 70% decrease | |
| ISX Knockdown | Oncogenic Activity | SK-Hep1 cells | 98% decrease | |
| Isx Knockout (vs. WT) | Retinyl Ester (RE) in Jejunum | Mice on β-carotene diet | ~27-fold higher level | |
| Retinoic Acid | ISX expression | Human colonic CaCo-2 cells | Induction of expression |
Key Experimental Methodologies
The study of ISX regulation employs a range of molecular and cellular biology techniques. Below are detailed protocols for key experiments.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine if a protein of interest (e.g., RAR or ISX itself) binds to a specific DNA region (e.g., the ISX or E2F1 promoter) in vivo.
-
Protocol:
-
Cross-linking: Treat cells (e.g., CaCo-2 or Hep3B) with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 125 mM glycine.
-
Cell Lysis and Sonication: Harvest and lyse the cells. Shear the chromatin into fragments of 200-1000 bp using sonication.
-
Immunoprecipitation: Pre-clear the chromatin lysate with protein A/G agarose beads. Incubate the lysate overnight at 4°C with a specific antibody against the transcription factor of interest (e.g., anti-RAR or anti-ISX) or a control IgG.
-
Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads sequentially with low-salt, high-salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating at 65°C for several hours in the presence of NaCl.
-
DNA Purification: Purify the DNA using phenol-chloroform extraction or a column-based kit.
-
Analysis: Use the purified DNA as a template for quantitative PCR (qPCR) with primers designed to amplify the putative binding region in the target gene's promoter.
-
Luciferase Reporter Assay
This assay measures the ability of a transcription factor to activate or repress the expression of a target gene by cloning the gene's promoter upstream of a luciferase reporter gene.
-
Protocol:
-
Plasmid Construction: Clone the promoter region of the target gene (e.g., BCMO1 or E2F1) into a luciferase reporter vector (e.g., pGL3). Create mutations in the putative transcription factor binding site for control experiments.
-
Transfection: Co-transfect cells (e.g., CaCo-2) with the reporter plasmid, an expression plasmid for the transcription factor (e.g., ISX), and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Cell Culture and Treatment: Culture the transfected cells for 24-48 hours. If applicable, treat the cells with an inducer (e.g., retinoic acid).
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Activity Measurement: Measure the firefly luciferase activity and Renilla luciferase activity using a dual-luciferase assay system on a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Compare the activity in cells overexpressing the transcription factor to control cells.
-
Conclusion
The regulation of ISX expression is a complex process involving multiple upstream signaling pathways that are integral to intestinal health, metabolism, and disease. The retinoic acid pathway provides a clear example of diet-gene interaction through a negative feedback loop, while pro-inflammatory signals like IL-6 and bacterial effectors from H. pylori highlight the role of ISX in linking inflammation and immunity to carcinogenesis. Understanding these intricate regulatory networks is paramount for developing novel therapeutic strategies targeting gastrointestinal disorders and cancers where ISX activity is dysregulated.
References
- 1. ISX is a retinoic acid-sensitive gatekeeper that controls intestinal beta,beta-carotene absorption and vitamin A production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transcription factor ISX mediates the cross talk between diet and immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Intestine-Specific Homeobox (ISX) Protein: Structure and Functional Domains
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Intestine-Specific Homeobox (ISX) protein is a critical transcription factor that plays a pivotal role in regulating gene expression within the intestine. Its functions are multifaceted, extending from the metabolism of vitamin A to intricate involvement in the immune response and the progression of cancer. This document provides a comprehensive technical overview of the ISX protein, with a detailed focus on its molecular structure, functional domains, and the signaling pathways it modulates. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the field of drug development, offering insights into the biological significance of ISX and its potential as a therapeutic target.
ISX Protein Structure
The human ISX protein, also known as Intestine-Specific Homeobox, is a transcription factor belonging to the RAXLX homeobox gene family.[1][2] Homeobox genes are characterized by a conserved DNA sequence, the homeobox, which encodes a protein domain known as the homeodomain. This domain is crucial for the protein's ability to bind to specific DNA sequences and regulate gene transcription.[1][2]
Three-Dimensional Structure
An experimentally determined three-dimensional structure of the full-length human ISX protein is not currently available in the Protein Data Bank (PDB). However, a highly accurate predicted structure has been generated by AlphaFold, an artificial intelligence system for protein structure prediction.[3] This computational model provides valuable insights into the potential spatial arrangement of the ISX protein's domains.
The AlphaFold model for human ISX (UniProt accession number: Q2M1V0) can be accessed and visualized through the AlphaFold Protein Structure Database. These models are generated based on the protein's amino acid sequence and have demonstrated remarkable accuracy, often comparable to experimental structures. The predicted structure showcases a globular fold for the homeodomain, consistent with the known structures of other homeodomain proteins, and more flexible, potentially disordered regions outside of this core domain.
Functional Domains of ISX
The primary functional unit of the ISX protein is its conserved homeodomain. This domain is responsible for the sequence-specific recognition and binding to DNA, a fundamental step in its role as a transcription factor.
| Domain | Amino Acid Range (Human ISX - NP_001290437.1) | Function | Key Features |
| Homeodomain | 82-141 | Sequence-specific DNA binding | Contains a helix-turn-helix (HTH) structural motif, which is characteristic of many DNA-binding proteins. Mediates the recognition of specific DNA sequences in the promoter regions of target genes. |
Post-Translational Modifications
Post-translational modifications (PTMs) are crucial for regulating the activity, localization, and interaction partners of proteins. A key identified PTM for ISX is acetylation.
| Modification | Amino Acid Residue | Enzyme | Functional Consequence |
| Acetylation | Lysine 69 (K69) | PCAF (p300/CBP-associated factor) | Promotes the interaction between ISX and BRD4 (Bromodomain-containing protein 4), leading to the translocation of the complex into the nucleus and subsequent activation of target gene expression. |
Signaling Pathways Involving ISX
The ISX protein is a key component of several signaling pathways, influencing a range of cellular processes from development to disease.
Retinoic Acid Signaling Pathway
Retinoic acid (RA), a metabolite of vitamin A, is a crucial signaling molecule in various biological processes. The ISX protein is a key downstream effector in the RA signaling cascade in the intestine. RA induces the expression of ISX, which in turn acts as a transcriptional repressor of genes involved in vitamin A uptake and metabolism, creating a negative feedback loop.
Interleukin-6 (IL-6) Signaling Pathway
The pro-inflammatory cytokine Interleukin-6 (IL-6) can induce the expression of ISX, implicating ISX in inflammatory responses and cancer development. The IL-6 signaling cascade typically involves the JAK-STAT pathway, leading to the activation of transcription factors that can upregulate ISX gene expression.
PCAF-ISX-BRD4 Signaling Pathway
This pathway highlights the role of post-translational modification in regulating ISX function. The acetylation of ISX by PCAF is a critical step that facilitates its interaction with the chromatin reader BRD4. This complex then translocates to the nucleus to activate the transcription of target genes involved in processes like epithelial-mesenchymal transition (EMT) in cancer.
Quantitative Data Summary
The following table summarizes quantitative data related to ISX protein function, primarily focusing on changes in gene expression in response to signaling events.
| Experiment | Cell Line | Treatment | Target Gene/Protein | Fold Change in Expression | Reference |
| IL-6 Stimulation | SK-Hep1 | IL-6 | ISX | 3.55 | |
| IL-6 Stimulation | Huh7 | IL-6 | ISX | 4.25 | |
| IL-6 Stimulation | SK-Hep1 | IL-6 | IDO1 | 2.2 | |
| IL-6 Stimulation | Huh7 | IL-6 | IDO1 | 2.5 | |
| IL-6 Stimulation | SK-Hep1 | IL-6 | TDO2 | 1.75 | |
| IL-6 Stimulation | Huh7 | IL-6 | TDO2 | 4.2 | |
| IL-6 Stimulation | SK-Hep1 | IL-6 | AHR | 2.1 | |
| IL-6 Stimulation | Huh7 | IL-6 | AHR | 3.1 | |
| IL-6 Stimulation | SK-Hep1 | IL-6 | CYP1B1 | 1.8 | |
| IL-6 Stimulation | Huh7 | IL-6 | CYP1B1 | 2.4 | |
| IL-6 Stimulation | SK-Hep1 | IL-6 | CD86 | 2.65 | |
| IL-6 Stimulation | Huh7 | IL-6 | CD86 | 2.91 | |
| IL-6 Stimulation | SK-Hep1 | IL-6 | PD-L1 | 2.82 | |
| IL-6 Stimulation | Huh7 | IL-6 | PD-L1 | 3.3 |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific research. Below are summaries of key experimental protocols used to study ISX protein function.
Co-Immunoprecipitation (Co-IP) for Protein-Protein Interaction Analysis
Objective: To investigate the in vivo interaction between ISX and its binding partners, such as BRD4.
Methodology:
-
Cell Lysis: Cells expressing the proteins of interest are harvested and lysed in a non-denaturing lysis buffer to maintain protein-protein interactions. The buffer should contain protease and phosphatase inhibitors to prevent protein degradation and modification.
-
Antibody Incubation: A primary antibody specific to the "bait" protein (e.g., ISX) is added to the cell lysate and incubated to allow the formation of antibody-protein complexes.
-
Immunoprecipitation: Protein A/G-conjugated beads (e.g., agarose or magnetic) are added to the lysate. These beads have a high affinity for the Fc region of the primary antibody, facilitating the precipitation of the antibody-protein complex.
-
Washing: The beads are washed multiple times with a wash buffer to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads, typically by boiling in a sample buffer containing SDS, which denatures the proteins and disrupts the antibody-antigen interaction.
-
Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using an antibody specific to the "prey" protein (e.g., BRD4) to confirm the interaction.
Chromatin Immunoprecipitation (ChIP) for DNA-Protein Interaction Analysis
Objective: To identify the specific DNA sequences that ISX binds to in the genome.
Methodology:
-
Cross-linking: Cells are treated with a cross-linking agent, such as formaldehyde, to covalently link proteins to the DNA they are bound to.
-
Cell Lysis and Chromatin Shearing: The cells are lysed, and the chromatin is sheared into smaller fragments (typically 200-1000 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation: An antibody specific to ISX is used to immunoprecipitate the ISX-DNA complexes from the sheared chromatin.
-
Washing: The immunoprecipitated complexes are washed to remove non-specifically bound chromatin.
-
Reverse Cross-linking: The cross-links between the protein and DNA are reversed by heating.
-
DNA Purification: The DNA is purified from the complex.
-
Analysis: The purified DNA can be analyzed by quantitative PCR (qPCR) to determine the enrichment of specific target DNA sequences or by high-throughput sequencing (ChIP-seq) to identify all the DNA binding sites of ISX across the genome.
Luciferase Reporter Assay for Transcriptional Activity Measurement
Objective: To quantify the ability of ISX to activate or repress the transcription of a target gene.
Methodology:
-
Vector Construction: A reporter vector is constructed containing the firefly luciferase gene under the control of a minimal promoter and the putative ISX-binding DNA sequence from the target gene's promoter. A second reporter vector, typically containing the Renilla luciferase gene under the control of a constitutive promoter, is used as a control for transfection efficiency.
-
Transfection: The reporter vectors, along with an expression vector for ISX (or an empty vector control), are co-transfected into a suitable cell line.
-
Cell Lysis and Luciferase Assay: After a period of incubation, the cells are lysed, and the activities of both firefly and Renilla luciferases are measured using a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency. The transcriptional activity of ISX on the target promoter is determined by comparing the normalized luciferase activity in cells expressing ISX to that in the control cells.
Conclusion
The Intestine-Specific Homeobox protein is a transcription factor with significant implications in intestinal biology, vitamin A homeostasis, immune regulation, and oncology. Its function is tightly regulated by its distinct homeodomain, post-translational modifications, and its integration into complex signaling networks. The availability of a predicted three-dimensional structure and detailed experimental protocols provides a solid foundation for future research aimed at elucidating the precise molecular mechanisms of ISX action. A deeper understanding of ISX biology will be instrumental for the development of novel therapeutic strategies targeting the pathways it governs.
References
The Role of Intestine-Specific Homeobox (ISX) in Embryonic Endoderm Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise patterning of the embryonic endoderm is a fundamental process in vertebrate development, laying the foundation for the formation of the entire gastrointestinal tract and associated organs. This intricate process is orchestrated by a complex network of transcription factors and signaling pathways. Among the myriad of regulatory proteins, homeobox transcription factors play a pivotal role. This technical guide delves into the current understanding of the Intestine-Specific Homeobox (ISX) protein and its role in the context of embryonic endoderm development. While initially identified for its specific expression in the intestine, its function during the critical stages of endoderm patterning is an area of active investigation. This document aims to provide a comprehensive overview of the knowns and unknowns surrounding ISX, presenting available data, experimental methodologies, and a visual representation of its putative regulatory networks.
ISX: An Intestine-Specific Homeobox Gene
ISX is a homeobox-containing transcription factor, a family of proteins known for their crucial roles in developmental processes. Its expression is predominantly localized to the epithelium of both the fetal and adult intestine[1]. The expression of ISX is initiated around the time of villus morphogenesis, suggesting a role in the later stages of gut development and differentiation rather than the initial patterning of the endoderm[1].
Role in Embryonic Endoderm Patterning: Unraveling the Evidence
Current research provides limited direct evidence for a role of ISX in the initial anterior-posterior or dorsal-ventral patterning of the definitive endoderm. Studies on homozygous Isx-null mice have revealed that these animals are viable, fertile, and exhibit no gross morphological abnormalities in the gut, suggesting that ISX may not be essential for the fundamental patterning of the embryonic endoderm, or that there is functional redundancy with other transcription factors[1].
However, the regulation of ISX expression by key developmental signals and its interaction with other critical gut-patterning transcription factors hint at a more subtle or specialized role.
Regulation of ISX Expression
Retinoic Acid (RA) Signaling: ISX is known to be a transcriptional repressor regulated by retinoic acid[2]. RA is a crucial signaling molecule in embryonic development, including the patterning of the gut tube. This regulatory link suggests that ISX may act downstream of RA signaling to modulate specific aspects of gut development.
Cdx2: The caudal-type homeobox protein Cdx2 is a master regulator of intestinal identity and plays a critical role in the anterior-posterior patterning of the gut. Evidence suggests that ISX may be a downstream target of Cdx2. In mouse models, the expression of Isx mRNA mirrors that of Cdx2 both spatially and temporally, with both being activated between embryonic days 11 and 13 in the developing intestine. Furthermore, forced expression of Cdx2 in fetal mouse stomach explants can induce ectopic Isx expression, supporting the hypothesis that Cdx2 directly or indirectly regulates ISX[3].
The following diagram illustrates the putative regulatory relationship between Cdx2 and ISX.
Downstream Targets and Functional Implications
While the direct targets of ISX in the embryonic endoderm are not well-characterized, studies in Isx-null mice have identified the scavenger receptor class B, type I (Scarb1), an HDL receptor and lipid transporter, as a gene that is upregulated in the absence of ISX. This suggests that ISX normally functions to repress Scarb1 expression in the intestine. Although this finding is from postnatal mice, it provides a potential avenue for investigating the downstream pathways regulated by ISX during embryonic development.
Quantitative Data Summary
The available quantitative data on ISX expression and the effects of its knockout are limited. The following table summarizes the key findings.
| Parameter | Finding | Experimental System | Reference |
| Scarb1 mRNA levels in Isx-/- ileum | ~10-fold increase compared to wild-type | Adult mouse ileum | |
| Scarb1 protein levels in Isx-/- ileum | >5-fold increase compared to wild-type | Adult mouse ileum |
Experimental Protocols
To facilitate further research into the role of ISX in embryonic endoderm development, this section provides detailed methodologies for key experiments.
Isolation of Embryonic Gut Endoderm for Gene Expression Analysis
This protocol is adapted from methods for isolating definitive and visceral endoderm for gene expression analysis.
Objective: To isolate pure populations of embryonic gut endoderm for downstream applications such as quantitative PCR, RNA-sequencing, or ChIP-sequencing.
Materials:
-
Timed-pregnant mice (e.g., E8.5-E12.5)
-
Dissection microscope
-
Fine forceps and scissors
-
Phosphate-buffered saline (PBS), ice-cold
-
Dispase/collagenase solution
-
Fetal bovine serum (FBS)
-
Cell strainers (e.g., 40 µm)
-
Fluorescence-activated cell sorting (FACS) buffer (PBS with 2% FBS)
-
Antibodies for cell sorting (e.g., anti-EpCAM for endoderm, and markers to exclude mesoderm and ectoderm)
-
RNA extraction kit
-
qRT-PCR reagents
Procedure:
-
Euthanize timed-pregnant mice according to institutional guidelines and dissect out the embryos in ice-cold PBS.
-
Under a dissection microscope, carefully dissect the gut tube from the embryos. The stage of development will determine the ease of isolation and the specific region of the gut that can be obtained.
-
Transfer the dissected gut tubes to a dispase/collagenase solution and incubate at 37°C for a time optimized to dissociate the tissue into a single-cell suspension without excessive cell death.
-
Gently triturate the tissue with a pipette to aid dissociation.
-
Quench the enzymatic digestion by adding an excess of cold PBS with 10% FBS.
-
Filter the cell suspension through a cell strainer to remove any undigested clumps.
-
Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in FACS buffer.
-
Incubate the cells with fluorescently-conjugated antibodies against cell surface markers to distinguish endodermal cells from other germ layers. EpCAM is a common marker for epithelial cells, including the endoderm.
-
Isolate the endodermal cell population using FACS.
-
Proceed with RNA extraction from the sorted cells for gene expression analysis of Isx and other target genes.
Chromatin Immunoprecipitation (ChIP) Sequencing
This protocol outlines the general steps for performing ChIP-seq on isolated embryonic endoderm cells to identify the genomic binding sites of ISX.
Objective: To identify the direct downstream targets of ISX by mapping its binding sites across the genome.
Materials:
-
Isolated embryonic endoderm cells (from the protocol above)
-
Formaldehyde for cross-linking
-
Glycine to quench cross-linking
-
Lysis buffers
-
Sonicator
-
ChIP-grade antibody against ISX
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Next-generation sequencing library preparation kit
Procedure:
-
Cross-link proteins to DNA in the isolated endoderm cells by adding formaldehyde to a final concentration of 1% and incubating at room temperature.
-
Quench the cross-linking reaction with glycine.
-
Lyse the cells and nuclei to release the chromatin.
-
Shear the chromatin to an average size of 200-600 bp using sonication.
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight at 4°C with an anti-ISX antibody.
-
Add protein A/G beads to capture the antibody-chromatin complexes.
-
Wash the beads extensively to remove non-specific binding.
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the immunoprecipitated DNA.
-
Prepare a DNA library for next-generation sequencing according to the manufacturer's protocol.
-
Sequence the library and analyze the data to identify ISX-bound genomic regions.
The following diagram provides a high-level overview of the ChIP-seq workflow.
Signaling Pathways and Future Directions
The regulation of ISX by retinoic acid and its potential position downstream of Cdx2 places it within the broader network of signaling pathways that govern gut development. Wnt and FGF signaling are also known to be critical for anterior-posterior patterning of the gut tube. Future research should investigate whether these pathways also regulate ISX expression.
The diagram below illustrates the potential integration of ISX into the known signaling pathways of gut patterning.
Conclusion
The intestine-specific homeobox gene, ISX, is a transcription factor with a well-defined expression pattern in the developing and adult intestine. While its name suggests a specific role in this organ, its function during the critical early stages of embryonic endoderm patterning remains largely undefined. The lack of a severe phenotype in Isx-null mice suggests it is not a primary determinant of gut formation, but its regulation by retinoic acid and the key intestinal patterning factor Cdx2 points to a role in the finer aspects of gut development and differentiation. Future studies utilizing advanced techniques such as single-cell RNA-sequencing and ChIP-sequencing on isolated embryonic endoderm are necessary to precisely map the expression and function of ISX and to identify its direct downstream targets. A deeper understanding of the ISX regulatory network will undoubtedly provide valuable insights into the complex molecular machinery that drives the formation of the gastrointestinal tract and may reveal novel targets for therapeutic intervention in developmental disorders and diseases of the gut.
References
The Intestine-Specific Homeobox (ISX) Gene: A Critical Regulator of Nutrient Metabolism and Immune Homeostasis in Response to Dietary Changes
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The intestine-specific homeobox (ISX) gene is a pivotal transcription factor at the crossroads of diet, metabolism, and immunity. Primarily expressed in the gastrointestinal tract, ISX plays a crucial role in regulating the absorption and metabolism of dietary components, most notably vitamin A precursors. Its expression is dynamically modulated by dietary signals, initiating a cascade of events that fine-tune nutrient uptake and maintain intestinal homeostasis. Dysregulation of ISX expression has been linked to various gastrointestinal disorders, highlighting its significance as a potential therapeutic target. This technical guide provides a comprehensive overview of ISX gene expression in response to dietary changes, detailing the underlying molecular mechanisms, experimental methodologies for its study, and quantitative data from key research findings.
Introduction
The Intestine-Specific Homeobox (ISX) protein is a transcription factor that is critical for mediating the interaction between diet and the immune system.[1] It is a member of the homeobox gene family, which is involved in regulating the expression of genes related to intestinal epithelial cell differentiation, proliferation, and barrier function.[2] ISX expression is tightly controlled and responds to changes in dietary components, particularly vitamin A and its precursors like β-carotene.[3][4] This guide will delve into the molecular mechanisms governing ISX gene expression in response to dietary shifts and the downstream consequences for nutrient metabolism and intestinal health.
The Role of ISX in Vitamin A Metabolism
A primary and well-characterized function of ISX is its role as a negative feedback regulator of vitamin A production from dietary β-carotene.[3] Dietary β-carotene is taken up by intestinal epithelial cells and converted to retinaldehyde by the enzyme β-carotene-15,15'-dioxygenase (BCO1). Retinaldehyde is then converted to retinoic acid (RA), the active form of vitamin A. RA acts as a signaling molecule that can induce the expression of the ISX gene.
Once expressed, the ISX protein acts as a transcriptional repressor, binding to the promoter regions of genes involved in β-carotene uptake and conversion, namely Scavenger Receptor Class B Type 1 (SCARB1) and BCO1, thereby suppressing their expression. This negative feedback loop ensures that vitamin A production is tightly controlled, preventing both deficiency and toxicity.
Quantitative Data on Gene Expression Changes
The following tables summarize the quantitative changes in gene expression observed in response to dietary manipulations and genetic knockout of ISX in mouse models.
Table 1: Relative mRNA Expression of Bco1 in the Jejunum of Isx+/+ and Isx-/- Mice
| Genotype | Diet | Fold Change in Bco1 mRNA vs. Isx+/+ Control | Reference |
| Isx-/- | Control | >200-fold increase | |
| Isx-/- | β-carotene supplemented | >83-fold increase |
Table 2: Retinoid Levels in the Jejunum of Isx+/+ and Isx-/- Mice after β-carotene Supplementation
| Genotype | Retinoid Measured | Fold Change vs. Isx+/+ | Reference |
| Isx-/- | Retinyl Ester (RE) | 27-fold higher | |
| Isx-/- | Retinol (ROL) | Significantly increased |
Signaling Pathways Regulating ISX Expression
Retinoic Acid Signaling Pathway
The primary dietary regulator of ISX expression is retinoic acid. The signaling cascade is as follows:
-
Uptake and Conversion: Dietary β-carotene is taken up by intestinal enterocytes via the SCARB1 receptor. Inside the cell, BCO1 converts β-carotene into retinaldehyde, which is subsequently metabolized to retinoic acid.
-
Nuclear Receptor Activation: Retinoic acid binds to and activates retinoic acid receptors (RARs), which are nuclear transcription factors.
-
ISX Gene Transcription: The activated RARs bind to a retinoic acid response element (RARE) in the promoter region of the ISX gene, inducing its transcription.
-
Transcriptional Repression by ISX: The newly synthesized ISX protein then binds to the promoter regions of the SCARB1 and BCO1 genes, repressing their transcription and thus reducing the uptake and conversion of β-carotene.
Caption: Retinoic acid-mediated negative feedback loop controlling ISX expression.
IL-6 Signaling Pathway
In the context of hepatocellular carcinoma, the pro-inflammatory cytokine Interleukin-6 (IL-6) has been shown to induce ISX expression. This highlights a link between inflammation and ISX regulation that is independent of dietary vitamin A precursors.
Experimental Protocols
Animal Models and Dietary Intervention
-
Animal Model: Isx knockout (Isx-/-) mice and wild-type (Isx+/+) littermates are commonly used. Mice are typically on a C57/BL6;129Sv mixed genetic background.
-
Dietary Intervention: To study the effects of β-carotene, mice are often weaned onto a breeder chow containing a specific amount of vitamin A. For supplementation experiments, a diet containing a defined concentration of β-carotene (e.g., 50 mg/kg) is provided for a specified period (e.g., 6 weeks).
Gene Expression Analysis (Quantitative RT-PCR)
-
RNA Extraction: Total RNA is isolated from intestinal tissue samples (e.g., jejunum) using standard methods like TRIzol reagent.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.
-
qPCR: Quantitative real-time PCR is performed using gene-specific primers for Isx, Bco1, Scarb1, and a housekeeping gene (e.g., β-actin) for normalization. The relative expression levels are calculated using the ΔΔCt method.
Protein Expression Analysis (Immunoblotting)
-
Protein Extraction: Total protein is extracted from intestinal tissues using lysis buffers containing protease inhibitors.
-
SDS-PAGE and Transfer: Protein samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunodetection: The membrane is blocked and then incubated with primary antibodies specific for ISX, BCO1, or SCARB1, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Chromatin Immunoprecipitation (ChIP) Assay
-
Cross-linking: Cells or tissues are treated with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: The chromatin is sheared into smaller fragments by sonication or enzymatic digestion.
-
Immunoprecipitation: An antibody specific to the transcription factor of interest (e.g., RAR or ISX) is used to immunoprecipitate the protein-DNA complexes.
-
DNA Purification: The cross-links are reversed, and the DNA is purified.
-
Analysis: The purified DNA is analyzed by PCR or qPCR using primers designed to amplify the specific promoter region of the target gene to determine if the transcription factor was bound to that region.
Caption: A typical experimental workflow for studying ISX gene expression.
Conclusion and Future Directions
The intestine-specific homeobox gene, ISX, is a critical gatekeeper that translates dietary signals, particularly from vitamin A precursors, into a coordinated regulation of nutrient absorption and metabolism. The negative feedback loop involving retinoic acid, ISX, SCARB1, and BCO1 is a clear example of how the body maintains vitamin A homeostasis. Understanding the intricate details of ISX regulation and its downstream targets is crucial for developing novel therapeutic strategies for gastrointestinal disorders associated with dysregulated nutrient metabolism and inflammation. Future research should focus on identifying other dietary components that may influence ISX expression, elucidating the role of ISX in other parts of the gastrointestinal tract, and exploring the potential of targeting the ISX signaling pathway for therapeutic intervention.
References
- 1. Transcription factor ISX mediates the cross talk between diet and immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Genetics and diet regulate vitamin A production via the homeobox transcription factor ISX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genetics and Diet Regulate Vitamin A Production via the Homeobox Transcription Factor ISX - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Intestine-Specific Homeobox (ISX) in the Pathogenesis of Intestinal Metaplasia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Intestinal metaplasia (IM) is a precancerous condition characterized by the transdifferentiation of the gastric or esophageal epithelium to an intestinal phenotype. A key molecular player implicated in this process is the Intestine-Specific Homeobox (ISX) transcription factor. This technical guide provides an in-depth overview of the role of ISX in intestinal metaplasia, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing the associated signaling pathways. Evidence strongly suggests that ISX, often induced by Helicobacter pylori infection, drives the expression of intestinal-specific genes, leading to the metaplastic phenotype and contributing to gastric carcinogenesis. Understanding the molecular mechanisms governed by ISX is crucial for the development of novel diagnostic and therapeutic strategies for intestinal metaplasia and gastric cancer.
Data Presentation
The following tables summarize the quantitative changes in gene expression associated with ISX activity and H. pylori infection in gastric cancer cell lines.
Table 1: Gene Expression Changes in Gastric Cancer Cell Lines Following H. pylori Infection
| Gene | Cell Line | Fold Change (mRNA) | Citation |
| ISX | MKN45 | Upregulated | [1] |
| CDX2 | AGS | Induced | [2] |
| MKN45 | Inhibited | [2] | |
| KATO III | Inhibited | [2] | |
| MUC2 | AGS | Induced | [2] |
| MUC5AC | AGS | Induced | |
| MKN45 | Inhibited | ||
| KATO III | Inhibited |
Table 2: Gene Expression Changes in ISX-Stable MKN45 Gastric Cancer Cells
| Gene | Fold Change (mRNA) | Citation |
| CDX1 | Upregulated | |
| CDX2 | Upregulated | |
| Cyclin D1 | Upregulated | |
| MUC2 | Upregulated | |
| MUC5AC | Downregulated |
Signaling Pathways and Molecular Interactions
The induction of intestinal metaplasia by ISX involves a complex interplay of signaling pathways, primarily initiated by H. pylori infection. The following diagrams, generated using the DOT language, illustrate these critical molecular cascades.
Experimental Protocols
Detailed methodologies for key experiments cited in the study of ISX and intestinal metaplasia are provided below. These protocols are synthesized from multiple sources to provide a comprehensive guide.
Stable Transfection of ISX in MKN45 Gastric Cancer Cells
This protocol describes the generation of a stable cell line overexpressing the ISX gene in the MKN45 human gastric cancer cell line.
Materials:
-
MKN45 cells
-
Complete RPMI-1640 medium (with 10% FBS and 1% penicillin-streptomycin)
-
ISX expression vector (e.g., pCMV-ISX) and empty vector control
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Polybrene
-
Puromycin
-
6-well plates and 10 cm dishes
Procedure:
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the ISX expression vector (or empty vector) and packaging plasmids using a suitable transfection reagent according to the manufacturer's instructions.
-
After 48-72 hours, collect the supernatant containing the lentiviral particles.
-
Filter the supernatant through a 0.45 µm filter to remove cell debris.
-
-
Transduction of MKN45 Cells:
-
Seed MKN45 cells in a 6-well plate at a density that will result in 50-70% confluency on the day of transduction.
-
On the day of transduction, replace the medium with fresh complete medium containing polybrene (final concentration 4-8 µg/mL).
-
Add the lentiviral supernatant to the cells at various multiplicities of infection (MOI) to determine the optimal transduction efficiency.
-
Incubate for 18-24 hours.
-
-
Selection of Stable Cells:
-
After transduction, replace the virus-containing medium with fresh complete medium.
-
After 24-48 hours, begin selection by adding puromycin to the medium at a pre-determined optimal concentration for MKN45 cells.
-
Replace the selection medium every 2-3 days until non-transduced control cells are completely eliminated.
-
Expand the surviving puromycin-resistant colonies to establish a stable ISX-expressing MKN45 cell line.
-
-
Verification of ISX Overexpression:
-
Confirm the overexpression of ISX at both the mRNA (qRT-PCR) and protein (Western blot) levels.
-
Spheroid Colony Formation Assay
This assay assesses the anchorage-independent growth and self-renewal capacity of cancer cells, which are characteristics of cancer stem cells.
Materials:
-
ISX-stable and control MKN45 cells
-
Serum-free RPMI-1640 medium supplemented with B-27, N-2, EGF (20 ng/mL), and bFGF (20 ng/mL)
-
Ultra-low attachment 96-well plates
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Preparation:
-
Culture ISX-stable and control MKN45 cells to 70-80% confluency.
-
Harvest the cells using Trypsin-EDTA and wash with PBS.
-
Resuspend the cells in the serum-free spheroid medium to create a single-cell suspension.
-
-
Spheroid Formation:
-
Seed the cells into ultra-low attachment 96-well plates at a low density (e.g., 100-500 cells per well).
-
Incubate the plates at 37°C in a 5% CO2 incubator.
-
-
Spheroid Culture and Analysis:
-
Monitor spheroid formation over 7-14 days.
-
Quantify the number and size of spheroids formed in each well using an inverted microscope.
-
For serial passaging to assess self-renewal, collect the primary spheroids, dissociate them into single cells using trypsin, and re-plate them under the same conditions.
-
Subcutaneous Xenograft Model in Nude Mice
This in vivo model is used to evaluate the tumorigenic potential of cancer cells.
Materials:
-
ISX-stable and control MKN45 cells
-
Athymic nude mice (e.g., BALB/c nude, 4-6 weeks old)
-
Matrigel (optional)
-
Sterile PBS
-
1 mL syringes with 27-gauge needles
-
Calipers
Procedure:
-
Cell Preparation:
-
Harvest ISX-stable and control MKN45 cells and wash with sterile PBS.
-
Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel (1:1 ratio) at a concentration of 1 x 10^7 cells/mL.
-
-
Subcutaneous Injection:
-
Inject 100-200 µL of the cell suspension subcutaneously into the flank of each nude mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure the tumor volume every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
-
Endpoint and Analysis:
-
Euthanize the mice when the tumors reach a predetermined size or at the end of the study period.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry, gene expression analysis).
-
Immunohistochemistry (IHC) for ISX in Gastric Tissue
This protocol outlines the procedure for detecting the ISX protein in paraffin-embedded human gastric tissue sections.
Materials:
-
Paraffin-embedded gastric tissue sections (5 µm)
-
Xylene
-
Ethanol (graded series: 100%, 95%, 70%)
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody against ISX
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin.
-
Rehydrate the tissue sections by sequential immersion in graded ethanol solutions and finally in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval buffer in a water bath or pressure cooker.
-
-
Blocking of Endogenous Peroxidase:
-
Incubate the slides in 3% hydrogen peroxide to block endogenous peroxidase activity.
-
-
Blocking of Non-specific Binding:
-
Incubate the sections with blocking solution to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the slides with the primary antibody against ISX at the optimal dilution overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Wash the slides and incubate with the biotinylated secondary antibody.
-
Wash and then incubate with the streptavidin-HRP conjugate.
-
Develop the signal using the DAB substrate kit, which will produce a brown precipitate at the site of the antigen.
-
-
Counterstaining and Mounting:
-
Counterstain the sections with hematoxylin to visualize the cell nuclei.
-
Dehydrate the sections through graded ethanol and xylene.
-
Mount the coverslips using a permanent mounting medium.
-
-
Analysis:
-
Examine the slides under a microscope to assess the localization and intensity of ISX staining.
-
Conclusion
The intestine-specific homeobox protein ISX is a critical transcription factor in the development of intestinal metaplasia, particularly in the context of Helicobacter pylori infection. Its upregulation triggers a cascade of gene expression changes that drive the transdifferentiation of gastric epithelial cells towards an intestinal phenotype, characterized by the expression of markers like CDX1/2 and MUC2, and a decrease in gastric-specific markers such as MUC5AC. Furthermore, ISX-mediated upregulation of Cyclin D1 promotes cell proliferation, linking intestinal metaplasia to an increased risk of gastric cancer. The experimental protocols and signaling pathways detailed in this guide provide a framework for researchers and drug development professionals to further investigate the role of ISX in gastrointestinal diseases and to explore its potential as a therapeutic target. A deeper understanding of the molecular intricacies of ISX function will be instrumental in developing targeted interventions to prevent the progression of intestinal metaplasia to gastric adenocarcinoma.
References
The Intestine-Specific Homeobox (ISX) Gene: A Technical Guide to its Regulation by Retinoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Intestine-Specific Homeobox (ISX) gene encodes a transcription factor that plays a critical role in regulating intestinal gene expression.[1][2] ISX is a key player in vitamin A metabolism, acting as a transcriptional repressor of genes involved in the absorption and conversion of dietary carotenoids.[2][3] One of the primary regulators of ISX expression is retinoic acid (RA), an active metabolite of vitamin A.[4] This technical guide provides an in-depth overview of the molecular mechanisms underlying the regulation of the ISX gene by retinoic acid, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways.
Retinoic Acid Signaling Pathway and ISX Gene Activation
Retinoic acid exerts its effects on gene expression by activating nuclear receptors known as retinoic acid receptors (RARs). These receptors function as heterodimers with retinoid X receptors (RXRs). The RA signaling cascade leading to ISX gene expression begins with the entry of RA into the cell nucleus. Inside the nucleus, RA binds to the RAR/RXR heterodimer. This binding event triggers a conformational change in the receptor complex, leading to the recruitment of coactivator proteins and the initiation of transcription of target genes.
The ISX gene is a direct target of the RAR/RXR heterodimer. The promoter region of the human ISX gene contains a specific DNA sequence known as a retinoic acid response element (RARE). The RAR/RXR complex directly binds to this RARE, initiating the transcription of the ISX gene.
Quantitative Data on ISX Gene Regulation by Retinoic Acid
Studies have demonstrated a significant upregulation of ISX expression in response to retinoic acid treatment in both human cell lines and mouse models. This induction of ISX subsequently leads to the repression of its target genes, Scavenger Receptor Class B Type 1 (SR-BI) and Beta-carotene 15,15'-monooxygenase 1 (BCMO1).
| Experimental Model | Treatment | Target Gene/Protein | Fold Change (mRNA) | Fold Change (Protein) | Reference |
| Vitamin A-deficient mice | Retinoic Acid | ISX (duodenum) | 9-fold increase | 3.2-fold increase | |
| Vitamin A-deficient mice | Retinoic Acid | ISX (jejunum) | 11-fold increase | 4.3-fold increase | |
| Vitamin A-deficient mice | Retinoic Acid | SR-BI (duodenum) | Decrease | Decrease | |
| Vitamin A-deficient mice | Retinoic Acid | SR-BI (jejunum) | Decrease | Decrease | |
| Vitamin A-deficient mice | Retinoic Acid | BCMO1 (duodenum) | Decrease | Decrease | |
| Vitamin A-deficient mice | Retinoic Acid | BCMO1 (jejunum) | Decrease | Decrease |
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the regulation of the ISX gene by retinoic acid.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
qRT-PCR is a standard technique to quantify mRNA levels, providing a measure of gene expression.
Methodology:
-
RNA Isolation: Total RNA is extracted from cells or tissues treated with retinoic acid or a vehicle control using a reagent like Trizol, followed by purification with a column-based kit (e.g., RNeasy from Qiagen).
-
cDNA Synthesis: The isolated RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of random primers and oligo(dT)s.
-
qPCR Reaction: The qPCR reaction is prepared with cDNA template, gene-specific primers for ISX and a housekeeping gene (e.g., β-actin), a DNA polymerase, and a fluorescent dye (e.g., SYBR Green) or a probe-based system (e.g., TaqMan).
-
Real-Time PCR: The reaction is run on a real-time PCR instrument, which monitors the fluorescence intensity during amplification.
-
Data Analysis: The relative expression of the ISX gene is calculated using the comparative Ct (ΔΔCt) method, normalizing the expression to the housekeeping gene.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays are used to determine if a specific protein, in this case, RAR, binds to a specific DNA region, such as the ISX promoter, in vivo.
Methodology:
-
Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: The chromatin is sheared into smaller fragments by sonication or enzymatic digestion.
-
Immunoprecipitation: An antibody specific to RAR is used to immunoprecipitate the RAR-DNA complexes. A non-specific IgG is used as a negative control.
-
Reverse Cross-linking and DNA Purification: The cross-links are reversed, and the DNA is purified.
-
DNA Analysis: The purified DNA is analyzed by PCR or qPCR using primers that flank the putative RARE in the ISX promoter to determine if this region was enriched in the RAR immunoprecipitate.
Dual-Luciferase Reporter Assay
This assay is used to measure the activity of the ISX promoter in response to retinoic acid.
Methodology:
-
Plasmid Construction: A reporter plasmid is constructed where the ISX promoter region containing the RARE is cloned upstream of the firefly luciferase gene.
-
Co-transfection: Cells are co-transfected with the ISX promoter-luciferase reporter plasmid and a control plasmid that constitutively expresses Renilla luciferase. The Renilla luciferase serves to normalize for transfection efficiency.
-
Cell Treatment: The transfected cells are treated with retinoic acid or a vehicle control.
-
Cell Lysis: After treatment, the cells are lysed to release the luciferase enzymes.
-
Luminescence Measurement: The activities of both firefly and Renilla luciferases are measured sequentially using a luminometer after the addition of their respective substrates. The firefly luciferase activity is normalized to the Renilla luciferase activity to determine the effect of retinoic acid on ISX promoter activity.
Downstream Effects of ISX Regulation and Negative Feedback
The induction of ISX by retinoic acid is a key part of a negative feedback loop that controls vitamin A homeostasis. ISX acts as a transcriptional repressor of SR-BI and BCMO1. SR-BI is responsible for the intestinal uptake of dietary carotenoids, including the vitamin A precursor β-carotene. BCMO1 is the enzyme that converts β-carotene into retinaldehyde, a precursor to retinoic acid.
By repressing the expression of SR-BI and BCMO1, ISX reduces the absorption of β-carotene and its conversion to vitamin A, thus preventing excessive vitamin A production when dietary intake is sufficient.
References
- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 2. sinobiological.com [sinobiological.com]
- 3. Genetics and Diet Regulate Vitamin A Production via the Homeobox Transcription Factor ISX - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ISX is a retinoic acid-sensitive gatekeeper that controls intestinal β,β-carotene absorption and vitamin A production - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Intestine-Specific Homeobox (ISX) in Hepatocellular Carcinoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hepatocellular carcinoma (HCC) remains a significant global health challenge with a pressing need for novel therapeutic targets. The intestine-specific homeobox (ISX) protein, a proto-oncogene, has emerged as a critical player in the pathogenesis of HCC. This technical guide provides a comprehensive overview of the current understanding of ISX expression, function, and regulation in HCC. We present a detailed analysis of the signaling pathways involving ISX, supported by quantitative data, experimental protocols, and visual diagrams to facilitate further research and drug development efforts in this area.
ISX Expression and Clinical Significance in HCC
ISX, a member of the paired-like homeodomain transcription factor family, is ectopically expressed in hepatocellular carcinoma.[1][2] Under normal physiological conditions, its expression is primarily confined to the intestine. However, in the context of HCC, ISX expression is significantly upregulated in tumor tissues compared to adjacent non-tumorous liver tissues.[3][4] This aberrant expression is not merely a correlative finding but has profound clinical implications.
Multiple studies have demonstrated a strong association between high ISX expression and poor prognosis in HCC patients.[3] Elevated levels of ISX mRNA and protein are correlated with key clinical parameters indicative of aggressive tumor behavior, including larger tumor size, increased tumor number, and advanced tumor progression stage. Consequently, patients with higher ISX expression exhibit significantly shorter survival times.
Table 1: Correlation of ISX mRNA Expression with Clinicopathological Features in HCC
| Clinical Parameter | Correlation with High ISX Expression | Patient Cohort Size | Reference |
| Tumor Size | Positive | 119 | |
| Tumor Number | Positive | 119 | |
| Progression Stage | Positive | 119 | |
| Patient Survival | Negative | 119 | |
| E2F1 mRNA Expression | Positive (ρ = 0.8249, p < 0.0001) | 238 | |
| RB1 mRNA Expression | Negative (ρ = -0.6768, p < 0.001) | 238 |
The IL-6/NF-κB/ISX Signaling Axis in HCC
The inflammatory microenvironment is a well-established driver of HCC development. The pro-inflammatory cytokine Interleukin-6 (IL-6) plays a pivotal role in inducing ISX expression. The signaling cascade is initiated by the binding of IL-6 to its receptor, which subsequently activates the NF-κB signaling pathway. Activated NF-κB then translocates to the nucleus and directly binds to the promoter region of the ISX gene, thereby driving its transcription.
This IL-6-mediated induction of ISX establishes a crucial link between chronic inflammation and hepatocarcinogenesis. Furthermore, the hepatitis C virus (HCV) core protein has also been shown to activate NF-κB signaling, leading to the upregulation of ISX, thus implicating viral hepatitis in this oncogenic pathway.
Downstream Effects of ISX: Proliferation, Survival, and Immune Evasion
Once expressed, ISX functions as a potent proto-oncogene by transcriptionally activating key downstream targets that drive cell proliferation and survival.
Cell Cycle Progression
ISX directly binds to the promoters of Cyclin D1 (CCND1) and E2F Transcription Factor 1 (E2F1), two critical regulators of the G1/S phase transition of the cell cycle. The upregulation of Cyclin D1 and E2F1 by ISX leads to accelerated cell proliferation and malignant transformation. Enforced expression of ISX in hepatoma cell lines has been shown to significantly increase proliferation rates, while its knockdown via shRNA leads to a decrease in cell proliferation.
Table 2: Functional Consequences of Modulating ISX Expression in HCC Cells
| Experimental Manipulation | Cell Line(s) | Observed Effect | Quantitative Data | Reference |
| ISX Overexpression | Hep G2 | Increased cell proliferation | Statistically significant increase in cell growth and thymidine incorporation (p < 0.001) | |
| ISX Knockdown (shRNA) | Hepatoma cells | Decreased cell proliferation | Significant reduction in cell growth | |
| ISX Overexpression | Nude mice | Increased tumorigenicity | - | |
| ISX Knockdown (shRNA) | Nude mice | Decreased tumorigenicity | - |
Immune Suppression
Beyond its role in cell cycle control, ISX also contributes to the immunosuppressive tumor microenvironment. It has been shown to upregulate the expression of indoleamine 2,3-dioxygenase (IDO), a key enzyme in tryptophan catabolism, as well as the immune checkpoint regulators PD-L1 and B7-2. This alteration of the metabolic and immune landscape within the tumor microenvironment facilitates immune evasion and promotes chronic liver disease progression.
Experimental Protocols
Immunohistochemistry (IHC) for ISX Detection in Liver Tissue
This protocol outlines the general steps for detecting ISX protein expression in formalin-fixed, paraffin-embedded (FFPE) human liver tissue sections.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through graded ethanol series: 100% (2 changes, 3 minutes each), 95%, 70%, and 50% (3 minutes each).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) using a pressure boiler or microwave.
-
Immerse slides in a staining container with 10 mM citrate buffer (pH 6.0).
-
Heat at 95-100°C for 10-20 minutes.
-
Allow slides to cool to room temperature for 20 minutes.
-
Rinse slides with Phosphate-Buffered Saline (PBS) (2 changes, 5 minutes each).
-
-
Blocking:
-
Block endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide in methanol for 10 minutes at room temperature.
-
Rinse with PBS (2 changes, 5 minutes each).
-
Incubate sections with a blocking buffer (e.g., 10% normal goat serum in PBS) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate sections with a primary antibody specific for ISX, diluted in antibody diluent, overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Rinse slides with PBS (3 changes, 5 minutes each).
-
Incubate with a biotinylated secondary antibody for 30-45 minutes at room temperature.
-
Rinse with PBS (3 changes, 5 minutes each).
-
Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes at room temperature.
-
Rinse with PBS (3 changes, 5 minutes each).
-
Develop the signal using a DAB (3,3'-diaminobenzidine) substrate solution until the desired color intensity is reached.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
Rinse thoroughly with tap water.
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
Luciferase Reporter Assay for ISX Promoter Activity
This assay is used to quantify the transcriptional activation of the ISX promoter, for instance, by NF-κB.
-
Cell Culture and Transfection:
-
Seed HEK293T or a suitable hepatoma cell line (e.g., HepG2) in a 24-well plate.
-
Co-transfect cells with:
-
A firefly luciferase reporter plasmid containing the ISX promoter region.
-
An expression vector for the transcription factor of interest (e.g., p65 subunit of NF-κB).
-
A Renilla luciferase plasmid for normalization of transfection efficiency.
-
-
Use a suitable transfection reagent (e.g., Lipofectamine).
-
-
Cell Treatment:
-
After 24 hours of transfection, treat the cells with the desired stimulus (e.g., IL-6 at 10-20 ng/mL) or inhibitor for an appropriate duration (e.g., 6-24 hours).
-
-
Cell Lysis:
-
Wash cells with PBS and lyse them using a passive lysis buffer.
-
-
Luminescence Measurement:
-
Measure firefly and Renilla luciferase activities sequentially in the cell lysate using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is for determining the in vivo binding of a transcription factor (e.g., ISX) to a specific promoter region (e.g., CCND1 or E2F1 promoter).
-
Cross-linking:
-
Treat cultured hepatoma cells with formaldehyde to cross-link proteins to DNA.
-
Quench the reaction with glycine.
-
-
Cell Lysis and Chromatin Shearing:
-
Lyse the cells and isolate the nuclei.
-
Shear the chromatin into fragments of 200-1000 bp by sonication.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific for the protein of interest (e.g., anti-ISX antibody) overnight at 4°C.
-
Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
-
Washes and Elution:
-
Wash the beads to remove non-specific binding.
-
Elute the protein-DNA complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the formaldehyde cross-links by heating.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using phenol-chloroform extraction or a DNA purification kit.
-
-
Analysis:
-
Quantify the amount of the specific DNA region of interest in the immunoprecipitated sample by quantitative PCR (qPCR) using primers flanking the putative binding site.
-
shRNA-Mediated Knockdown of ISX
This protocol describes the stable knockdown of ISX expression in hepatoma cells using a lentiviral-based shRNA system.
-
shRNA Vector Preparation:
-
Design and clone shRNA sequences targeting the ISX mRNA into a lentiviral vector.
-
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the shRNA-containing lentiviral vector and packaging plasmids.
-
Harvest the lentiviral particles from the cell culture supernatant.
-
-
Transduction of Hepatoma Cells:
-
Transduce the target hepatoma cell line (e.g., Huh7) with the lentiviral particles.
-
Select for successfully transduced cells using an appropriate selection marker (e.g., puromycin).
-
-
Validation of Knockdown:
-
Confirm the reduction in ISX mRNA and protein levels by qRT-PCR and Western blotting, respectively.
-
-
Functional Assays:
-
Perform functional assays, such as proliferation assays (e.g., MTT or colony formation assays) and in vivo tumorigenicity assays, to assess the phenotypic effects of ISX knockdown.
-
ISX as a Therapeutic Target in HCC
The pivotal role of ISX in promoting HCC progression, coupled with its tumor-specific expression, makes it an attractive therapeutic target. Strategies aimed at inhibiting ISX function or its upstream activators could hold promise for HCC treatment. Potential therapeutic approaches include:
-
Targeting the IL-6/NF-κB pathway: Inhibitors of IL-6 or NF-κB could be employed to suppress ISX expression.
-
Directly targeting ISX: The development of small molecule inhibitors that disrupt the interaction of ISX with its target gene promoters could be a viable strategy.
-
Targeting downstream effectors: Inhibiting the function of Cyclin D1 or E2F1 could mitigate the proliferative effects of ISX.
Conclusion
The intestine-specific homeobox protein ISX has been firmly established as a key oncogenic driver in hepatocellular carcinoma. Its aberrant expression, induced by pro-inflammatory signals, promotes tumor growth and immune evasion through the transcriptional activation of critical cell cycle regulators and immunomodulatory molecules. The detailed understanding of the ISX signaling pathway and the availability of robust experimental protocols, as outlined in this guide, provide a solid foundation for the development of novel therapeutic interventions targeting ISX for the treatment of HCC. Further research into the nuanced regulatory mechanisms of ISX and the development of specific inhibitors are warranted to translate these findings into clinical applications.
References
An In-depth Technical Guide to the Gene Ontology and Molecular Function of Intestine-Specific Homeobox (ISX)
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Intestine-Specific Homeobox (ISX) gene encodes a transcription factor that plays a pivotal role in a diverse range of biological processes, from nutrient metabolism and immune regulation to cell proliferation and carcinogenesis. As a member of the homeobox family of genes, ISX contains a conserved homeodomain that facilitates its sequence-specific binding to DNA, thereby modulating the expression of its target genes.[1][2] This technical guide provides a comprehensive overview of the gene ontology and molecular function of ISX, with a focus on its signaling pathways, experimental validation, and quantitative data. Detailed experimental protocols for key assays are also provided to facilitate further research and drug development efforts targeting this multifaceted protein.
Gene Ontology of ISX
Gene Ontology (GO) provides a standardized framework to describe the functions of genes and proteins across all organisms. The GO annotations for ISX are categorized into three domains: Molecular Function, Biological Process, and Cellular Component.
Molecular Function
The primary molecular function of ISX is its role as a sequence-specific DNA-binding transcription factor .[1][2] It directly binds to specific DNA sequences in the promoter regions of its target genes to either activate or repress their transcription.[2] This activity is fundamental to all its downstream biological effects. GO terms associated with ISX's molecular function include:
-
sequence-specific DNA binding
-
DNA-binding transcription factor activity
-
RNA polymerase II transcription regulatory region sequence-specific DNA binding
Biological Process
ISX is implicated in a wide array of biological processes, reflecting the diverse functions of its target genes. Key processes regulated by ISX include:
-
Regulation of transcription by RNA polymerase II : As a transcription factor, this is the core process through which ISX functions.
-
Vitamin A metabolism : ISX acts as a critical regulator of vitamin A homeostasis by controlling the expression of genes involved in the absorption and conversion of dietary carotenoids.
-
Immune response : ISX mediates a crucial link between diet and immunity, influencing the function of immune cells in the gut.
-
Cell proliferation and oncogenesis : ISX has been identified as a proto-oncogene, promoting cell proliferation and contributing to the development and progression of several cancers, including hepatocellular carcinoma (HCC).
-
Negative regulation of intestinal absorption : ISX is predicted to be involved in the negative regulation of intestinal absorption.
Cellular Component
The subcellular localization of a protein is integral to its function. ISX is predominantly found in the nucleus, where it can access the chromatin and regulate gene expression. GO terms for the cellular component of ISX include:
-
Nucleus
-
Chromatin
Quantitative Data on ISX Function
The regulatory activity of ISX on its target genes has been quantified in several studies. The following tables summarize key quantitative data related to ISX's transcriptional regulation.
| Target Gene | Cell Line | Fold Change in mRNA Expression upon ISX Overexpression | Reference |
| IDO1 | SK-Hep1 | 2.5-fold increase | |
| TDO2 | SK-Hep1 | 2.4-fold increase | |
| AHR | SK-Hep1 | 4.2-fold increase | |
| CD86 | SK-Hep1 | 9.6-fold increase | |
| PD-L1 | SK-Hep1 | 6.1-fold increase | |
| E2F1 | SK-Hep1 | 5.6 to 24.8-fold increase (time-dependent) | |
| Cyclin D1 | SK-Hep1 | 6.2 to 8.8-fold increase in promoter activity |
| Condition | Cell Line | Effect on ISX Expression | Reference |
| Retinoic Acid Treatment | CaCo-2 | Increased ISX protein expression in the nucleus | |
| IL-6 Treatment | Hepatoma cells | Upregulation of ISX expression |
Signaling Pathways Involving ISX
ISX is a key node in several important signaling pathways, mediating cellular responses to a variety of stimuli.
Regulation of Vitamin A Metabolism
ISX plays a crucial role in a negative feedback loop that controls vitamin A production from dietary beta-carotene. Retinoic acid (RA), a metabolite of vitamin A, induces the expression of ISX. ISX, in turn, represses the expression of Scavenger Receptor Class B Type 1 (SCARB1) and Beta-Carotene 15,15'-Monooxygenase 1 (BCO1), two key proteins involved in the uptake and conversion of beta-carotene to retinal, the precursor of retinoic acid. This feedback mechanism ensures that vitamin A levels are tightly controlled.
The IL-6/ISX/IDO1/AHR Pro-tumorigenic Feedback Loop in Hepatocellular Carcinoma
In the context of hepatocellular carcinoma (HCC), the pro-inflammatory cytokine Interleukin-6 (IL-6) induces the expression of ISX. ISX then transcriptionally activates Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that catabolizes tryptophan into kynurenine. Kynurenine, in turn, activates the Aryl Hydrocarbon Receptor (AHR), which further upregulates ISX expression, creating a positive feedback loop that promotes tumor growth and immune suppression.
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the function of ISX.
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
ChIP-seq is used to identify the genome-wide binding sites of a transcription factor.
1. Cell Cross-linking and Lysis:
-
Cross-link cells with 1% formaldehyde for 10 minutes at room temperature.
-
Quench the cross-linking reaction with 125 mM glycine for 5 minutes.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells with a suitable lysis buffer containing protease inhibitors.
2. Chromatin Sonication:
-
Sonicate the cell lysate to shear the chromatin into fragments of 200-500 bp. The optimal sonication conditions should be empirically determined.
3. Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific to ISX.
-
Add Protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
4. Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elute the chromatin complexes from the beads.
5. Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a PCR purification kit.
6. Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified DNA.
-
Sequence the library on a next-generation sequencing platform.
7. Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Perform peak calling to identify regions of ISX binding.
-
Perform motif analysis to identify the ISX binding consensus sequence.
Luciferase Reporter Assay
This assay is used to measure the effect of ISX on the transcriptional activity of a specific promoter.
1. Plasmid Construction:
-
Clone the promoter region of the target gene upstream of a luciferase reporter gene in a suitable vector.
-
Construct an expression vector for ISX.
2. Cell Culture and Transfection:
-
Seed cells in a multi-well plate.
-
Co-transfect the cells with the luciferase reporter plasmid, the ISX expression plasmid, and a control plasmid (e.g., expressing Renilla luciferase for normalization).
3. Cell Lysis and Luciferase Assay:
-
After 24-48 hours, lyse the cells using a passive lysis buffer.
-
Measure the firefly luciferase activity in the cell lysate using a luminometer.
-
Measure the Renilla luciferase activity for normalization.
4. Data Analysis:
-
Calculate the relative luciferase activity by dividing the firefly luciferase signal by the Renilla luciferase signal.
-
Compare the relative luciferase activity in the presence and absence of ISX to determine its effect on the promoter.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the direct binding of ISX to a specific DNA sequence in vitro.
1. Probe Preparation:
-
Synthesize a short DNA probe (20-50 bp) containing the putative ISX binding site.
-
Label the probe with a radioactive isotope (e.g., 32P) or a non-radioactive tag (e.g., biotin or a fluorescent dye).
2. Binding Reaction:
-
Incubate the labeled probe with purified ISX protein or nuclear extract containing ISX in a binding buffer.
-
For competition assays, add an excess of unlabeled specific or non-specific competitor DNA to the reaction.
3. Electrophoresis:
-
Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis.
4. Detection:
-
Visualize the labeled DNA by autoradiography (for radioactive probes) or by a suitable imaging system (for non-radioactive probes). A "shifted" band indicates the formation of a protein-DNA complex.
Conclusion
The Intestine-Specific Homeobox gene is a critical transcription factor with a wide range of functions impacting metabolism, immunity, and cancer biology. Its role as a regulator of gene expression makes it an attractive target for therapeutic intervention. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the complex biology of ISX and to explore its potential as a diagnostic and therapeutic target. Further research into the upstream regulators and downstream effectors of ISX will undoubtedly uncover new insights into its multifaceted roles in health and disease.
References
An In-depth Technical Guide to the ISX Protein-Protein Interaction Network
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Intestine-Specific Homeobox (ISX) protein is a transcription factor that plays a crucial role in regulating gene expression, particularly in the intestine.[1][2] Emerging research has highlighted its multifaceted involvement in vital biological processes, including vitamin A metabolism, immune regulation, and the pathogenesis of diseases such as hepatocellular carcinoma.[1][3][4] Understanding the intricate network of protein-protein interactions (PPIs) involving ISX is paramount for elucidating its mechanisms of action and for the development of novel therapeutic strategies. This technical guide provides a comprehensive overview of the current knowledge of the ISX protein-protein interaction network, detailing key signaling pathways, experimental methodologies, and available interaction data.
Core Functions and Signaling Pathways of ISX
ISX primarily functions as a transcriptional regulator, directly binding to the promoter regions of its target genes to either activate or repress their expression. Its activity is implicated in several critical signaling pathways.
Regulation of Vitamin A Metabolism
ISX is a key regulator of vitamin A homeostasis through its transcriptional control of the β-carotene 15,15'-monooxygenase (BCO1) gene. ISX acts as a transcriptional repressor of BCO1, an enzyme responsible for the conversion of dietary β-carotene into vitamin A. This regulatory mechanism is sensitive to retinoic acid, a derivative of vitamin A, creating a feedback loop to maintain appropriate vitamin A levels.
Diagram: ISX-mediated Regulation of Vitamin A Metabolism
References
- 1. Protein correlation profiling-SILAC to study protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Proximity Labeling of Interacting Proteins: Application of BioID as a Discovery Tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Proximity Labeling Techniques to Study Chromatin [frontiersin.org]
Methodological & Application
Application Notes: Anti-ISX Antibody for Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Intestine-Specific Homeobox (ISX) protein is a transcription factor that plays a crucial role in the regulation of gene expression within the intestine. Emerging research has highlighted its involvement in a variety of critical cellular processes, including vitamin A metabolism, immune responses, and cell proliferation.[1] Notably, dysregulation of ISX expression has been implicated in the pathogenesis of inflammatory bowel disease and the progression of several cancers, including hepatocellular carcinoma (HCC) and lung cancer.[1] These findings underscore the importance of ISX as a potential therapeutic target and biomarker.
This document provides detailed application notes and protocols for the use of anti-ISX antibodies in Western Blot analysis, a fundamental technique for detecting and quantifying protein expression.[2] Adherence to these guidelines will facilitate the generation of reliable and reproducible data in studies investigating the role of ISX in health and disease.
Data Presentation
Quantitative Analysis of ISX Protein Expression
The following table summarizes the relative expression levels of ISX protein in hepatocellular carcinoma (HCC) compared to adjacent normal tissues. This data has been compiled from studies employing Western Blot analysis and densitometry.
| Sample Type | Number of Paired Samples | Relative ISX Protein Expression (Fold Change vs. Normal) | Key Findings | Reference |
| Hepatocellular Carcinoma (HCC) | 119 | >3.0 in a significant portion of tumors | ISX expression is significantly upregulated in HCC tissues compared to adjacent normal tissues.[1] | --INVALID-LINK-- |
| HCC with HCV infection | 232 | Higher in tumor tissues | ISX protein levels are elevated in the tumor tissues of HCC patients with Hepatitis C infection.[3] | --INVALID-LINK-- |
Note: The fold change is a semi-quantitative representation derived from densitometric analysis of Western Blots, normalized to a loading control. Actual values may vary depending on the specific antibody, experimental conditions, and patient samples.
Experimental Protocols
Optimized Western Blot Protocol for Anti-ISX Antibody
This protocol provides a detailed methodology for the detection of ISX protein in cell lysates and tissue homogenates.
1. Sample Preparation
-
Cell Lysates:
-
Culture cells to 70-80% confluency.
-
Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Add 1 mL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors per 10^7 cells.
-
Scrape adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA assay.
-
-
Tissue Homogenates:
-
Excise tissue and immediately snap-freeze in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a mortar and pestle pre-chilled with liquid nitrogen.
-
Add ice-cold RIPA buffer with inhibitors to the powdered tissue.
-
Homogenize the sample using a Dounce homogenizer or sonicator on ice.
-
Follow steps 1.5 to 1.7 from the cell lysate protocol.
-
2. SDS-PAGE
-
Prepare protein samples by mixing 20-30 µg of total protein with 4X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load the samples into the wells of a 10-12% SDS-polyacrylamide gel. Include a pre-stained protein ladder.
-
Run the gel at 100-120V until the dye front reaches the bottom of the gel.
3. Protein Transfer
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
A wet transfer system is recommended for optimal transfer of homeobox proteins. Perform the transfer at 100V for 60-90 minutes in a standard Tris-glycine transfer buffer containing 20% methanol.
4. Immunoblotting
-
Following transfer, block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary anti-ISX antibody diluted in the blocking buffer. The optimal dilution should be determined empirically but a starting point of 1:1000 is recommended. Incubate overnight at 4°C with gentle shaking.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer (typically 1:5000 to 1:10,000) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
5. Detection
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.
6. Densitometric Analysis
-
Quantify the band intensity using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the ISX band to a loading control (e.g., GAPDH or β-actin) to account for variations in protein loading.
-
Calculate the fold change in ISX expression relative to a control sample.
Signaling Pathways and Workflows
PCAF-ISX-BRD4 Signaling Pathway in Lung Cancer
This pathway illustrates the role of ISX in epithelial-mesenchymal transition (EMT) in lung cancer. PCAF-mediated acetylation of ISX and BRD4 promotes the formation of a ternary complex, which then translocates to the nucleus to activate the transcription of EMT-related genes like Snail and Twist.
Caption: PCAF-ISX-BRD4 signaling cascade in lung cancer.
ISX-E2F1 Signaling Pathway in Hepatocellular Carcinoma
In hepatocellular carcinoma, ISX can transcriptionally activate E2F1, a key regulator of the cell cycle. This leads to the expression of downstream targets like Cyclin D1, promoting cell proliferation and tumor growth.
Caption: ISX-E2F1 signaling pathway in HCC.
Western Blot Experimental Workflow
The following diagram outlines the key steps in the Western Blotting procedure for ISX protein detection.
Caption: Western Blot workflow for ISX protein analysis.
References
- 1. Proinflammatory homeobox gene, ISX, regulates tumor growth and survival in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. HCV Core Protein–ISX Axis Promotes Chronic Liver Disease Progression via Metabolic Remodeling and Immune Suppression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ISX Immunohistochemistry in Paraffin-Embedded Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction to ISX (Intestine-Specific Homeobox)
Intestine-Specific Homeobox (ISX) is a transcription factor that plays a crucial role in regulating gene expression in the intestine. It is involved in vital physiological processes, including the absorption of dietary β-carotene and the production of vitamin A. ISX acts as a gatekeeper in enterocytes by repressing the expression of Scavenger Receptor Class B Type I (SR-B1) and Beta-Carotene 15,15'-Monooxygenase 1 (BCO1), key proteins in carotenoid uptake and conversion to retinaldehyde. The expression of ISX itself is induced by retinoic acid (RA) through retinoic acid receptors (RARs), establishing a feedback loop that controls vitamin A homeostasis.[1][2]
In addition to its role in metabolism, ISX has been identified as a proto-oncogene, particularly in hepatocellular carcinoma (HCC).[3] Its expression is induced by the pro-inflammatory cytokine Interleukin-6 (IL-6). In cancer cells, ISX promotes proliferation and survival by upregulating the expression of key cell cycle regulators such as Cyclin D1 and E2F1.[3] The upregulation of ISX in tumor tissues has been associated with a poorer prognosis in HCC patients, making it a potential therapeutic target and a valuable biomarker for cancer research.[3]
These application notes provide a detailed protocol for the immunohistochemical staining of ISX in formalin-fixed, paraffin-embedded (FFPE) tissue sections, enabling researchers to investigate its expression and localization in various physiological and pathological contexts.
Quantitative Data Summary
The following table summarizes key quantitative parameters for performing immunohistochemistry for ISX on paraffin-embedded tissues. These values are recommendations and may require optimization for specific experimental conditions.
| Parameter | Recommendation | Source |
| Primary Antibody | ||
| Anti-ISX Polyclonal Antibody | 1:500 dilution | NovoPro Bioscience Datasheet |
| Antigen Retrieval | ||
| Buffer | 10 mM Sodium Citrate Buffer, pH 6.0 | NovoPro Bioscience Datasheet |
| Method | Heat-Induced Epitope Retrieval (HIER) | |
| Temperature | 95-100°C | |
| Time | 20 minutes | |
| Blocking | ||
| Solution | 3% Hydrogen Peroxide (for endogenous peroxidase) | General IHC Protocol |
| 5% Normal Goat Serum | General IHC Protocol | |
| Time | 15-30 minutes | |
| Primary Antibody Incubation | ||
| Temperature | 4°C | NovoPro Bioscience Datasheet |
| Time | Overnight | NovoPro Bioscience Datasheet |
| Secondary Antibody Incubation | ||
| Temperature | Room Temperature | General IHC Protocol |
| Time | 30-60 minutes | |
| Detection | ||
| Method | HRP-conjugated secondary antibody and DAB substrate |
Experimental Protocol: ISX Immunohistochemistry on Paraffin-Embedded Tissue
This protocol provides a comprehensive procedure for the detection of ISX protein in formalin-fixed, paraffin-embedded tissue sections.
I. Materials and Reagents
-
FFPE tissue sections (4-5 µm thick) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 80%, 70%)
-
Deionized or distilled water
-
Antigen Retrieval Buffer (10 mM Sodium Citrate, pH 6.0)
-
Wash Buffer (e.g., Tris-buffered saline with 0.05% Tween-20, TBS-T)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 5% Normal Goat Serum in TBS-T)
-
Primary Antibody: Anti-ISX antibody (see table for dilution)
-
Secondary Antibody (e.g., HRP-conjugated goat anti-rabbit IgG)
-
DAB (3,3'-Diaminobenzidine) Substrate Kit
-
Hematoxylin (for counterstaining)
-
Mounting Medium
II. Deparaffinization and Rehydration
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Immerse slides in two changes of 100% ethanol for 3 minutes each.
-
Immerse slides in 95% ethanol for 3 minutes.
-
Immerse slides in 80% ethanol for 3 minutes.
-
Immerse slides in 70% ethanol for 3 minutes.
-
Rinse slides thoroughly with deionized water.
III. Antigen Retrieval
-
Preheat the Antigen Retrieval Buffer in a water bath or steamer to 95-100°C.
-
Immerse the slides in the preheated buffer and incubate for 20 minutes.
-
Allow the slides to cool in the buffer at room temperature for 20-30 minutes.
-
Rinse the slides with wash buffer.
IV. Blocking
-
Immerse the slides in 3% hydrogen peroxide for 15 minutes to block endogenous peroxidase activity.
-
Rinse the slides with wash buffer.
-
Apply Blocking Buffer to the tissue sections and incubate for 30 minutes at room temperature in a humidified chamber.
V. Antibody Incubation
-
Drain the blocking buffer from the slides (do not rinse).
-
Apply the diluted primary anti-ISX antibody to the tissue sections.
-
Incubate overnight at 4°C in a humidified chamber.
-
The next day, rinse the slides three times with wash buffer for 5 minutes each.
-
Apply the HRP-conjugated secondary antibody to the tissue sections.
-
Incubate for 30-60 minutes at room temperature in a humidified chamber.
-
Rinse the slides three times with wash buffer for 5 minutes each.
VI. Detection and Counterstaining
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Apply the DAB solution to the tissue sections and incubate until the desired brown color develops (typically 1-10 minutes). Monitor under a microscope to avoid overstaining.
-
Rinse the slides with deionized water to stop the reaction.
-
Counterstain the slides with hematoxylin for 1-2 minutes.
-
"Blue" the hematoxylin by rinsing in running tap water or an alkaline solution.
VII. Dehydration and Mounting
-
Dehydrate the slides through graded ethanol solutions (70%, 80%, 95%, 100%) for 2-3 minutes each.
-
Immerse the slides in two changes of xylene for 3 minutes each.
-
Apply a coverslip using a permanent mounting medium.
Visualizations
Caption: ISX Signaling Pathway.
References
- 1. ISX is a retinoic acid-sensitive gatekeeper that controls intestinal β,β-carotene absorption and vitamin A production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcription factor ISX mediates the cross talk between diet and immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intestine-specific homeobox (ISX) upregulates E2F1 expression and related oncogenic activities in HCC - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ISX Chromatin Immunoprecipitation (ChIP-seq)
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) to identify the genomic binding sites of the Intestine-Specific Homeobox (ISX) transcription factor. ISX is a critical regulator of gene expression in the intestine, playing a role in vitamin A metabolism, immune responses, and cell proliferation.[1][2] Understanding its genomic targets is crucial for elucidating its biological functions and its implications in disease, including cancer.[3][4][5]
Introduction to ISX
ISX is a homeobox transcription factor primarily expressed in the intestine. It functions as a key regulator in several physiological processes:
-
Vitamin A Metabolism: ISX controls the expression of genes involved in the uptake and conversion of dietary carotenoids into retinoids, such as BCO1 and SCARB1. This regulation is part of a negative feedback loop dependent on retinoic acid, allowing mammals to adapt to fluctuations in dietary vitamin A precursors.
-
Immunity and Inflammation: ISX mediates the crosstalk between diet and the immune system. It has been implicated in inflammatory responses and is associated with inflammatory bowel disease. In hepatocellular carcinoma, ISX is linked to IL-6 signaling and the expression of immune modulators like PD-L1.
-
Oncogenesis: ISX is considered a proto-oncogene in hepatocellular carcinoma. It can be induced by the pro-inflammatory cytokine IL-6 and promotes tumor cell proliferation by upregulating cell cycle proteins such as cyclin D1 and E2F1.
Given its diverse roles, identifying the direct target genes of ISX on a genome-wide scale via ChIP-seq is essential for a comprehensive understanding of its regulatory networks.
ISX Signaling Pathway
The following diagram illustrates the known signaling interactions involving ISX.
Experimental Protocol: ISX ChIP-seq
This protocol is adapted from standard ChIP-seq procedures and optimized for transcription factors like ISX.
I. Cell Culture and Cross-linking
-
Cell Preparation: Culture cells (e.g., intestinal epithelial cells or hepatocellular carcinoma cell lines) to approximately 80-90% confluency. For a single ChIP experiment, a starting material of 1-10 x 107 cells is recommended.
-
Cross-linking: To cross-link proteins to DNA, add formaldehyde directly to the culture medium to a final concentration of 1%. Incubate for 10 minutes at room temperature with gentle shaking.
-
Quenching: Stop the cross-linking by adding glycine to a final concentration of 0.125 M. Incubate for 5 minutes at room temperature.
-
Cell Harvesting: Scrape the cells and transfer them to a conical tube. Wash the cells twice with ice-cold PBS. Centrifuge at 1,500 x g for 5 minutes at 4°C between washes. The cell pellet can be snap-frozen in liquid nitrogen and stored at -80°C or used immediately.
| Parameter | Recommended Value |
| Starting Cell Number | 1–10 x 107 cells |
| Formaldehyde Concentration | 1% (final) |
| Cross-linking Time | 10 minutes |
| Glycine Quenching | 0.125 M (final) |
II. Chromatin Preparation
-
Cell Lysis: Resuspend the cell pellet in a cell lysis buffer. Incubate on ice for 15 minutes.
-
Nuclear Lysis: Centrifuge to pellet the nuclei, then resuspend in a nuclear lysis buffer. Incubate on ice for 10 minutes.
-
Chromatin Shearing (Sonication): Shear the chromatin to an average size of 200-600 bp using a sonicator. The optimal sonication conditions (power, duration, cycles) must be empirically determined for each cell type and instrument.
-
Clarification: Centrifuge the sonicated lysate at maximum speed for 10 minutes at 4°C to pellet cellular debris. Transfer the supernatant (containing the soluble chromatin) to a new tube.
| Parameter | Recommended Value |
| Sonication Fragment Size | 200–600 bp |
| Sonication Cycles | 10–30 cycles (30s ON/30s OFF) |
III. Immunoprecipitation
-
Pre-clearing Chromatin: (Optional but recommended) Add Protein A/G magnetic beads to the chromatin and incubate for 1 hour at 4°C with rotation to reduce non-specific binding.
-
Antibody Incubation: Add a ChIP-grade anti-ISX antibody to the pre-cleared chromatin. As a negative control, set up a parallel sample with a non-specific IgG antibody. Incubate overnight at 4°C with gentle rotation.
-
Immunocomplex Capture: Add pre-blocked Protein A/G magnetic beads to the chromatin-antibody mixture and incubate for 2-4 hours at 4°C with rotation.
-
Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins. Finally, wash with a TE buffer.
| Parameter | Recommended Value |
| Anti-ISX Antibody | 5–10 µg per ChIP |
| Control Antibody | Equivalent amount of non-specific IgG |
| IP Incubation Time | Overnight at 4°C |
| Bead Incubation Time | 2–4 hours at 4°C |
IV. Elution, Reverse Cross-linking, and DNA Purification
-
Elution: Elute the chromatin from the beads by adding elution buffer and incubating at 65°C for 30 minutes with vortexing.
-
Reverse Cross-linking: Add NaCl to the eluate and incubate at 65°C for at least 4 hours (or overnight) to reverse the formaldehyde cross-links.
-
RNase and Proteinase K Treatment: Treat the sample with RNase A for 30 minutes at 37°C, followed by Proteinase K for 1 hour at 45°C to remove RNA and proteins.
-
DNA Purification: Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation. Elute the final DNA in a low-salt buffer.
| Parameter | Recommended Value |
| Reverse Cross-linking | 65°C for ≥ 4 hours |
| Expected DNA Yield | 1–10 ng |
V. Library Preparation and Sequencing
-
DNA Quantification and Quality Control: Quantify the purified DNA using a high-sensitivity fluorometric method (e.g., Qubit). Analyze the size distribution of the DNA fragments using a Bioanalyzer or similar instrument.
-
Library Preparation: Prepare a sequencing library from the ChIP DNA and an input control DNA sample (sheared chromatin that did not undergo immunoprecipitation). This involves end-repair, A-tailing, and adapter ligation.
-
Sequencing: Perform high-throughput sequencing using a platform such as Illumina. A sequencing depth of 20-30 million reads per sample is typically sufficient for transcription factor ChIP-seq.
Experimental Workflow Diagram
The following diagram outlines the major steps in the ISX ChIP-seq protocol.
Data Analysis
Following sequencing, the raw data should be processed through a standard bioinformatics pipeline:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align reads to the appropriate reference genome.
-
Peak Calling: Identify genomic regions with a significant enrichment of aligned reads in the ISX ChIP sample compared to the input control.
-
Motif Analysis: Search for consensus DNA binding motifs within the identified peaks.
-
Functional Annotation: Annotate the genes located near the binding sites to infer the biological pathways regulated by ISX.
By following this detailed protocol, researchers can effectively identify the genome-wide binding sites of ISX, providing valuable insights into its regulatory functions in health and disease.
References
- 1. sinobiological.com [sinobiological.com]
- 2. Transcription factor ISX mediates the cross talk between diet and immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. ISX intestine specific homeobox [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
Application Notes: ISX Gene Knockdown using siRNA or shRNA
Application Notes and Protocols for CRISPR/Cas9-Mediated ISX Gene Editing in Organoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organoids, three-dimensional self-organizing structures derived from stem cells, have emerged as powerful models for studying human development and disease. When combined with the precision of CRISPR/Cas9 gene editing, organoids offer an unprecedented platform for functional genomics and preclinical drug evaluation. This document provides detailed application notes and protocols for the targeted disruption of the Intestine-Specific Homeobox (ISX) gene in organoid systems.
ISX is a transcription factor with roles in intestinal development, cellular proliferation, and carcinogenesis.[1] Understanding its function through targeted knockout in physiologically relevant organoid models can provide significant insights into disease mechanisms and potential therapeutic interventions.
Data Presentation
While specific quantitative data for CRISPR/Cas9-mediated knockout of the ISX gene in organoids is not extensively published, high-efficiency editing in human intestinal organoids has been demonstrated for other genes using similar methods. The following tables present representative data for editing efficiency and off-target analysis, which can be expected with an optimized protocol.
Table 1: Representative Editing Efficiency for Gene Knockout in Human Intestinal Organoids
| Target Gene | Delivery Method | Editing Efficiency (%) | Method of Quantification | Reference |
| PTEN | RNP Electroporation | Up to 98% | Sanger Sequencing & TIDE analysis | [2] |
| ARID1A | RNP Electroporation | High | Western Blot | [2] |
| APC | Lentiviral Transduction | ~80-100% (with selection) | Not Specified | [2] |
| B2M | RNP Electroporation | >90% | Flow Cytometry (MHC-I loss) | [3] |
Note: The data presented are for genes other than ISX and serve as a benchmark for expected efficiencies.
Table 2: Representative Off-Target Analysis for CRISPR/Cas9 Editing in Organoids
| Method | Description | Key Findings | Reference |
| In silico Prediction | Computational tools (e.g., Cas-OFFinder) predict potential off-target sites based on sequence homology. | Identifies potential sites for further experimental validation. | |
| GUIDE-seq | Integration of double-stranded oligodeoxynucleotides into DSB sites, followed by sequencing. | Can identify genome-wide off-target events. | |
| Targeted Deep Sequencing | High-throughput sequencing of predicted off-target loci. | Quantifies the frequency of off-target edits at specific sites. | |
| Whole-Genome Sequencing (WGS) | Unbiased detection of all genetic alterations, including off-target events. | Provides the most comprehensive analysis but can be costly. |
Signaling Pathways and Experimental Workflows
ISX Signaling Pathway
The ISX transcription factor is implicated in several signaling pathways, particularly in the context of inflammation and cancer. It is induced by IL-6 and, in turn, regulates genes involved in tryptophan catabolism, immune suppression, and cell cycle progression.
Caption: ISX signaling pathway illustrating upstream activation by IL-6 and downstream targets.
Experimental Workflow for CRISPR/Cas9-Mediated ISX Knockout in Organoids
The following diagram outlines the key steps for generating and validating ISX knockout organoids.
Caption: Workflow for generating and validating ISX knockout organoids via RNP electroporation.
Experimental Protocols
Protocol 1: Design and Synthesis of sgRNAs for ISX Targeting
-
Identify Target Exons: Obtain the cDNA or genomic sequence of the ISX gene from a database such as NCBI Gene. Target early, conserved exons to maximize the likelihood of generating a loss-of-function mutation.
-
sgRNA Design: Use online design tools (e.g., CHOPCHOP, Synthego Design Tool) to identify potential sgRNA sequences targeting the selected exons. Choose sgRNAs with high on-target scores and low predicted off-target effects.
-
sgRNA Synthesis: Synthesize sgRNAs as single-stranded RNA oligonucleotides. Chemically modified sgRNAs are recommended to enhance stability and reduce immunogenicity.
Protocol 2: CRISPR/Cas9 Ribonucleoprotein (RNP) Electroporation of Human Intestinal Organoids
This protocol is adapted from highly efficient methods described for other genes.
Materials:
-
Human intestinal organoids cultured in appropriate medium (e.g., IntestiCult™)
-
Synthesized sgRNA targeting ISX
-
Recombinant Cas9 protein (e.g., S. pyogenes Cas9)
-
Electroporation buffer and system (e.g., Neon™ or 4D-Nucleofector™)
-
Recovery medium
-
Matrigel or other basement membrane extract
Procedure:
-
RNP Complex Formation:
-
Dilute the ISX-targeting sgRNA and Cas9 protein in nuclease-free buffer.
-
Mix the sgRNA and Cas9 protein at a recommended molar ratio of 2:1 to 8:1 (sgRNA:Cas9).
-
Incubate at room temperature for 10-20 minutes to allow RNP complex formation.
-
-
Organoid Preparation:
-
Harvest mature organoids from the culture plate.
-
Wash the organoids and dissociate them into single cells using a gentle dissociation reagent (e.g., TrypLE™ Express).
-
Count the cells and resuspend them in the appropriate electroporation buffer at a concentration of approximately 1 x 10^5 cells per 10 µL reaction.
-
-
Electroporation:
-
Gently mix the single-cell suspension with the pre-formed RNP complexes.
-
Using the electroporation system, deliver the RNP-cell mixture into the cells following the manufacturer's optimized protocol (e.g., for human intestinal organoids, a program like DS-138 on the 4D-Nucleofector™ has been shown to be effective).
-
-
Recovery and Re-plating:
-
Immediately transfer the electroporated cells to pre-warmed recovery medium.
-
Centrifuge the cells, remove the supernatant, and resuspend the cell pellet in a mixture of culture medium and Matrigel.
-
Plate the mixture as domes in a new culture plate and allow to solidify.
-
Add complete organoid growth medium and culture under standard conditions.
-
Protocol 3: Validation of ISX Gene Knockout
-
Genomic DNA Analysis:
-
After 7-10 days, harvest a subset of the edited organoid population.
-
Extract genomic DNA.
-
Amplify the ISX target region by PCR using primers flanking the sgRNA cut site.
-
Perform Sanger sequencing of the PCR product. Analyze the sequencing chromatogram using a tool like TIDE (Tracking of Indels by Decomposition) to quantify the percentage of insertions and deletions (indels).
-
-
Clonal Selection and Expansion:
-
Dissociate the remaining edited organoids into single cells and plate at a very low density to allow the growth of individual clonal organoids.
-
Manually pick and expand individual clones.
-
Genotype each clone by Sanger sequencing to identify homozygous knockout lines.
-
-
Protein Expression Analysis:
-
Lyse wild-type and validated ISX-knockout organoid clones.
-
Perform Western blot analysis using a validated antibody against the ISX protein to confirm the absence of expression in the knockout clones.
-
-
Off-Target Analysis:
-
Use in silico tools to predict the top potential off-target sites for the sgRNA used.
-
Design PCR primers for these predicted sites.
-
Amplify and sequence these regions from the genomic DNA of the knockout clones to check for any unintended edits. For a more comprehensive analysis, consider whole-genome sequencing.
-
Protocol 4: Phenotypic Analysis of ISX Knockout Organoids
After confirming the successful knockout of the ISX gene, various phenotypic assays can be performed to investigate its function.
-
Morphological Analysis:
-
Use brightfield and confocal microscopy to assess changes in organoid size, budding frequency, and cellular organization.
-
-
Proliferation Assays:
-
Perform EdU incorporation assays or Ki67 staining to measure changes in cell proliferation rates between wild-type and knockout organoids.
-
-
Differentiation Analysis:
-
Use immunofluorescence or qPCR to analyze the expression of markers for different intestinal cell lineages (e.g., enterocytes, goblet cells, Paneth cells, enteroendocrine cells) to determine if ISX plays a role in cell fate decisions.
-
-
Functional Assays:
-
Depending on the hypothesized function of ISX, specific functional assays can be employed. For example, if a role in inflammatory response is suspected, organoids can be challenged with cytokines (like IL-6) and changes in gene expression or barrier function can be measured.
-
By following these detailed protocols and application notes, researchers can effectively utilize CRISPR/Cas9 technology to investigate the function of the ISX gene in organoid models, paving the way for new discoveries in intestinal biology and disease.
References
Application Notes and Protocols for Cloning and Expression of Human ISX Protein
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Intestine Specific Homeobox (ISX) protein is a transcription factor that plays a crucial role in regulating gene expression within the intestine.[1][2][3] Encoded by the ISX gene, this DNA-binding protein is a member of the RAXLX homeobox gene family and is involved in critical biological processes, including vitamin A metabolism by regulating the expression of BCO1.[1][2] Emerging research has highlighted ISX's role in the pathophysiology of various cancers, such as hepatocellular carcinoma, where it is implicated in immune suppression and oncogenic signaling pathways involving IL6, AHR, and E2F1.
Given its significance in both normal physiology and disease, the availability of purified, recombinant human ISX protein is essential for a wide range of research and drug development applications. These applications include structural biology studies, high-throughput screening for inhibitors, antibody development, and functional assays to further elucidate its molecular mechanisms. These application notes provide a comprehensive guide and detailed protocols for the successful cloning, expression, and purification of human ISX protein.
Application Notes: Strategic Considerations
Successful production of recombinant ISX requires careful planning. As a human transcription factor, considerations for proper folding, post-translational modifications, and solubility are paramount.
Choosing an Expression System
The selection of an appropriate expression system is the most critical decision. The optimal choice depends on the intended downstream application, required yield, and desired protein modifications.
| Expression System | Advantages | Disadvantages | Best For |
| Bacterial (E. coli) | - High yield & cost-effective- Rapid growth & simple genetics- Well-established protocols | - Lacks post-translational modifications (PTMs)- High potential for inclusion body formation- Codon usage may need optimization | - Structural biology (NMR, X-ray crystallography)- High-throughput screening- Polyclonal antibody production |
| Mammalian (HEK293, CHO) | - Capable of proper protein folding- Performs human-like PTMs- High probability of soluble, active protein | - Lower yields compared to E. coli- More expensive and complex media- Slower cell growth | - Functional assays in mammalian cells- Studying interactions with other human proteins- Production of therapeutic protein candidates |
| Insect (Sf9, Hi5) | - High expression levels- Capable of complex PTMs (though different from mammalian)- Good for large, complex proteins | - More expensive than bacterial systems- Requires generation of baculovirus | - Applications requiring high yields of a modified protein when mammalian systems are not feasible |
| Cell-Free | - Very rapid expression- Allows for expression of toxic proteins- Easy to incorporate labeled amino acids | - Generally low yield- High cost per unit of protein | - Rapid screening of protein variants- Small-scale production for analytical purposes |
For ISX, a mammalian expression system (e.g., HEK293) is highly recommended for functional studies to ensure proper folding and potential phosphorylation, which is known to modulate its activity. For structural studies requiring large amounts of protein, an E. coli system can be optimized, but this may require extensive work on protein refolding from inclusion bodies.
Vector Design and Affinity Tags
The choice of expression vector is tied to the selected host. For efficient purification, an affinity tag is indispensable.
-
N-terminal vs. C-terminal Tag: For transcription factors like ISX, an N-terminal tag is often preferred to minimize interference with the C-terminal DNA-binding homeodomain.
-
Common Tags:
-
6xHis-tag: Small, low immunogenicity, and allows for purification under both native and denaturing conditions using immobilized metal affinity chromatography (IMAC).
-
GST-tag: Larger tag that can enhance solubility but may need to be cleaved to prevent interference with function.
-
MBP-tag: A large tag known to significantly improve the solubility of its fusion partner.
-
-
Cleavage Site: Incorporating a protease cleavage site (e.g., TEV or PreScission) between the tag and the ISX sequence allows for the removal of the tag after purification, which is often necessary for functional or structural studies.
Quantitative Data Summary
Systematic tracking of yield and purity at each stage is crucial for process optimization. While specific data for recombinant human ISX is not widely published, researchers should aim to collect the data outlined below.
| Step | Parameter | Typical Range (Example) | Purpose |
| Expression | Expression Level | 0.5 - 10 mg/L (Mammalian) | To assess the efficiency of the expression host and conditions. |
| Cell Viability | >90% (pre-transfection) | To ensure a healthy cell culture for optimal protein production. | |
| Purification | Purity (Post-Affinity) | 70-95% | To evaluate the effectiveness of the initial capture step. |
| Purity (Post-Polishing) | >95% | To confirm the final purity meets requirements for downstream use. | |
| Final Yield | 0.1 - 2 mg/L (Mammalian) | To determine the overall efficiency of the purification process. | |
| Quality Control | Endotoxin Level | < 0.1 EU/µg | Critical for proteins intended for use in cell-based assays or in vivo studies. |
| Aggregation Level | < 5% | To ensure the protein is monomeric and properly folded. |
Detailed Experimental Protocols
These protocols provide a general framework. Optimization of specific parameters (e.g., reagent concentrations, incubation times) is recommended.
Protocol 1: Cloning of Human ISX into a Mammalian Expression Vector
This protocol describes the amplification of the human ISX coding sequence (CDS) from cDNA and its insertion into a mammalian expression vector (e.g., pcDNA3.1) with an N-terminal 6xHis tag and a TEV cleavage site.
1. Materials:
-
Human intestinal cDNA library or plasmid containing full-length ISX cDNA (RefSeq: NM_001303508.2).
-
High-fidelity DNA polymerase.
-
Forward and Reverse PCR primers designed for ISX CDS (including restriction sites).
-
Mammalian expression vector (e.g., pcDNA3.1(+)-N-His-TEV).
-
Restriction enzymes (e.g., NheI and XhoI) and corresponding buffer.
-
T4 DNA Ligase and buffer.
-
Competent E. coli (e.g., DH5α) for cloning.
-
LB agar plates with appropriate antibiotic (e.g., ampicillin).
-
Plasmid purification kit.
2. Procedure:
-
Primer Design: Design PCR primers to amplify the full ISX CDS. Add a 5' NheI restriction site to the forward primer and a 3' XhoI site to the reverse primer. Ensure the reverse primer omits the native stop codon to allow for C-terminal tags if desired, or includes it if not.
-
PCR Amplification: Perform PCR using a high-fidelity polymerase to amplify the ISX gene from the cDNA template.
-
Purification: Purify the PCR product using a PCR cleanup kit.
-
Restriction Digest: Digest both the purified PCR product and the mammalian expression vector with NheI and XhoI enzymes. Follow the manufacturer's protocol for reaction setup and incubation times.
-
Ligation: Ligate the digested ISX insert into the digested vector using T4 DNA Ligase.
-
Transformation: Transform the ligation mixture into competent E. coli cells. Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
Screening and Sequencing:
-
Select several colonies and grow them in liquid culture.
-
Purify the plasmid DNA using a miniprep kit.
-
Verify the correct insert size via restriction digest and confirm the sequence integrity by Sanger sequencing.
-
Protocol 2: Expression of Recombinant ISX in HEK293 Cells
This protocol outlines transient transfection of HEK293 cells for the expression of His-tagged ISX protein.
1. Materials:
-
HEK293 suspension cells (e.g., Expi293F™).
-
Appropriate culture medium (e.g., Expi293™ Expression Medium).
-
Validated, endotoxin-free plasmid DNA of the ISX expression construct.
-
Transfection reagent (e.g., PEI, Lipofectamine™).
-
Shaking incubator maintaining 37°C and 8% CO2.
2. Procedure:
-
Cell Culture: Culture HEK293 cells in a shaking incubator to a density of 2.5-3.0 x 10^6 cells/mL with viability >95%.
-
Transfection Complex Preparation:
-
Dilute the ISX plasmid DNA in culture medium.
-
In a separate tube, dilute the transfection reagent in culture medium.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complexes to form.
-
-
Transfection: Add the DNA-transfection reagent complex to the HEK293 cell culture.
-
Expression: Return the culture to the shaking incubator. Grow for 48-72 hours. Expression levels can be monitored by taking small aliquots for Western blot analysis using an anti-His-tag antibody.
-
Harvesting: Harvest the cells by centrifugation at 1,000 x g for 10 minutes. The cell pellet can be stored at -80°C until purification. If the protein is secreted, the supernatant is harvested instead.
Protocol 3: Purification of His-tagged ISX Protein
This protocol describes a two-step purification process using affinity and size-exclusion chromatography.
1. Materials:
-
Cell pellet from a 1L HEK293 expression.
-
Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 1% Triton X-100, protease inhibitor cocktail).
-
Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM Imidazole).
-
Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM Imidazole).
-
Ni-NTA affinity resin.
-
Size-Exclusion Chromatography (SEC) Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
-
Chromatography system (e.g., ÄKTA).
2. Procedure:
-
Cell Lysis:
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Lyse the cells using sonication on ice.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C. Collect the supernatant.
-
-
Affinity Chromatography (Capture Step):
-
Equilibrate the Ni-NTA resin with Lysis Buffer (without Triton X-100).
-
Load the clarified lysate onto the column.
-
Wash the column extensively with Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged ISX protein using Elution Buffer. Collect fractions.
-
-
(Optional) Tag Cleavage:
-
If tag removal is required, dialyze the eluted fractions into a suitable buffer for the chosen protease (e.g., TEV).
-
Add the protease and incubate overnight at 4°C.
-
The cleaved tag and any uncleaved protein can be removed by passing the sample back over the Ni-NTA resin.
-
-
Size-Exclusion Chromatography (Polishing Step):
-
Concentrate the eluted (and cleaved) protein sample.
-
Equilibrate a suitable SEC column (e.g., Superdex 200) with SEC Buffer.
-
Load the concentrated sample onto the column and run the chromatography.
-
Collect fractions corresponding to the monomeric peak of ISX protein.
-
-
Quality Control and Storage:
-
Assess purity by SDS-PAGE. Purity should be >95%.
-
Confirm protein identity by Western blot or Mass Spectrometry.
-
Measure protein concentration (e.g., via A280 or BCA assay).
-
Flash-freeze aliquots in liquid nitrogen and store at -80°C.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow Diagram
Caption: Workflow for recombinant ISX protein production.
ISX Signaling Pathway in Hepatocellular Carcinoma
Caption: ISX-mediated signaling in cancer progression.
References
Application Notes and Protocols for Immunocytochemistry of ISX Subcellular Localization
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Intestine-specific homeobox (ISX) is a transcription factor that plays a crucial role in regulating gene expression within the intestine.[1][2] Emerging evidence also implicates ISX in the progression of certain cancers, such as hepatocellular carcinoma, where it has been shown to upregulate the expression of the E2F1 oncogene.[3][4] As a transcription factor, the subcellular localization of ISX is predominantly within the nucleus. Accurate determination of ISX's localization is therefore critical for understanding its biological function and its role in disease. Immunocytochemistry (ICC) is a powerful technique to visualize the subcellular distribution of proteins like ISX. This document provides a detailed protocol for the immunofluorescent staining of ISX in cultured cells.
Data Presentation: Recommended Antibody Dilutions
Successful immunocytochemistry is highly dependent on the quality and optimal concentration of the primary antibody. The following table summarizes information for commercially available anti-ISX antibodies that have been validated for use in immunocytochemistry/immunofluorescence (ICC/IF). It is always recommended to perform a titration experiment to determine the optimal antibody concentration for your specific experimental conditions.
| Antibody/Vendor | Cat. No. | Type | Validated Species | Recommended Concentration for ICC/IF | Fixation/Permeabilization |
| Thermo Fisher Scientific | Varies | Rabbit Polyclonal | Human, Mouse, Rat | User-determined | Not specified |
| Novus Biologicals | NBP2-32531 | Rabbit Polyclonal | Human | User-determined (starting point suggested by images) | PFA/Triton X-100 |
| Human Protein Atlas | HPA060328 | Rabbit Polyclonal | Human | 0.25-2 µg/ml | PFA/Triton X-100 |
| Sigma-Aldrich | HPA060328 | Rabbit Polyclonal | Human | 0.25-2 µg/mL | Not specified |
Experimental Protocols
I. Required Reagents and Materials
-
Cells: Cultured cells expressing ISX (e.g., U-2 OS, Hep 3B, SK-Hep1, Huh 7).
-
Culture vessels: Glass coverslips or chamber slides suitable for microscopy.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS. (Caution: PFA is toxic and should be handled in a fume hood) .
-
Permeabilization Solution: 0.1-0.5% Triton X-100 in PBS. A 0.5% solution is recommended for nuclear targets.
-
Blocking Buffer: 5% Normal Goat Serum (or serum from the same species as the secondary antibody) and 0.3% Triton X-100 in PBS.
-
Primary Antibody: Anti-ISX antibody (see table above).
-
Secondary Antibody: Fluorophore-conjugated secondary antibody specific for the host species of the primary antibody (e.g., Goat anti-Rabbit IgG Alexa Fluor 488).
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) or Hoechst 33342.
-
Mounting Medium: Anti-fade mounting medium.
-
Microscope: Fluorescence or confocal microscope.
II. Detailed Immunocytochemistry Protocol
This protocol is optimized for cells grown on glass coverslips.
A. Cell Preparation
-
Place sterile glass coverslips into the wells of a multi-well plate.
-
Seed cells onto the coverslips at a density that will result in a 60-80% confluent monolayer at the time of staining.
-
Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO2) for 24-48 hours.
B. Fixation
-
Carefully aspirate the culture medium from the wells.
-
Gently wash the cells twice with ice-cold PBS.
-
Add 4% PFA solution to each well, ensuring the coverslips are fully submerged.
-
Incubate for 15 minutes at room temperature.
-
Aspirate the PFA solution and wash the cells three times with PBS for 5 minutes each.
C. Permeabilization
-
Add the permeabilization solution (0.5% Triton X-100 in PBS) to each well.
-
Incubate for 10-15 minutes at room temperature. This step is crucial for allowing the antibody to access the nuclear ISX protein.
-
Aspirate the permeabilization solution and wash the cells three times with PBS for 5 minutes each.
D. Blocking
-
Add blocking buffer to each well.
-
Incubate for 1 hour at room temperature to minimize non-specific antibody binding.
E. Primary Antibody Incubation
-
Dilute the anti-ISX primary antibody to its optimal concentration in the blocking buffer.
-
Aspirate the blocking buffer from the wells.
-
Add the diluted primary antibody solution to each coverslip.
-
Incubate overnight at 4°C in a humidified chamber.
F. Secondary Antibody Incubation
-
The next day, aspirate the primary antibody solution and wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in the blocking buffer, protecting it from light.
-
Add the diluted secondary antibody solution to each coverslip.
-
Incubate for 1 hour at room temperature in the dark.
G. Counterstaining and Mounting
-
Aspirate the secondary antibody solution and wash the cells three times with PBS for 5 minutes each in the dark.
-
Incubate the cells with a nuclear counterstain (e.g., DAPI) for 5-10 minutes at room temperature in the dark.
-
Wash the cells twice with PBS.
-
Carefully remove the coverslips from the wells and mount them onto glass microscope slides using an anti-fade mounting medium.
-
Seal the edges of the coverslip with nail polish to prevent drying.
H. Imaging
-
Visualize the stained cells using a fluorescence or confocal microscope.
-
ISX staining is expected to be localized in the nucleoplasm.
Visualizations
Experimental Workflow Diagram
References
Application Notes and Protocols for Quantitative PCR Analysis of Human ISX Gene Expression
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the quantitative analysis of human Intestine-Specific Homeobox (ISX) gene expression using quantitative Polymerase Chain Reaction (qPCR). This document includes detailed protocols, information on validated primers, and insights into the signaling pathways regulating ISX expression.
Introduction
The Intestine-Specific Homeobox (ISX) gene encodes a transcription factor that plays a crucial role in various biological processes, including intestinal lipid absorption, vitamin A metabolism, and cellular proliferation.[1] Dysregulation of ISX expression has been implicated in several diseases, including cancer.[1][2][3] Accurate and reliable quantification of ISX mRNA levels is therefore essential for understanding its physiological functions and its role in pathology. Real-time quantitative PCR (qPCR) is a highly sensitive and specific method for measuring gene expression.[4]
Quantitative PCR Primers for Human ISX
Obtaining specific and efficient primers is critical for successful qPCR analysis. While several companies offer pre-designed and validated qPCR primer sets for the human ISX gene, the specific sequences of these primers are often proprietary.
Commercially Available Validated Primers:
Several biotechnology companies provide validated qPCR primer pairs for the human ISX gene, which have been tested to ensure satisfactory performance. These kits typically include a vial of lyophilized primer mix sufficient for a specified number of reactions.
Designing Custom Primers:
For researchers who prefer to design and synthesize their own primers, the following considerations are crucial:
-
Target Specificity: Primers should be designed to amplify a unique region of the ISX transcript to avoid off-target amplification. The NCBI Gene database provides the reference sequence for the human ISX gene (Gene ID: 91464).
-
Amplicon Length: The amplified product should ideally be between 70 and 200 base pairs for optimal qPCR efficiency.
-
Melting Temperature (Tm): The forward and reverse primers should have similar melting temperatures (typically within 1-2°C) to ensure efficient annealing.
-
GC Content: The GC content of the primers should be between 40% and 60%.
-
Avoiding Secondary Structures: Primers should be checked for the potential to form hairpins, self-dimers, and cross-dimers.
Primer Validation:
Once designed, it is essential to validate the primers experimentally. This includes:
-
Standard Curve Analysis: To determine the amplification efficiency, which should be between 90% and 110%.
-
Melt Curve Analysis: To confirm the amplification of a single specific product.
-
Gel Electrophoresis: To verify the size of the amplicon.
Experimental Protocols
This section provides a detailed protocol for the quantification of human ISX mRNA expression using a two-step RT-qPCR method.
I. RNA Extraction and Quantification:
-
Cell/Tissue Lysis: Lyse cells or homogenized tissue using a suitable lysis buffer (e.g., TRIzol reagent).
-
RNA Isolation: Isolate total RNA using a column-based kit (e.g., RNeasy Mini Kit, Qiagen) or phenol-chloroform extraction according to the manufacturer's instructions.
-
DNase Treatment: Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0. Assess RNA integrity using gel electrophoresis or a bioanalyzer.
II. Reverse Transcription (cDNA Synthesis):
-
Reaction Setup: Prepare the reverse transcription reaction mix. A typical 20 µL reaction includes:
-
Total RNA (1 µg)
-
Random hexamers or oligo(dT) primers
-
dNTPs
-
Reverse Transcriptase (e.g., M-MLV Reverse Transcriptase)
-
RNase inhibitor
-
Nuclease-free water
-
-
Incubation: Incubate the reaction mixture according to the reverse transcriptase manufacturer's protocol (e.g., 65°C for 5 min, followed by 42°C for 60 min, and then 70°C for 5 min to inactivate the enzyme).
-
cDNA Storage: The resulting cDNA can be stored at -20°C.
III. Quantitative PCR (qPCR):
-
Reaction Setup: Prepare the qPCR reaction mix in a total volume of 20 µL per reaction:
-
SYBR Green Master Mix (2X) - 10 µL
-
Forward Primer (10 µM) - 0.5 µL
-
Reverse Primer (10 µM) - 0.5 µL
-
cDNA template (diluted) - 2 µL
-
Nuclease-free water - 7 µL
-
-
qPCR Cycling Conditions: Perform the qPCR using a real-time PCR detection system with the following typical cycling conditions:
-
Initial Denaturation: 95°C for 10 min
-
40 Cycles:
-
Denaturation: 95°C for 15 sec
-
Annealing/Extension: 60°C for 60 sec
-
-
Melt Curve Analysis: As per the instrument's instructions.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for ISX and a validated reference gene (e.g., GAPDH, ACTB).
-
Calculate the relative expression of ISX using the ΔΔCt method.
-
Data Presentation
The following table summarizes quantitative data on human ISX gene expression from a study investigating the effects of Interleukin-6 (IL-6) on hepatocellular carcinoma cell lines.
| Cell Line | Treatment | Fold Change in ISX mRNA Expression (Mean ± SD) | Reference |
| SK-Hep1 | IL-6 | 3.55 ± 0.45 | |
| Huh7 | IL-6 | 4.25 ± 0.52 |
Signaling Pathways and Experimental Workflows
ISX in Retinoic Acid Signaling Pathway
The expression of ISX is induced by retinoic acid (RA) through the retinoic acid receptor (RAR). Upon binding of RA, RAR forms a heterodimer with the retinoid X receptor (RXR) and binds to retinoic acid response elements (RAREs) in the promoter region of the ISX gene, thereby activating its transcription.
Caption: Retinoic Acid Signaling Pathway Leading to ISX Expression.
ISX in IL-6 Signaling Pathway
The pro-inflammatory cytokine Interleukin-6 (IL-6) can also induce the expression of ISX. IL-6 binds to its receptor (IL-6R), leading to the activation of the JAK/STAT signaling pathway. This results in the phosphorylation and nuclear translocation of STAT3, which then acts as a transcription factor to upregulate ISX gene expression.
Caption: IL-6 Signaling Pathway Inducing ISX Gene Expression.
Experimental Workflow for qPCR Analysis of ISX Expression
The following diagram outlines the key steps in the experimental workflow for quantifying ISX mRNA levels.
Caption: Experimental Workflow for qPCR Analysis of ISX Gene Expression.
References
- 1. ISX intestine specific homeobox [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. Intestine-specific homeobox (ISX) upregulates E2F1 expression and related oncogenic activities in HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of mRNA using real-time RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
Establishing Stable ISX-Overexpressing Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Intestine-Specific Homeobox (ISX) protein is a transcription factor playing a crucial role in various cellular processes, including intestinal lipid absorption, cell proliferation, and immune regulation.[1][2][3] Dysregulation of ISX expression has been implicated in hepatocellular carcinoma (HCC) and other diseases, making it a person of interest for therapeutic intervention.[2][4] The establishment of stable cell lines overexpressing ISX is a fundamental tool for studying its function, elucidating downstream signaling pathways, and for the screening and development of novel therapeutic agents.
These application notes provide a comprehensive guide to generating and characterizing stable ISX-overexpressing cell lines. Detailed protocols for lentiviral transduction, selection, and validation are presented, along with methods for quantifying the effects of ISX overexpression on target gene expression and cellular phenotypes.
Data Presentation
Table 1: Effects of ISX Overexpression on Target Gene and Protein Expression
| Target Gene/Protein | Cell Line | Fold Change (mRNA) | Fold Change (Protein) | Reference |
| E2F1 | SK-Hep1, Huh 7 | 5.6 - 24.8 | Significant Increase | |
| Cyclin D1 | SK-Hep1, Huh 7 | Not specified | Significant Increase | |
| IDO1 | SK-Hep1 | 2.5 | Significant Increase | |
| TDO2 | SK-Hep1 | 2.4 | Significant Increase | |
| AHR | SK-Hep1 | 4.2 | Significant Increase | |
| CD86 | SK-Hep1 | 9.6 | Significant Increase | |
| PD-L1 | SK-Hep1 | 6.1 | Significant Increase |
Table 2: Functional Effects of ISX Overexpression
| Cellular Process | Cell Line | Effect | Quantitative Measurement | Reference |
| Cell Proliferation | SK-Hep1 | Increased | 86% increase in transformation | |
| Oncogenic Activity | SK-Hep1 | Increased | 153% increase in oncogenic activity | |
| E2F1 Promoter Activity | SK-Hep1 | Increased | 6.2 - 8.8-fold increase in luciferase activity | |
| IDO1 Promoter Activity | Hepatoma cells | Increased | 4.6-fold increase in luciferase activity | |
| TDO2 Promoter Activity | Hepatoma cells | Increased | 3.8-fold increase in luciferase activity | |
| AHR Promoter Activity | Hepatoma cells | Increased | Not specified | |
| CD86 Promoter Activity | Hepatoma cells | Increased | Not specified | |
| PD-L1 Promoter Activity | Hepatoma cells | Increased | Not specified | |
| T-cell Proliferation | Co-culture with SK-Hep1 | Suppressed | Significant suppression of anti-CD3-induced proliferation |
Experimental Protocols
Protocol 1: Generation of Stable ISX-Overexpressing Cell Lines via Lentiviral Transduction
This protocol outlines the steps for creating stable cell lines with constitutive ISX expression using a lentiviral system.
1.1. Lentiviral Vector Construction:
-
Obtain the full-length cDNA sequence of the human ISX gene.
-
Clone the ISX cDNA into a third-generation lentiviral expression vector containing a strong constitutive promoter (e.g., CMV or EF1α) and a selectable marker (e.g., puromycin or blasticidin resistance gene).
-
Verify the integrity of the construct by Sanger sequencing.
1.2. Lentivirus Production:
-
Co-transfect HEK293T cells with the ISX-expressing lentiviral vector and packaging plasmids (e.g., pMD2.G and psPAX2).
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Concentrate the viral particles using ultracentrifugation or a commercially available concentration kit.
-
Determine the viral titer using a standard method (e.g., qPCR-based titration or by transducing target cells with serial dilutions of the virus).
1.3. Transduction of Target Cells:
-
Plate the target cells (e.g., Huh 7, SK-Hep1) at a density of 5 x 10^4 cells/well in a 6-well plate.
-
On the following day, add the lentiviral particles to the cells at a multiplicity of infection (MOI) optimized for your cell line. Include a "no virus" control.
-
Add Polybrene (final concentration 8 µg/mL) to enhance transduction efficiency.
-
Incubate the cells with the virus for 24-48 hours.
1.4. Selection of Stably Transduced Cells:
-
Replace the virus-containing medium with fresh growth medium containing the appropriate selection antibiotic (e.g., puromycin). The optimal concentration of the antibiotic should be predetermined by generating a kill curve for the parental cell line.
-
Continue to culture the cells in the selection medium, replacing the medium every 2-3 days.
-
Monitor the "no virus" control well to ensure complete cell death.
-
Once the untransduced cells have been eliminated, expand the surviving polyclonal population of ISX-overexpressing cells.
1.5. Single-Cell Cloning (Optional but Recommended):
-
To obtain a homogenous population, perform single-cell cloning by limiting dilution or by picking individual colonies.
-
Plate the polyclonal population at a very low density (e.g., 0.5 cells/well) in a 96-well plate.
-
Identify wells containing single colonies and expand them.
-
Characterize individual clones for ISX expression to select the desired high-expressing clones.
Protocol 2: Characterization of ISX Overexpression
2.1. RNA Extraction and RT-qPCR:
This protocol is for quantifying the mRNA expression levels of ISX and its downstream target genes.
-
RNA Isolation: Isolate total RNA from both the ISX-overexpressing and control (parental or empty vector-transduced) cell lines using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a SYBR Green or TaqMan-based assay with primers specific for ISX and target genes (e.g., E2F1, IDO1, PD-L1). Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.
2.2. Western Blotting:
This protocol is for confirming the overexpression of ISX protein.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for ISX overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Protocol 3: Functional Assays
3.1. Cell Proliferation Assay:
This protocol assesses the effect of ISX overexpression on cell growth.
-
Seed an equal number of ISX-overexpressing and control cells in a 96-well plate.
-
At various time points (e.g., 24, 48, 72, 96 hours), measure cell proliferation using a suitable method, such as:
-
MTT Assay: Measures metabolic activity.
-
BrdU/EdU Incorporation Assay: Measures DNA synthesis.
-
Direct Cell Counting: Using a hemocytometer or an automated cell counter.
-
-
Plot the growth curves for both cell lines to compare their proliferation rates.
3.2. Luciferase Reporter Assay for Promoter Activity:
This protocol measures the transcriptional activity of ISX on the promoters of its target genes.
-
Co-transfect the ISX-overexpressing or control cells with a luciferase reporter plasmid containing the promoter of a target gene (e.g., E2F1 promoter) and a Renilla luciferase control vector (for normalization of transfection efficiency).
-
After 24-48 hours, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for generating and validating stable ISX-overexpressing cell lines.
Caption: ISX promotes cell proliferation by transcriptionally activating E2F1.
Caption: ISX promotes immune evasion by upregulating IDO1 and PD-L1.
References
In Vitro Assay for Measuring ISX Transcriptional Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Intestine-Specific Homeobox (ISX) is a homeodomain-containing transcription factor that plays a crucial role in various biological processes, including intestinal development and immune regulation. Emerging evidence has implicated ISX as an IL-6-inducible proto-oncogene, particularly in the context of hepatocellular carcinoma (HCC)[1]. ISX exerts its effects by modulating the expression of a suite of downstream target genes. Accurate and robust methods to quantify the transcriptional activity of ISX are therefore essential for understanding its physiological and pathological functions, as well as for the development of potential therapeutic interventions targeting this pathway.
This document provides detailed application notes and a comprehensive protocol for an in vitro reporter gene assay to measure the transcriptional activity of ISX in a cell-based system.
Principle of the Assay
This assay utilizes a luciferase reporter system to quantify the transcriptional activity of ISX. The principle involves the use of a plasmid vector containing the firefly luciferase gene under the control of a promoter sequence from a known ISX target gene. When this reporter plasmid is co-transfected into a suitable host cell line with an expression vector encoding the ISX protein, binding of ISX to its response element in the promoter region will drive the expression of luciferase. The resulting luminescence, which is proportional to the amount of luciferase protein produced, can be measured using a luminometer and serves as a quantitative readout of ISX transcriptional activity. A second reporter, such as Renilla luciferase, driven by a constitutive promoter is often co-transfected to normalize for variations in transfection efficiency and cell number.
Data Presentation
The following table summarizes the expected fold induction of luciferase activity driven by various ISX target gene promoters upon overexpression of ISX in hepatocellular carcinoma cell lines. This data is compiled from published studies and serves as a benchmark for expected results.
| Target Gene Promoter | Cell Line | Fold Induction of Luciferase Activity (Mean ± SD) | Reference |
| E2F1 | SK-Hep1 | 6.2 - 8.8 | [2] |
| IDO1 | Huh7/SK-Hep1 | 4.6 | [3] |
| TDO2 | Huh7/SK-Hep1 | 3.8 | [3] |
| KYNU | Huh7/SK-Hep1 | 4.3 | [3] |
| AHR | Huh7/SK-Hep1 | 6.8 | |
| CD86 | Huh7/SK-Hep1 | 14.2 | |
| PD-L1 | Huh7/SK-Hep1 | 18.2 |
Visualization of Key Processes
ISX Signaling Pathway
The following diagram illustrates the signaling cascade leading to ISX activation and its subsequent transcriptional regulation of target genes.
Experimental Workflow
The diagram below outlines the major steps of the in vitro assay for measuring ISX transcriptional activity.
Experimental Protocols
Materials and Reagents
-
Cell Lines: Human hepatocellular carcinoma cell lines such as HepG2, Hep3B, Huh7, or SK-Hep1. These cell lines are suitable for transfection studies.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate medium, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Plasmids:
-
ISX expression vector (e.g., pCMV-ISX).
-
Target gene promoter-luciferase reporter vector (e.g., pGL3-E2F1-promoter). The promoter region of a known ISX target gene should be cloned upstream of the firefly luciferase gene.
-
Renilla luciferase control vector (e.g., pRL-TK).
-
-
Transfection Reagent: Lipofectamine® 3000 or a similar high-efficiency transfection reagent.
-
Assay Reagents: Dual-Luciferase® Reporter Assay System (Promega) or equivalent.
-
Instruments and Consumables:
-
96-well white, clear-bottom tissue culture plates.
-
Luminometer capable of reading 96-well plates.
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.).
-
Sterile pipette tips and microcentrifuge tubes.
-
Protocol
Day 1: Cell Seeding
-
Culture the chosen hepatocellular carcinoma cell line in a T-75 flask until it reaches 80-90% confluency.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells in a 96-well white, clear-bottom plate at a density of 1-2 x 10^4 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.
Day 2: Co-transfection
-
For each well, prepare the DNA-transfection reagent complexes according to the manufacturer's protocol. A typical ratio is 100 ng of the target promoter-luciferase vector, 50-100 ng of the ISX expression vector, and 10 ng of the Renilla luciferase control vector.
-
Include appropriate controls:
-
Negative Control: Co-transfect the reporter plasmid and the Renilla plasmid with an empty expression vector.
-
Mock Transfection: Cells treated with the transfection reagent only.
-
-
Carefully add the transfection complexes to the cells in each well.
-
Gently rock the plate to ensure even distribution.
-
Return the plate to the incubator and incubate for 24-48 hours.
Day 3 or 4: Luciferase Assay
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare the Dual-Luciferase® Assay reagents according to the manufacturer's instructions.
-
Aspirate the culture medium from the wells.
-
Wash the cells once with 100 µL of phosphate-buffered saline (PBS).
-
Add 20 µL of 1X Passive Lysis Buffer to each well.
-
Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete cell lysis.
-
Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well and mix briefly.
-
Immediately measure the firefly luciferase activity in a luminometer.
-
Add 100 µL of Stop & Glo® Reagent to each well to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction. Mix briefly.
-
Immediately measure the Renilla luciferase activity in the luminometer.
Data Analysis
-
For each well, calculate the ratio of the firefly luciferase reading to the Renilla luciferase reading. This normalizes for transfection efficiency and cell number.
-
Normalized Response = Firefly Luciferase Reading / Renilla Luciferase Reading
-
-
To determine the fold induction, divide the normalized response of the ISX-transfected cells by the normalized response of the negative control (empty vector) cells.
-
Fold Induction = Normalized Response (ISX) / Normalized Response (Negative Control)
-
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed changes in transcriptional activity.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Luciferase Signal | Low transfection efficiency. | Optimize transfection conditions (DNA concentration, reagent-to-DNA ratio, cell density). |
| Suboptimal promoter construct. | Verify the sequence of the promoter insert. Use a known strong promoter as a positive control. | |
| Inefficient cell lysis. | Ensure complete lysis by extending the incubation time in lysis buffer or by gentle agitation. | |
| High Background Signal | Leaky promoter in the reporter vector. | Use a reporter vector with a minimal promoter. |
| Autofluorescence from compounds (if screening). | Run a control with the compound and cells without the reporter vector. | |
| High Well-to-Well Variability | Inconsistent cell seeding. | Ensure a single-cell suspension and proper mixing before seeding. |
| Uneven distribution of transfection complexes. | Add transfection complexes to the center of the well and mix gently. | |
| Edge effects in the 96-well plate. | Avoid using the outer wells of the plate for experimental samples. |
References
- 1. Intestine-Specific Homeobox Gene ISX Integrates IL6 Signaling, Tryptophan Catabolism, and Immune Suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intestine-specific homeobox (ISX) upregulates E2F1 expression and related oncogenic activities in HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for the Purification of Recombinant Intestine-Specific Homeobox (ISX) Protein
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Intestine-Specific Homeobox (ISX) protein is a transcription factor that plays a crucial role in regulating gene expression within the intestine.[1][2] ISX is implicated in vitamin A metabolism and has been linked to the development and progression of certain cancers, including hepatocellular carcinoma and gastric cancer.[1][3][4] As a DNA-binding protein, ISX is a potential therapeutic target, making the availability of highly purified, recombinant ISX protein essential for structural studies, drug screening, and the development of novel therapeutics.
These application notes provide a comprehensive overview and detailed protocols for the expression and purification of recombinant ISX protein. The following sections outline a multi-step purification strategy designed to achieve high purity and yield, suitable for a range of downstream applications.
Overview of the Purification Strategy
The purification of recombinant ISX protein generally follows a three-phase chromatographic process:
-
Capture: The initial step to isolate, concentrate, and stabilize the target protein from the crude cell lysate. Affinity chromatography is typically employed here, often utilizing a polyhistidine-tag (His-tag) engineered onto the recombinant protein.
-
Intermediate Purification: This phase aims to remove the bulk of impurities, such as other host cell proteins, nucleic acids, and endotoxins. Ion-exchange chromatography (IEX) is a common and effective technique for this step.
-
Polishing: The final step to achieve high purity by removing any remaining trace impurities and protein aggregates. Size-exclusion chromatography (SEC), also known as gel filtration, is frequently used for this purpose.
Data Presentation: Expected Yield and Purity
The following table summarizes the anticipated quantitative data at each stage of the purification process. These values are estimates based on typical yields for recombinant transcription factors and may vary depending on the expression system and experimental conditions.
| Purification Step | Total Protein (mg) | ISX Protein (mg) | Purity (%) | Yield (%) |
| Clarified Lysate | 500 | 15 | 3 | 100 |
| Affinity Chromatography (IMAC) | 20 | 13.5 | >90 | 90 |
| Ion-Exchange Chromatography (IEX) | 12 | 11.5 | >95 | 77 |
| Size-Exclusion Chromatography (SEC) | 10 | 10.3 | >98 | 69 |
Experimental Protocols
Expression of Recombinant His-tagged ISX in E. coli
A common method for producing recombinant proteins is through expression in Escherichia coli due to its rapid growth and ease of genetic manipulation.
Protocol:
-
Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with an expression vector containing the human ISX gene fused to an N- or C-terminal 6xHis-tag.
-
Starter Culture: Inoculate 50 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic with a single colony and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.
-
Expression: Continue to incubate the culture for 4-6 hours at 30°C or overnight at 18-25°C to improve protein solubility.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C.
Cell Lysis and Lysate Clarification
Materials:
-
Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme.
-
Sonciator
-
Centrifuge
Protocol:
-
Resuspend the frozen cell pellet in 30-40 mL of ice-cold Lysis Buffer per liter of culture.
-
Incubate on ice for 30 minutes to allow for enzymatic lysis by lysozyme.
-
Disrupt the cells further by sonication on ice. Use short bursts (e.g., 10 seconds on, 20 seconds off) for a total of 5-10 minutes to prevent overheating and protein denaturation.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant, which contains the soluble recombinant ISX protein.
Affinity Chromatography (IMAC)
Immobilized Metal Affinity Chromatography (IMAC) is used to capture the His-tagged ISX protein.
Materials:
-
Ni-NTA Agarose resin
-
Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20 mM imidazole.
-
Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250 mM imidazole.
Protocol:
-
Equilibrate a Ni-NTA column with 5-10 column volumes (CVs) of Lysis Buffer (without lysozyme and PMSF).
-
Load the clarified lysate onto the column at a flow rate of 1-2 mL/min.
-
Wash the column with 10-15 CVs of Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged ISX protein with 5 CVs of Elution Buffer.
-
Collect fractions and analyze by SDS-PAGE to identify those containing the purified protein.
Ion-Exchange Chromatography (IEX)
IEX separates proteins based on their net surface charge. The choice of an anion or cation exchanger depends on the isoelectric point (pI) of the ISX protein and the desired buffer pH.
Protocol (Example using Anion Exchange):
-
Buffer Exchange: Exchange the buffer of the pooled fractions from the IMAC step into a low-salt IEX binding buffer (e.g., 20 mM Tris-HCl pH 8.5, 25 mM NaCl) using dialysis or a desalting column.
-
Column Equilibration: Equilibrate an anion exchange column (e.g., Q-Sepharose) with 5-10 CVs of the IEX binding buffer.
-
Sample Loading: Load the buffer-exchanged sample onto the column.
-
Washing: Wash the column with 5-10 CVs of the binding buffer to remove any unbound proteins.
-
Elution: Elute the bound ISX protein using a linear gradient of increasing salt concentration (e.g., 25 mM to 1 M NaCl in the binding buffer over 20 CVs).
-
Fraction Analysis: Collect fractions and analyze by SDS-PAGE to identify those containing pure ISX.
Size-Exclusion Chromatography (SEC)
SEC is the final polishing step to separate proteins based on their size and to remove any remaining aggregates.
Protocol:
-
Column Equilibration: Equilibrate a size-exclusion column (e.g., Superdex 200) with at least 2 CVs of the final storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
-
Sample Concentration: Concentrate the pooled, purified fractions from the IEX step to a volume that is 0.5-2% of the total column volume using a centrifugal filter unit.
-
Sample Injection: Inject the concentrated sample onto the equilibrated SEC column.
-
Isocratic Elution: Elute the protein with the storage buffer at a constant flow rate.
-
Fraction Collection: Collect fractions and analyze by SDS-PAGE. The purest fractions corresponding to monomeric ISX should be pooled.
Quality Control of Purified ISX Protein
To ensure the quality of the purified recombinant ISX protein, several analytical techniques should be employed:
-
Purity Assessment: SDS-PAGE analysis stained with Coomassie Blue to visualize protein bands and estimate purity.
-
Identity Confirmation: Western blot using an anti-His-tag or anti-ISX antibody. Mass spectrometry can be used for definitive identification and to confirm the correct molecular weight.
-
Homogeneity and Aggregation State: Analytical size-exclusion chromatography (SEC-HPLC) to assess the presence of aggregates.
-
Concentration Determination: Measurement of absorbance at 280 nm (A280) using the calculated molar extinction coefficient of ISX.
Visualizations
Caption: Workflow for recombinant ISX protein purification.
Caption: Simplified role of ISX in gene regulation.
References
- 1. Using ion exchange chromatography to purify a recombinantly expressed protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 3. 蛋白质SEC的色谱柱和分析标准品 [sigmaaldrich.com]
- 4. Size exclusion chromatography for protein purification - ProteoGenix [proteogenix.science]
Application Notes and Protocols for ISX Reporter Constructs in Promoter Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Intestine-Specific Homeobox (ISX) is a transcription factor that plays a significant role in cellular processes such as proliferation and differentiation.[1] Dysregulation of ISX expression has been implicated in the progression of various cancers, including hepatocellular carcinoma (HCC), where it can function as a proto-oncogene.[2][3] ISX exerts its effects by modulating the expression of target genes through direct binding to specific DNA sequences within their promoter regions.
These application notes provide a comprehensive guide for researchers interested in studying the transcriptional regulation of genes by ISX. We will detail the use of ISX reporter constructs for promoter analysis, enabling the quantitative assessment of ISX-mediated gene expression. The protocols provided herein cover the construction of ISX-responsive reporter vectors, the execution of luciferase reporter assays, and the validation of ISX binding to promoter elements.
Key Signaling Pathways Involving ISX
ISX is involved in intricate signaling pathways that contribute to its oncogenic activity. Understanding these pathways is crucial for contextualizing the results of promoter analysis studies.
ISX-E2F1 Signaling Axis
ISX has been shown to directly upregulate the expression of E2F Transcription Factor 1 (E2F1), a key regulator of the cell cycle.[2] This upregulation is achieved through the direct binding of ISX to an E2 cis-element within the E2F1 promoter, leading to increased cell proliferation and anti-apoptotic activity.[2]
Caption: ISX-E2F1 signaling pathway.
ISX-AHR Signaling Axis
ISX is also a key player in a feed-forward loop involving the Aryl Hydrocarbon Receptor (AHR). ISX upregulates the expression of genes involved in tryptophan catabolism, leading to the production of kynurenine, an AHR ligand. Activated AHR, in turn, can enhance ISX expression, creating a self-perpetuating loop that promotes tumorigenesis and immune suppression.
Caption: ISX-AHR signaling pathway.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of ISX on gene expression and cellular processes.
Table 1: Effect of ISX Overexpression on Gene Expression
| Cell Line | Gene | Fold Change in mRNA Expression | Reference |
| SK-Hep1 | ISX | 3.55 | |
| Huh7 | ISX | 4.25 | |
| SK-Hep1 | IDO1 | 2.2 | |
| Huh7 | IDO1 | 2.5 | |
| SK-Hep1 | TDO2 | 1.75 | |
| Huh7 | TDO2 | 4.2 | |
| SK-Hep1 | AHR | 2.1 | |
| Huh7 | AHR | 3.1 | |
| SK-Hep1 | E2F1 | 5.6 - 24.8 (time-dependent) | |
| Huh7 | E2F1 | 5.6 - 24.8 (time-dependent) |
Table 2: Effect of ISX on Cellular Processes
| Cellular Process | Cell Line | Measurement | Effect of ISX Overexpression | Reference |
| Cell Proliferation | SK-Hep1 | BrdU incorporation | Increased | |
| Oncogenic Activity | SK-Hep1 | Soft agar colony formation | Increased | |
| Kynurenine Secretion | SK-Hep1 | ELISA | Increased by 40.1% | |
| PD-L1 Levels | SK-Hep1 | ELISA | Increased by 67% |
Experimental Protocols
Protocol 1: Construction of an ISX-Responsive Luciferase Reporter Vector
This protocol describes the cloning of the E2F1 promoter region containing the ISX-responsive E2 element into the pGL3-Basic luciferase reporter vector.
Workflow:
Caption: Workflow for constructing an ISX-responsive reporter.
Materials:
-
Human genomic DNA
-
pGL3-Basic vector (Promega)
-
Restriction enzymes (e.g., KpnI and XhoI) and corresponding buffer
-
T4 DNA Ligase and buffer
-
High-fidelity DNA polymerase
-
Oligonucleotide primers for E2F1 promoter (-168 to +31 bp) with restriction sites
-
Competent E. coli (e.g., DH5α)
-
LB agar plates with ampicillin
-
Plasmid purification kit
Procedure:
-
Primer Design: Design primers to amplify the -168 to +31 region of the human E2F1 promoter. Add restriction enzyme sites (e.g., KpnI and XhoI) to the 5' ends of the forward and reverse primers, respectively, for subsequent cloning into the pGL3-Basic vector. The E2 binding site is located between -133 and -117 bp.
-
PCR Amplification: Perform PCR using human genomic DNA as a template and the designed primers to amplify the E2F1 promoter fragment. Use a high-fidelity DNA polymerase to minimize errors.
-
Purification of PCR Product: Purify the PCR product using a PCR purification kit to remove primers, dNTPs, and polymerase.
-
Restriction Digest: Digest both the purified PCR product and the pGL3-Basic vector with the selected restriction enzymes (e.g., KpnI and XhoI) according to the manufacturer's instructions.
-
Ligation: Ligate the digested E2F1 promoter fragment into the digested pGL3-Basic vector using T4 DNA Ligase.
-
Transformation: Transform the ligation mixture into competent E. coli cells.
-
Screening: Plate the transformed cells on LB agar plates containing ampicillin and incubate overnight. Screen the resulting colonies by colony PCR or by performing a restriction digest on miniprep DNA to identify clones with the correct insert.
-
Sequence Verification: Sequence the positive clones to confirm the integrity and correct orientation of the E2F1 promoter insert.
Protocol 2: Dual-Luciferase Reporter Assay
This protocol outlines the procedure for measuring the effect of ISX on the activity of the constructed E2F1 promoter-reporter construct.
Materials:
-
HEK293T or other suitable cell line
-
Constructed E2F1 promoter-luciferase reporter vector
-
ISX expression vector (or empty vector control)
-
Renilla luciferase control vector (e.g., pRL-TK)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
96-well white, clear-bottom plates
-
Dual-Luciferase Reporter Assay System (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the E2F1 promoter-luciferase reporter vector, the ISX expression vector (or empty vector control), and the Renilla luciferase control vector using a suitable transfection reagent.
-
Incubation: Incubate the cells for 24-48 hours post-transfection.
-
Cell Lysis: Wash the cells with PBS and then lyse the cells by adding Passive Lysis Buffer.
-
Luciferase Assay:
-
Add Luciferase Assay Reagent II (LAR II) to measure firefly luciferase activity.
-
Add Stop & Glo® Reagent to quench the firefly luciferase reaction and simultaneously measure Renilla luciferase activity.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in promoter activity in the presence of ISX compared to the empty vector control.
Protocol 3: Site-Directed Mutagenesis of the ISX-Responsive Element
This protocol describes how to mutate the E2 binding site within the E2F1 promoter of the reporter construct to validate its necessity for ISX-mediated activation.
Materials:
-
Constructed E2F1 promoter-luciferase reporter vector (as template)
-
Site-directed mutagenesis kit (e.g., QuikChange II Site-Directed Mutagenesis Kit)
-
Mutagenic primers designed to alter the E2 binding site (-133 to -117 bp)
Procedure:
-
Primer Design: Design complementary mutagenic primers containing the desired mutation(s) in the E2 binding site of the E2F1 promoter.
-
Mutagenesis PCR: Perform PCR using the E2F1 promoter-reporter vector as a template and the mutagenic primers according to the kit manufacturer's instructions. This PCR amplifies the entire plasmid with the desired mutation.
-
Dpnl Digestion: Digest the PCR product with DpnI restriction enzyme to remove the parental (non-mutated) DNA template.
-
Transformation: Transform the DpnI-treated DNA into competent E. coli.
-
Screening and Sequence Verification: Screen the resulting colonies and verify the presence of the desired mutation by DNA sequencing.
-
Functional Validation: Use the mutated reporter construct in a dual-luciferase reporter assay (Protocol 2) to confirm that the mutation abolishes the responsiveness of the E2F1 promoter to ISX.
By following these detailed protocols and utilizing the provided information, researchers can effectively employ ISX reporter constructs to investigate the intricate mechanisms of gene regulation by this important transcription factor.
References
Application Note: Flow Cytometry Analysis of ISX-Expressing Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
ISX (Intestine-Specific Homeobox) is a transcription factor crucial for regulating gene expression in the intestine.[1][2] It plays a significant role in various biological processes, including vitamin A metabolism, cell proliferation, and immune responses.[3] Dysregulation of ISX has been implicated in several diseases, including inflammatory bowel disease and hepatocellular carcinoma.[3][4] Therefore, accurate quantification and characterization of ISX-expressing cells are vital for understanding its role in both normal physiology and disease pathogenesis. Flow cytometry offers a powerful, high-throughput method for identifying and quantifying ISX-positive cells within a heterogeneous population, enabling detailed analysis at the single-cell level. This application note provides a comprehensive protocol for the intracellular staining of ISX and subsequent analysis by flow cytometry.
Principle of the Assay
This protocol is designed for the detection of the intracellular transcription factor ISX. The procedure involves the following key steps:
-
Cell Preparation: A single-cell suspension is prepared from either cell culture or tissue samples.
-
(Optional) Surface Staining: Cell surface markers can be stained to identify specific cell populations of interest.
-
Fixation: Cells are treated with a fixation buffer to cross-link proteins, preserving the cellular morphology and antigenicity of ISX.
-
Permeabilization: The cell membrane is permeabilized to allow the anti-ISX antibody to penetrate the cell and access the nucleus where ISX is located.
-
Intracellular Staining: Cells are incubated with a fluorochrome-conjugated antibody specific to ISX.
-
Data Acquisition: The stained cells are analyzed on a flow cytometer to quantify the percentage of ISX-expressing cells and their fluorescence intensity.
Experimental Workflow
The overall workflow for the flow cytometric analysis of ISX-expressing cells is depicted below.
References
Application Notes and Protocols for Generating ISX Conditional Knockout Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the generation and characterization of conditional knockout (cKO) mouse models for the Intestine Specific Homeobox (ISX) gene. ISX is a critical transcription factor involved in the regulation of vitamin A metabolism, intestinal immunity, and has been implicated in tumorigenesis. The use of a conditional knockout approach allows for the spatio-temporal control of ISX gene inactivation, overcoming potential embryonic lethality and enabling the study of its function in specific tissues and at particular developmental stages.
Introduction to ISX and Conditional Knockout Strategy
The Intestine Specific Homeobox (ISX) protein is a transcription factor that plays a pivotal role in regulating the absorption of dietary carotenoids and their conversion into vitamin A (retinoids) within the intestine.[1] It achieves this by repressing the expression of Scavenger Receptor Class B Type 1 (SR-BI) and Beta-Carotene Oxygenase 1 (BCO1).[1] Beyond its role in nutrient metabolism, ISX has been identified as a mediator in the crosstalk between diet and the immune system, influencing gut-homing and differentiation of lymphocytes.[1] Dysregulation of ISX has been associated with inflammatory disorders and various cancers.
A constitutive knockout of ISX may lead to embryonic lethality or complex systemic effects that could obscure its tissue-specific functions in adult animals. Therefore, a conditional knockout (cKO) strategy using the Cre-LoxP system is the recommended approach. This system allows for the deletion of the ISX gene in a specific cell type or at a specific time point, dependent on the expression of Cre recombinase.[2][3]
ISX Signaling Pathways
ISX is a key regulator in multiple signaling pathways. Understanding these pathways is crucial for designing phenotyping experiments and interpreting the results from the cKO mice.
Vitamin A Metabolism Regulation
ISX acts as a negative feedback regulator in the vitamin A synthesis pathway. Retinoic acid (RA), a metabolite of vitamin A, induces the expression of ISX. In turn, ISX represses the transcription of Srb1 and Bco1, genes essential for carotenoid uptake and conversion to retinal, the precursor of RA. This feedback loop ensures a tightly controlled homeostasis of vitamin A.
ISX and Immune Regulation
ISX plays a role in gut immunity by controlling retinoid levels, which are critical for the function of intestinal immune cells. Altered ISX expression can impact the expression of genes such as Aldh1a2, Dhrs3, and Ccr9, which are involved in retinoic acid synthesis and immune cell trafficking.
ISX in Cancer
In the context of cancer, particularly hepatocellular carcinoma, ISX has been shown to be an IL-6-inducible proto-oncogene. The ISX-AHR (Aryl Hydrocarbon Receptor) signaling axis can promote oncogenesis by upregulating the expression of genes involved in tryptophan catabolism (IDO1, TDO2) and immune suppression (CD86, PD-L1).
Experimental Design and Protocols
The generation of an ISX cKO mouse model involves a series of detailed steps, from the initial design of the targeting vector to the final phenotyping of the resulting mice.
Experimental Workflow
The overall workflow for generating and characterizing an ISX cKO mouse line is outlined below.
Protocol 1: Design and Construction of the ISX Targeting Vector
Objective: To create a targeting vector containing the mouse ISX gene with LoxP sites flanking a critical exon.
Targeting Strategy: The mouse ISX gene (Isx) is located on chromosome 8. The canonical transcript (Isx-202) consists of four coding exons. The functionally critical homeodomain, responsible for DNA binding, is encoded primarily within Exon 3 . Therefore, the recommended strategy is to flank Exon 3 with LoxP sites. This will ensure that upon Cre-mediated recombination, a frameshift mutation is introduced, leading to a non-functional ISX protein.
Materials:
-
BAC clone containing the mouse Isx gene
-
pLoxP-flanked selection cassette vector (e.g., pLoxP-PGK-neo)
-
Recombineering-competent E. coli strain (e.g., SW102)
-
Restriction enzymes, ligase, and other standard molecular biology reagents
Method:
-
BAC Recombineering: a. Obtain a BAC clone containing the mouse Isx genomic locus. b. Design 50 bp homology arms flanking the desired insertion sites for the LoxP sites and the selection cassette. The 5' LoxP site should be placed in the intron between Exon 2 and Exon 3, and the 3' LoxP site with the selection cassette in the intron between Exon 3 and Exon 4. c. Use PCR to amplify the LoxP-PGK-neo-LoxP cassette with the designed homology arms. d. Electroporate the PCR product into recombineering-competent E. coli containing the Isx BAC. e. Select for recombinant clones on appropriate antibiotic plates.
-
Vector Construction: a. Isolate the modified BAC DNA. b. Subclone the genomic fragment containing the floxed Exon 3 and the selection cassette into a suitable targeting vector backbone. This is typically done by retrieving the desired fragment into a plasmid using another round of recombineering. c. The final targeting vector should contain approximately 5-10 kb of total homology to the target locus, with the floxed exon and selection cassette in the middle.
-
Verification: a. Sequence the entire subcloned fragment to confirm the correct insertion of the LoxP sites and the absence of any mutations. b. Perform restriction digests to further verify the integrity of the targeting vector.
Protocol 2: Generation of ISXflox/flox Mice
Objective: To generate mice carrying the floxed ISX allele.
Materials:
-
Linearized and purified ISX targeting vector
-
Mouse embryonic stem (ES) cells (e.g., from C57BL/6N strain)
-
ES cell culture reagents
-
Electroporator
-
G418 (for neomycin selection)
-
Blastocysts (e.g., from C57BL/6J strain)
-
Pseudopregnant foster mothers
Method:
-
ES Cell Targeting: a. Electroporate the linearized targeting vector into ES cells. b. Culture the ES cells in the presence of G418 to select for cells that have incorporated the targeting vector.
-
Screening of ES Cell Clones: a. Pick and expand individual G418-resistant ES cell colonies. b. Perform Southern blot analysis and long-range PCR on genomic DNA from each clone to identify correctly targeted homologous recombinants.
-
Blastocyst Injection: a. Inject the correctly targeted ES cells into blastocysts. b. Transfer the injected blastocysts into the uteri of pseudopregnant foster mothers.
-
Generation of Chimeras and Germline Transmission: a. The resulting offspring (chimeras) will be a mix of cells derived from the host blastocyst and the injected ES cells. b. Breed high-percentage male chimeras with wild-type females. c. Genotype the offspring to identify those that have inherited the floxed ISX allele (ISXflox/+).
-
Establishment of Homozygous Floxed Line: a. Intercross the heterozygous ISXflox/+ mice to generate homozygous ISXflox/flox mice.
Protocol 3: Genotyping of ISXflox Allele
Objective: To distinguish between wild-type (+), heterozygous (flox/+), and homozygous (flox/flox) ISX alleles by PCR.
Materials:
-
Genomic DNA isolated from mouse tail biopsies
-
PCR primers designed to flank the 5' LoxP site
-
Taq DNA polymerase and PCR buffer
-
Agarose gel electrophoresis system
Primer Design:
-
Forward Primer (Fwd): Located in the intron upstream of the 5' LoxP site.
-
Reverse Primer 1 (Rev1): Located in the intron between the 5' LoxP site and Exon 3.
-
Reverse Primer 2 (Rev2): Located within the inserted LoxP sequence.
PCR Reaction: A three-primer PCR strategy is recommended.
| Primer Combination | Expected Product Size (Wild-Type) | Expected Product Size (Floxed) |
| Fwd + Rev1 | ~200 bp | No product or larger product |
| Fwd + Rev2 | No product | ~300 bp |
Interpretation of Results on Agarose Gel:
-
Wild-type (+/+): A single band at ~200 bp.
-
Heterozygous (flox/+): Two bands at ~200 bp and ~300 bp.
-
Homozygous (flox/flox): A single band at ~300 bp.
Protocol 4: Generation of Intestine-Specific ISX Knockout Mice
Objective: To generate mice with a specific deletion of ISX in the intestinal epithelium.
Method:
-
Cross the homozygous ISXflox/flox mice with a transgenic mouse line that expresses Cre recombinase under the control of an intestine-specific promoter. Recommended Cre-driver lines include:
-
Villin-Cre: Expresses Cre throughout the intestinal epithelium.
-
Car1-Cre: Expresses Cre specifically in the large intestine.
-
-
Genotype the offspring to identify mice that are homozygous for the floxed allele and heterozygous for the Cre transgene (ISXflox/flox; Cre+/-). These will be the experimental conditional knockout mice.
-
Littermates with the genotypes ISXflox/flox; Cre-/- should be used as controls.
Protocol 5: Phenotypic Analysis of ISX cKO Mice
A thorough phenotypic analysis is essential to understand the consequences of intestine-specific ISX deletion.
1. Confirmation of Gene Knockout:
-
Quantitative PCR (qPCR): Isolate RNA from intestinal epithelial cells of cKO and control mice. Perform qPCR to quantify ISX mRNA levels. A significant reduction in ISX mRNA is expected in the cKO mice.
-
Western Blot: Isolate protein from intestinal epithelial cells. Perform Western blot analysis using an anti-ISX antibody to confirm the absence of the ISX protein in cKO mice.
2. Analysis of Vitamin A Metabolism:
-
Serum Retinol Levels: Collect blood samples and measure serum retinol concentrations using high-performance liquid chromatography (HPLC).
-
Liver Retinyl Ester Stores: Harvest livers and quantify the levels of retinyl esters by HPLC to assess changes in vitamin A storage.
-
Gene Expression Analysis: Use qPCR to measure the mRNA levels of ISX target genes involved in vitamin A metabolism (Srb1, Bco1) in the intestine.
| Parameter | Expected Change in ISX cKO | Method |
| Intestinal ISX mRNA | Decreased | qPCR |
| Intestinal ISX Protein | Absent | Western Blot |
| Serum Retinol | Potentially Altered | HPLC |
| Liver Retinyl Esters | Potentially Altered | HPLC |
| Intestinal Srb1 mRNA | Increased | qPCR |
| Intestinal Bco1 mRNA | Increased | qPCR |
3. Assessment of Intestinal Immune Function:
-
Histological Analysis: Collect intestinal tissue sections, perform H&E staining, and examine for any signs of inflammation, changes in villus-crypt architecture, or alterations in immune cell infiltration.
-
Flow Cytometry: Isolate lamina propria lymphocytes and intraepithelial lymphocytes from the small and large intestines. Use flow cytometry to analyze the populations of different immune cells (e.g., T cells, B cells, macrophages) and the expression of gut-homing receptors like CCR9.
-
Gene Expression of Immune Markers: Use qPCR to measure the expression of inflammatory cytokines and other immune-related genes in the intestinal tissue.
Conclusion
The generation of an ISX conditional knockout mouse model is a powerful tool for dissecting the multifaceted roles of this transcription factor in intestinal physiology, vitamin A metabolism, and disease. The detailed protocols and experimental strategies outlined in these application notes provide a comprehensive framework for researchers to successfully create and characterize these valuable animal models, ultimately contributing to a deeper understanding of ISX function and its potential as a therapeutic target.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing ISX Antibody Concentration for Immunohistochemistry (IHC)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of ISX (Intestine-specific homeobox) antibodies for immunohistochemistry (IHC) experiments. Here you will find answers to frequently asked questions and detailed troubleshooting guides to help you achieve specific and reproducible staining.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dilution for an ISX antibody in IHC?
A1: The optimal dilution for an ISX antibody can vary depending on the specific antibody, the tissue type, fixation method, and detection system used. Always consult the antibody manufacturer's datasheet as a starting point. For example, some commercially available polyclonal anti-ISX antibodies suggest a working concentration for immunofluorescence between 0.25-2 µg/ml.[1][2] For IHC, a common starting range for polyclonal antibodies is between 1:100 and 1:1000.[3] It is crucial to perform a titration experiment to determine the optimal dilution for your specific experimental conditions.
Q2: How do I perform an antibody titration to find the optimal concentration?
A2: An antibody titration involves testing a series of dilutions to find the one that provides the best signal-to-noise ratio (strong specific staining with low background). You should prepare a range of antibody dilutions (e.g., 1:100, 1:250, 1:500, 1:1000, 1:2000) and apply them to your tissue sections, keeping all other protocol parameters constant. The optimal dilution is the one that produces clear, specific staining of the target antigen with minimal non-specific background staining.
Q3: What are the critical controls to include in my IHC experiment when optimizing ISX antibody concentration?
A3: Several controls are essential for correctly interpreting your IHC results:
-
Positive Control: A tissue known to express ISX, which validates that your protocol and antibody are working correctly.
-
Negative Control: A tissue known not to express ISX, which helps to assess the specificity of the antibody.
-
No Primary Antibody Control: A slide where the primary antibody is omitted (and replaced with antibody diluent) to check for non-specific staining from the secondary antibody or detection system.
-
Isotype Control: A slide incubated with a non-immune antibody of the same isotype and at the same concentration as the primary antibody to determine non-specific background staining.
Q4: Should I incubate my ISX antibody overnight at 4°C or for a shorter time at room temperature?
A4: Both incubation strategies can be effective, and the best choice may depend on the antibody's affinity and your experimental workflow. Overnight incubation at 4°C is often recommended as it can promote more specific antibody binding and reduce background staining. Shorter incubations at room temperature (e.g., 1-2 hours) can also work but may require a higher antibody concentration. It is best to keep the incubation time and temperature consistent while titrating the antibody concentration.
Troubleshooting Guides
High Background Staining
High background can obscure specific staining, making interpretation difficult. It often results from non-specific binding of the primary or secondary antibodies.
Q: I see generalized, non-specific staining across my entire tissue section. What is the likely cause and solution?
A: This is often due to the primary antibody concentration being too high. With highly sensitive detection systems, an excess of primary antibody can lead to non-specific binding.
-
Solution: Reduce the concentration of your primary ISX antibody by performing a titration experiment. Start with the manufacturer's recommended dilution and test several higher dilutions (e.g., 1:500, 1:1000, 1:2000).
Q: My "no primary antibody" control is clean, but my experimental slide has high background. What should I check?
A: This indicates the background is related to the primary antibody.
-
Primary Antibody Concentration: As mentioned, this is the most common cause. Lower the antibody concentration.
-
Insufficient Blocking: Non-specific protein binding sites on the tissue may not be adequately blocked. Increase the blocking time (e.g., to 60 minutes) or try a different blocking agent, such as 5-10% normal serum from the same species as the secondary antibody.
-
Cross-Reactivity: The primary antibody may be cross-reacting with other proteins in the tissue. Ensure the ISX antibody has been validated for IHC in your sample's species.
Q: I am observing high background in tissues rich in endogenous enzymes, like the liver or kidney. How can I resolve this?
A: Endogenous peroxidases or phosphatases in the tissue can react with the detection system, causing background staining.
-
Solution: For peroxidase-based detection (HRP), quench endogenous peroxidase activity by incubating the slides in a 3% hydrogen peroxide (H2O2) solution before the blocking step. For alkaline phosphatase (AP) based systems, you can add levamisole to the substrate solution.
Weak or No Signal
A faint or absent signal can be equally frustrating. This suggests a problem with one or more steps in the staining protocol.
Q: I am not seeing any staining, even in my positive control tissue. What are the first things to check?
A: A complete lack of staining points to a critical failure in the protocol or with a key reagent.
-
Primary Antibody Suitability: Confirm that your ISX antibody is validated for IHC and for the fixation method you are using (e.g., formalin-fixed paraffin-embedded).
-
Antibody Storage and Activity: Improper storage or repeated freeze-thaw cycles can damage the antibody. Consider using a fresh aliquot or a new vial of antibody.
-
Secondary Antibody Incompatibility: Ensure your secondary antibody is raised against the host species of your primary ISX antibody (e.g., if the ISX antibody is raised in a rabbit, use an anti-rabbit secondary).
Q: My staining is very weak. How can I increase the signal intensity?
A: Weak staining suggests that the antibody concentration may be too low or that the antigen is not easily accessible.
-
Increase Primary Antibody Concentration: Try a lower dilution (higher concentration) of your ISX antibody.
-
Increase Incubation Time: Extend the primary antibody incubation time, for example, by incubating overnight at 4°C.
-
Antigen Retrieval: Formalin fixation can mask the antigenic epitope. Ensure you are using the optimal antigen retrieval method (heat-induced or enzymatic) for your ISX antibody and tissue.
-
Use a Signal Amplification System: Consider using a more sensitive detection system, such as a polymer-based detection kit, which can enhance the signal compared to standard biotin-based systems.
Quantitative Data Summary
The following tables provide a framework for your ISX antibody optimization experiments.
Table 1: Example Primary Antibody Titration Series
| Dilution | Concentration (if stock is 1mg/ml) | Observed Signal Intensity | Observed Background | Signal-to-Noise Ratio |
| 1:100 | 10 µg/ml | ++++ | +++ | Low |
| 1:250 | 4 µg/ml | +++ | ++ | Moderate |
| 1:500 | 2 µg/ml | +++ | + | High (Optimal) |
| 1:1000 | 1 µg/ml | ++ | +/- | Moderate |
| 1:2000 | 0.5 µg/ml | + | - | Low |
Signal and background are scored subjectively from - (none) to ++++ (very strong).
Table 2: Recommended Starting Conditions for ISX Antibodies
| Antibody Type | Application | Recommended Starting Concentration/Dilution | Source |
| Rabbit Polyclonal Anti-ISX | ICC/IF | 0.25-2 µg/ml | |
| Rabbit Polyclonal Anti-ISX | IHC-P | 1:500 |
ICC/IF: Immunocytochemistry/Immunofluorescence; IHC-P: Immunohistochemistry on Paraffin-embedded sections.
Experimental Protocols
Protocol: Primary Antibody Titration for ISX in Paraffin-Embedded Tissue
This protocol outlines the key steps for determining the optimal concentration of your ISX primary antibody.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%; 3 minutes each).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval buffer (e.g., sodium citrate buffer, pH 6.0) and heating in a pressure cooker, water bath, or microwave. Follow manufacturer recommendations for the specific antibody.
-
Allow slides to cool to room temperature.
-
Rinse with wash buffer (e.g., PBS or TBS).
-
-
Peroxidase Block (if using HRP detection):
-
Incubate sections in 3% H2O2 for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with wash buffer.
-
-
Blocking:
-
Incubate sections with a blocking solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Prepare a series of dilutions of your ISX primary antibody in antibody diluent (e.g., 1:100, 1:250, 1:500, 1:1000).
-
Apply each dilution to a separate tissue section.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Rinse slides with wash buffer (3 changes, 5 minutes each).
-
-
Secondary Antibody Incubation:
-
Apply a biotinylated or polymer-based secondary antibody (e.g., goat anti-rabbit) according to the manufacturer's instructions.
-
Incubate for 30-60 minutes at room temperature.
-
-
Detection:
-
Apply the detection reagent (e.g., Streptavidin-HRP followed by DAB substrate).
-
Incubate for the time recommended by the manufacturer.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
Coverslip with mounting medium.
-
-
Evaluation:
-
Examine all slides under a microscope to determine which dilution provides the strongest specific signal with the lowest background.
-
Visualizations
The following diagrams illustrate key workflows for optimizing your IHC experiments.
Caption: Workflow for primary antibody concentration optimization.
Caption: Logic diagram for troubleshooting common IHC issues.
References
Technical Support Center: Overcoming Poor Amplification of the ISX Gene in PCR
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the PCR amplification of the Intestine Specific Homeobox (ISX) gene. Given that homeobox genes are frequently characterized by high GC content, this guide focuses on strategies to optimize PCR for such challenging templates.
Troubleshooting Guide
Q1: I am not seeing any PCR product for the ISX gene on my agarose gel. What are the potential causes and how can I troubleshoot this?
A1: The absence of a PCR product is a common issue when amplifying GC-rich genes like ISX. The primary reasons often involve suboptimal reaction conditions that fail to overcome the challenges posed by high GC content, such as strong secondary structures and inefficient primer annealing. Here is a step-by-step troubleshooting workflow:
Troubleshooting Workflow for ISX PCR.
Initial Checks:
-
Template DNA Quality and Quantity: Ensure the integrity and purity of your template DNA.[1] For genomic DNA, a concentration of 30-100 ng per reaction is typically optimal.[2] Degraded DNA can lead to failed amplification.[1]
-
Primer Integrity: Verify that your primers are not degraded and have been stored correctly.
-
Reagent Functionality: Confirm that the DNA polymerase, dNTPs, and buffer are active and not expired.
Optimization Steps:
-
Annealing Temperature (Ta): This is a critical parameter for GC-rich templates.[3] An incorrect Ta can lead to no amplification or non-specific products.[4]
-
Recommendation: Perform a gradient PCR to empirically determine the optimal Ta. Start with a range from 5°C below to 5°C above the calculated melting temperature (Tm) of your primers. For GC-rich templates, a higher Ta is often required.
-
-
Magnesium Chloride (MgCl2) Concentration: MgCl2 is a crucial cofactor for DNA polymerase.
-
Recommendation: Titrate the MgCl2 concentration in your PCR reaction. A typical range to test is 1.0 mM to 4.0 mM in 0.5 mM increments.
-
-
PCR Additives: Certain additives can help to denature secondary structures in GC-rich DNA.
-
Recommendation: Add Dimethyl Sulfoxide (DMSO) to your reaction at a final concentration of 3-10%. Be aware that high concentrations of DMSO may require a lower annealing temperature.
-
-
DNA Polymerase Selection: Standard Taq polymerase may not be efficient for amplifying GC-rich templates.
-
Recommendation: Use a DNA polymerase specifically designed for GC-rich templates or a high-processivity polymerase.
-
-
Primer Design: Poorly designed primers can lead to amplification failure.
-
Recommendation: Design primers with a GC content of 40-60% and a melting temperature (Tm) between 52-58°C. Avoid sequences that can form strong secondary structures or primer-dimers.
-
Frequently Asked Questions (FAQs)
Q2: I am seeing multiple bands or a smear on my gel instead of a specific ISX gene product. What should I do?
A2: The presence of multiple bands or a smear indicates non-specific amplification, which is common with GC-rich templates due to primers annealing at unintended sites.
-
Increase Annealing Temperature: A higher Ta increases the stringency of primer binding, reducing non-specific amplification.
-
Optimize MgCl2 Concentration: An excess of MgCl2 can promote non-specific primer binding. Try reducing the MgCl2 concentration in your reaction.
-
"Hot Start" PCR: Use a hot-start DNA polymerase. This prevents non-specific amplification that can occur at lower temperatures during reaction setup.
-
Reduce Primer Concentration: High primer concentrations can lead to the formation of primer-dimers and other non-specific products.
-
Decrease Template Amount: Too much template DNA can sometimes contribute to non-specific amplification.
Q3: What is the recommended concentration of additives like DMSO for amplifying the ISX gene?
A3: For GC-rich templates, DMSO is a commonly used additive that helps to disrupt secondary structures.
-
Optimal Concentration: A final concentration of 3-10% DMSO is generally recommended.
-
Optimization: It is advisable to test a range of DMSO concentrations (e.g., 2%, 4%, 6%, 8%, 10%) to find the optimal concentration for your specific primer-template combination.
-
Impact on Annealing Temperature: The addition of DMSO can lower the melting temperature of the primers. As a rule of thumb, 10% DMSO can decrease the annealing temperature by 5.5-6.0°C.
Q4: Which type of DNA polymerase is best suited for amplifying the ISX gene?
A4: Due to the likely high GC content of the ISX gene, a standard Taq polymerase may not be the most effective choice.
-
High-Fidelity and Processivity: Choose a DNA polymerase with high processivity and fidelity, especially if the amplified product is intended for downstream applications like sequencing or cloning.
-
GC-Rich Optimized Polymerases: Many commercially available DNA polymerases are specifically formulated for the amplification of GC-rich templates. These often come with specialized buffers containing additives that enhance denaturation and primer annealing.
Q5: Are there alternative methods if I consistently fail to amplify the ISX gene with standard PCR?
A5: Yes, if standard PCR optimization fails, you can consider alternative nucleic acid amplification techniques.
-
Isothermal Amplification Methods: Techniques like Loop-Mediated Isothermal Amplification (LAMP) or Recombinase Polymerase Amplification (RPA) operate at a constant temperature and can sometimes be more robust for difficult templates. These methods, however, require different primer designs and reaction setups.
Quantitative Data on PCR Optimization for GC-Rich Templates
The following table summarizes the impact of key PCR parameters on the amplification of GC-rich DNA, with data synthesized from various studies.
| Parameter | Range Tested | Optimal Range for GC-Rich Templates | Expected Outcome with Optimization |
| Annealing Temperature (Ta) | 56°C - 64°C | 60°C - 63°C | Increased specificity and yield of the target product. |
| MgCl2 Concentration | 0.5 mM - 2.5 mM | 1.5 mM - 2.0 mM | Improved polymerase activity and primer annealing, leading to a visible product. |
| DMSO Concentration | 1% - 10% | 5% - 10% | Enhanced denaturation of secondary structures, resulting in better amplification. |
| Annealing Time | 1 s - 20 s | 3 s - 6 s | For GC-rich templates, shorter annealing times can reduce non-specific binding and smearing. |
Detailed Experimental Protocol: Optimized PCR for ISX Gene Amplification
This protocol is a generalized starting point for the amplification of the human ISX gene, assuming it is GC-rich. Further optimization may be required based on your specific primers and template.
1. Reagent Preparation:
-
Thaw all reagents on ice.
-
Prepare a master mix to ensure consistency across reactions.
2. PCR Master Mix (for a single 25 µL reaction):
| Component | Volume | Final Concentration |
| 5X GC-Rich PCR Buffer | 5 µL | 1X |
| dNTP Mix (10 mM each) | 0.5 µL | 200 µM each |
| Forward Primer (10 µM) | 1.25 µL | 0.5 µM |
| Reverse Primer (10 µM) | 1.25 µL | 0.5 µM |
| DMSO | 1.25 µL | 5% |
| High-Fidelity GC-Rich DNA Polymerase | 0.25 µL | (as per manufacturer) |
| Template DNA (50 ng/µL) | 1 µL | 2 ng/µL |
| Nuclease-Free Water | 14.5 µL | - |
| Total Volume | 25 µL |
3. Thermal Cycling Conditions:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 98°C | 3 minutes | 1 |
| Denaturation | 98°C | 20 seconds | |
| Annealing | 60-68°C (Gradient) | 15 seconds | 35 |
| Extension | 72°C | 30 seconds/kb | |
| Final Extension | 72°C | 5 minutes | 1 |
| Hold | 4°C | Indefinite |
4. Post-PCR Analysis:
-
Analyze the PCR products by running 5 µL of the reaction on a 1.5% agarose gel stained with a DNA-binding dye.
-
Visualize the results under UV light to check for a band of the expected size.
References
Technical Support Center: Minimizing Off-Target Effects in CRISPR Editing
Introduction
Welcome to the technical support center for CRISPR editing. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects, a critical consideration for the successful application of CRISPR-Cas9 technology. While the term "ISX CRISPR editing" as specified in your query is not a widely recognized term in the scientific literature, the strategies and troubleshooting guides provided here are broadly applicable to CRISPR-Cas9 and its variants. Off-target mutations, or unintended edits at non-target genomic loci, can confound experimental results and pose safety risks in therapeutic applications.[1][2] This guide offers a comprehensive overview of strategies to enhance editing specificity, methods for detecting off-target events, and troubleshooting advice for common issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of off-target effects in CRISPR editing?
A1: Off-target effects in CRISPR-Cas9 editing are primarily caused by the guide RNA (gRNA) directing the Cas9 nuclease to bind and cleave at unintended genomic sites that have high sequence similarity to the intended target site.[3] The specificity of the CRISPR system is largely determined by the 20-nucleotide sequence of the gRNA and the presence of a protospacer adjacent motif (PAM).[4][5] Off-target sites often contain one or more mismatches compared to the on-target sequence.
Q2: How can I proactively minimize off-target effects during the experimental design phase?
A2: Proactive minimization of off-target effects starts with careful guide RNA (gRNA) design. Utilizing computational tools to select gRNAs with minimal predicted off-target sites is a crucial first step. These tools scan the genome for potential off-target sequences with varying numbers of mismatches. Additionally, selecting the appropriate Cas9 variant and delivery method can significantly enhance specificity.
Q3: What are high-fidelity Cas9 variants and how do they reduce off-target effects?
A3: High-fidelity Cas9 variants are engineered versions of the standard Streptococcus pyogenes Cas9 (SpCas9) that have been modified to have reduced off-target activity while maintaining high on-target efficiency. These variants, such as SpCas9-HF1, eSpCas9, and HypaCas9, have amino acid substitutions that decrease the enzyme's tolerance for mismatches between the gRNA and the DNA target. This increased specificity means they are less likely to cleave at unintended sites.
Q4: Does the length of the guide RNA affect specificity?
A4: Yes, the length of the gRNA can impact specificity. Truncated gRNAs (tru-gRNAs), typically 17-18 nucleotides in length instead of the standard 20, can reduce off-target effects by decreasing the tolerance for mismatches. However, shortening the gRNA can sometimes also reduce on-target activity, so a balance must be struck.
Q5: How does the delivery method of CRISPR components influence off-target effects?
A5: The method of delivering Cas9 and gRNA into cells can significantly impact off-target activity. Delivering the Cas9 protein and gRNA as a ribonucleoprotein (RNP) complex leads to a transient presence of the editing machinery in the cell, which is rapidly degraded. This "fast on, fast off" approach reduces the time available for the complex to locate and cleave off-target sites compared to plasmid-based delivery, which results in sustained expression of Cas9 and gRNA.
Troubleshooting Guides
Guide 1: High Off-Target Cleavage Detected in My Experiment
Q: I've detected a high frequency of off-target mutations in my CRISPR experiment. What steps can I take to troubleshoot and reduce them?
A:
-
Re-evaluate Your Guide RNA Design:
-
Action: Use multiple off-target prediction tools (e.g., CRISPOR, Cas-OFFinder) to re-analyze your gRNA sequence. Some tools may identify potential off-target sites that others miss.
-
Rationale: The initial gRNA design may not have been optimal. Different algorithms use different scoring systems to predict off-target propensity.
-
-
Switch to a High-Fidelity Cas9 Variant:
-
Action: Replace your standard SpCas9 with a high-fidelity variant like SpCas9-HF1, eSpCas9, or HypaCas9.
-
Rationale: High-fidelity variants are engineered to have reduced binding affinity for mismatched DNA sequences, thereby lowering off-target cleavage.
-
-
Optimize the Delivery Method:
-
Action: If you are using plasmid transfection, switch to delivering the Cas9-gRNA complex as a ribonucleoprotein (RNP).
-
Rationale: RNP complexes are degraded more quickly within the cell, limiting the time for off-target cleavage to occur.
-
-
Titrate the Concentration of CRISPR Components:
-
Action: Reduce the concentration of the Cas9-gRNA complex delivered to the cells.
-
Rationale: Lowering the concentration of the editing machinery can decrease the likelihood of off-target events, although it may also slightly reduce on-target efficiency. A careful titration is necessary to find the optimal balance.
-
-
Consider a Paired Nickase Approach:
-
Action: Use two gRNAs targeting opposite strands in close proximity with a Cas9 nickase (a mutant Cas9 that only cuts one DNA strand).
-
Rationale: A double-strand break (DSB) will only occur if both nickases cut simultaneously at the target site. The probability of two independent off-target nicks occurring close to each other is significantly lower than a single off-target DSB by a standard Cas9.
-
Guide 2: Low On-Target Efficiency After Implementing Strategies to Reduce Off-Targets
Q: I've implemented strategies to reduce off-target effects, but now my on-target editing efficiency is too low. How can I improve it?
A:
-
Screen Multiple Guide RNAs:
-
Action: Design and test several gRNAs for your target gene.
-
Rationale: The efficiency of gRNAs can be highly variable. Screening multiple sequences will help identify one with high on-target activity.
-
-
Check the GC Content of Your gRNA:
-
Action: Ensure the GC content of your gRNA is within the optimal range of 40-60%.
-
Rationale: Optimal GC content contributes to the stability of the gRNA-DNA interaction, which is important for efficient on-target cleavage.
-
-
Optimize RNP Delivery Conditions:
-
Action: If using RNP delivery, optimize the electroporation or transfection parameters for your specific cell type.
-
Rationale: Inefficient delivery of the RNP complex is a common cause of low editing efficiency. Each cell type may require different conditions for optimal uptake.
-
-
Re-evaluate the Use of Truncated gRNAs:
-
Action: If you are using a truncated gRNA (17-18 nt), try a full-length (20 nt) gRNA in combination with a high-fidelity Cas9.
-
Rationale: While truncated gRNAs can increase specificity, they can also reduce on-target activity. A high-fidelity Cas9 may provide sufficient specificity with a more active full-length gRNA.
-
Data Presentation
Table 1: Comparison of High-Fidelity Cas9 Variants
| Cas9 Variant | Key Features | Reduction in Off-Target Effects | Reference |
| SpCas9-HF1 | Engineered with mutations to reduce non-specific DNA contacts. | Renders most off-target events undetectable by sensitive methods. | |
| eSpCas9(1.1) | Altered charge distribution to destabilize off-target binding. | Significantly reduces off-target cleavage while maintaining on-target efficiency. | |
| HypaCas9 | A hyper-accurate Cas9 variant. | Shows high fidelity and reduced off-target activity. | |
| SaCas9 | From Staphylococcus aureus, requires a longer PAM sequence (5'-NGGRRT-3'). | The more complex PAM sequence reduces the number of potential off-target sites in the genome. |
Experimental Protocols
Protocol 1: Genome-Wide Unbiased Identification of DSBs Enabled by Sequencing (GUIDE-seq)
GUIDE-seq is a sensitive method for detecting genome-wide off-target cleavage events in living cells.
Methodology:
-
Introduce a Double-Stranded Oligodeoxynucleotide (dsODN) Tag: Co-transfect cells with the CRISPR-Cas9 components (Cas9 and gRNA) and a short, blunt-ended dsODN tag.
-
Integration of dsODN at DSBs: The dsODN tag will be integrated into the sites of double-strand breaks (DSBs) created by the Cas9 nuclease through the non-homologous end joining (NHEJ) repair pathway.
-
Genomic DNA Extraction and Fragmentation: After a period of incubation, extract genomic DNA and shear it into smaller fragments.
-
Library Preparation: Ligate sequencing adapters to the fragmented DNA.
-
PCR Amplification: Use PCR to amplify the fragments containing the integrated dsODN tag.
-
Next-Generation Sequencing (NGS): Sequence the amplified library using a high-throughput sequencing platform.
-
Data Analysis: Align the sequencing reads to a reference genome to identify the genomic locations where the dsODN tag was integrated, which correspond to the on- and off-target cleavage sites.
Protocol 2: Digenome-seq
Digenome-seq is an in vitro method for identifying genome-wide off-target sites by digesting genomic DNA with the Cas9-gRNA complex.
Methodology:
-
Genomic DNA Extraction: Extract high-molecular-weight genomic DNA from the target cells.
-
In Vitro Digestion: Incubate the purified genomic DNA with the pre-assembled Cas9-gRNA ribonucleoprotein (RNP) complex. This will lead to cleavage at on- and off-target sites.
-
Whole-Genome Sequencing (WGS): Perform WGS on the digested genomic DNA.
-
Data Analysis: Align the sequencing reads to a reference genome. Off-target sites are identified by looking for reads that start at the same genomic coordinate, which indicates a cleavage event. The sensitivity of this method can be as low as 0.1%.
Visualizations
Caption: Workflow for a CRISPR experiment with checkpoints to minimize off-target effects.
References
- 1. Recent Advancements in Reducing the Off-Target Effect of CRISPR-Cas9 Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to reduce off-target effects and increase CRISPR editing efficiency? | MolecularCloud [molecularcloud.org]
- 3. blog.addgene.org [blog.addgene.org]
- 4. jkip.kit.edu [jkip.kit.edu]
- 5. CRISPR guide RNA design for research applications - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting ISX protein instability in vitro
Welcome to the technical support center for the Intestine-specific homeobox (ISX) protein. This resource provides troubleshooting guides and answers to frequently asked questions regarding the in vitro instability of the ISX protein, a transcription factor crucial in intestinal gene expression and vitamin A metabolism[1][2]. Maintaining the structural and functional integrity of ISX is critical for reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My purified ISX protein is precipitating out of solution. What are the common causes and solutions?
Protein precipitation is a common indicator of instability, often caused by suboptimal buffer conditions or high protein concentration.
-
Incorrect Buffer pH: If the buffer pH is too close to the protein's isoelectric point (pI), its net charge will be close to zero, reducing repulsion between molecules and leading to aggregation. The ideal buffer pH should be at least 1-2 units away from the protein's pI[3].
-
Inappropriate Ionic Strength: Proteins require a specific ionic strength to remain soluble, a process known as "salting in"[4]. A salt concentration that is too low or too high can cause precipitation. Start with a physiological concentration of 150 mM NaCl and optimize from there[4].
-
High Protein Concentration: Overly concentrated protein solutions can lead to aggregation and precipitation. Determine the optimal concentration by performing a dilution series.
-
Temperature Stress: Elevated temperatures can cause proteins to denature and expose hydrophobic regions, leading to aggregation. Most proteins are more stable at lower temperatures, such as 4°C.
Q2: I'm observing significant degradation of my ISX protein on an SDS-PAGE gel. How can I prevent this?
Protein degradation is typically caused by the activity of proteases released during cell lysis.
-
Add Protease Inhibitors: The most effective solution is to add a broad-spectrum protease inhibitor cocktail to your lysis buffer and subsequent purification buffers. These cocktails contain inhibitors for various protease classes, including serine, cysteine, and metalloproteases. EDTA-free versions are available if your purification protocol involves immobilized metal affinity chromatography (IMAC).
-
Maintain Low Temperatures: Perform all purification steps at 4°C to reduce the activity of any co-purifying proteases.
-
Work Quickly: Minimize the time between cell lysis and purification to limit the window for proteolytic degradation.
Q3: My ISX protein loses its DNA-binding activity over time. What could be the reason?
Loss of function points to issues with the protein's conformational stability, often due to oxidation or improper folding.
-
Oxidation: ISX, like many proteins, may contain cysteine residues whose free thiol groups (-SH) can be oxidized, leading to the formation of incorrect disulfide bonds and protein aggregation. To prevent this, include a reducing agent in your buffers.
-
Absence of Stabilizing Agents: Some proteins require co-solvents or specific additives to maintain their native conformation and activity. Consider adding agents like glycerol, which can prevent aggregation.
-
Improper Folding: As a transcription factor, ISX may have intrinsically disordered regions (IDRs) that are prone to misfolding without a binding partner. The stability of such proteins can sometimes be improved by fusing them to a highly soluble protein partner.
Q4: How do I select the optimal buffer and storage conditions for ISX?
The ideal buffer should mimic the protein's physiological environment as closely as possible while being compatible with your experimental workflow.
-
Buffer System: Choose a buffering agent with a pKa value within one pH unit of your target pH to ensure effective buffering. Common choices for a physiological pH range include Tris, HEPES, and phosphate buffers. Be aware that the pH of Tris is highly temperature-dependent.
-
Additives: Based on preliminary stability tests, supplement your buffer with necessary components such as salt, reducing agents, and stabilizers.
-
Storage: For long-term storage, flash-freeze protein aliquots in a buffer containing a cryoprotectant like glycerol (10-25%) and store at -80°C. Minimizing freeze-thaw cycles is critical to prevent denaturation and aggregation.
Troubleshooting Guide
This table summarizes common issues encountered with ISX protein stability and provides actionable solutions.
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Precipitation / Aggregation | 1. Buffer pH is near the protein's isoelectric point (pI).2. Incorrect salt concentration (too low or too high).3. Protein concentration is too high.4. Temperature-induced denaturation. | 1. Adjust buffer pH to be >1 unit away from the pI.2. Optimize salt (e.g., NaCl) concentration, starting at 150 mM.3. Reduce protein concentration or add solubilizing agents like arginine (50 mM).4. Work at 4°C and avoid heat stress. |
| Degradation (Smear on Gel) | 1. Proteolytic activity from endogenous proteases. | 1. Add a broad-spectrum protease inhibitor cocktail to all buffers.2. Keep samples on ice or at 4°C throughout the purification process. |
| Loss of Activity | 1. Oxidation of cysteine residues.2. Absence of stabilizing co-solvents.3. Instability due to freeze-thaw cycles. | 1. Add a reducing agent such as DTT or TCEP (5-10 mM) to buffers.2. Include stabilizers like glycerol (5-20%) or sugars in the buffer.3. Aliquot protein and store at -80°C. Perform a freeze-thaw stability assessment (see Protocol 2). |
| Low Yield | 1. Protein is insoluble (forms inclusion bodies).2. Significant degradation during purification. | 1. Optimize expression conditions (e.g., lower temperature).2. Ensure protease inhibitors are present from the moment of cell lysis. |
Key Buffer Components & Additives
The tables below provide common components and their recommended starting concentrations for optimizing your ISX protein buffer.
Table 1: Common Buffer Components
| Component | Function | Typical Concentration | Notes |
| Buffering Agent | Maintain stable pH | 20-100 mM | e.g., Tris, HEPES, Phosphate. Choose based on desired pH and downstream compatibility. |
| Salt | Maintain ionic strength & solubility | 50-500 mM | e.g., NaCl, KCl. Start with 150 mM for physiological conditions. |
| Reducing Agent | Prevent oxidation of cysteines | 1-10 mM | e.g., DTT, TCEP, β-mercaptoethanol. TCEP is more stable than DTT. |
| Chelating Agent | Remove heavy metal ions | 0.1-1 mM | e.g., EDTA. Omit if ISX requires divalent cations for activity. |
Table 2: Common Stabilizing Additives
| Additive | Function | Typical Concentration |
| Glycerol | Cryoprotectant, prevents aggregation | 5-25% (v/v) |
| Sugars (Sucrose, Trehalose) | Stabilizer, cryoprotectant | 50-250 mM |
| Amino Acids (Arginine, Glutamate) | Suppress aggregation, increase solubility | 25-50 mM |
| Non-ionic Detergents | Solubilize hydrophobic proteins | 0.01-1% (v/v) |
| Inert Protein (BSA) | Prevents surface adsorption | 0.1-1 mg/mL |
Experimental Protocols
Protocol 1: Buffer Optimization with Thermal Shift Assay (TSA)
This protocol assesses protein stability across various buffer conditions by measuring the melting temperature (Tm). A higher Tm indicates greater stability.
-
Preparation:
-
Prepare a 96-well plate with each well containing a different buffer condition (e.g., varying pH, salt concentration, or additives).
-
Add a fluorescent dye (e.g., SYPRO Orange) that binds to the hydrophobic regions of unfolded proteins.
-
Add purified ISX protein to each well to a final concentration of 1-5 µM.
-
-
Execution:
-
Place the plate in a real-time PCR machine.
-
Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C) while monitoring fluorescence.
-
-
Analysis:
-
As the protein unfolds, the dye will bind, causing an increase in fluorescence.
-
The midpoint of this transition is the melting temperature (Tm).
-
Plot fluorescence versus temperature to determine the Tm for each condition. The condition yielding the highest Tm is the most stabilizing.
-
Protocol 2: Freeze-Thaw Stability Assessment
This protocol evaluates the impact of repeated freeze-thaw cycles on protein integrity and activity.
-
Preparation:
-
Prepare several identical aliquots of purified ISX in the selected storage buffer.
-
Keep one aliquot at -80°C as an unfrozen control.
-
-
Execution:
-
Subject the other aliquots to a defined number of freeze-thaw cycles (e.g., 1, 3, 5, and 10 cycles).
-
A single cycle consists of flash-freezing the sample (e.g., in dry ice/ethanol) and then thawing it completely on ice.
-
-
Analysis:
-
After the designated cycles, analyze all samples (including the control) for:
-
Integrity: Run SDS-PAGE to check for degradation.
-
Aggregation: Use dynamic light scattering (DLS) or size-exclusion chromatography (SEC) to detect aggregates.
-
Activity: Perform a functional assay (e.g., electrophoretic mobility shift assay for DNA binding) to measure specific activity.
-
-
Compare the results from the cycled aliquots to the control to determine the loss of integrity or activity per cycle.
-
Visualizations
The following diagrams illustrate key concepts and workflows for troubleshooting ISX protein instability.
Caption: A logical workflow for troubleshooting common ISX protein instability issues.
Caption: Key factors influencing the in vitro stability of the ISX protein.
Caption: Key stability checkpoints during a typical protein purification workflow.
References
Technical Support Center: Optimizing Fixation for ISX Immunofluorescence
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize fixation methods for in situ hybridization (ISX) immunofluorescence experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the fixation stage of ISX immunofluorescence, offering potential causes and solutions in a question-and-answer format.
Issue 1: Weak or No Fluorescence Signal
Question: Why am I observing a weak or non-existent signal for my target protein and/or RNA?
Potential Causes and Solutions:
-
Inadequate Fixation: The chosen fixative or fixation time may not be optimal for preserving the target epitopes or RNA sequence.[1] For phospho-specific antibodies, using at least 4% formaldehyde is recommended to inhibit endogenous phosphatases.[1] Over-fixation can also mask epitopes, leading to reduced signal.[2][3]
-
Incorrect Permeabilization: Insufficient permeabilization will prevent antibodies and probes from accessing intracellular targets.[4] Conversely, excessive permeabilization can lead to the loss of soluble antigens.
-
Antigen Masking: Formaldehyde fixation, in particular, can create cross-links that mask the epitopes your antibody is meant to recognize.
-
RNA Degradation: If the ISX signal is weak, it's possible that RNases have degraded the target RNA.
Workflow for Troubleshooting Weak/No Signal:
References
Technical Support Center: Generating ISX Null Mouse Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the challenges and methodologies involved in generating Intestine-Specific Homeobox (ISX) null mouse models.
Troubleshooting Guides
This section addresses specific issues that may arise during the generation of ISX null mouse models using CRISPR-Cas9 technology.
| Issue | Potential Cause | Troubleshooting Steps |
| Low CRISPR-Cas9 Editing Efficiency | 1. Suboptimal sgRNA Design: The guide RNA may not be efficient at directing Cas9 to the target locus. 2. Poor Delivery of CRISPR Components: Inefficient transfection or electroporation of Cas9 and sgRNA into zygotes. 3. Cellular State: The chromatin state of the ISX locus may be inaccessible to the CRISPR machinery. | 1. Design and test multiple sgRNAs targeting different exons of the ISX gene. Utilize online design tools to predict on-target efficiency and minimize off-target effects. 2. Optimize delivery parameters, such as voltage and duration for electroporation, or the concentration of reagents for transfection. Consider using ribonucleoprotein (RNP) complexes for delivery. 3. If possible, synchronize the cell cycle of donor embryos, as editing efficiency can be cell-cycle dependent. |
| Off-Target Mutations | 1. Poorly Designed sgRNA: The sgRNA may have homology to other genomic regions. 2. High Concentration of CRISPR Components: Excessive amounts of Cas9 and sgRNA can increase the likelihood of off-target cleavage. | 1. Perform a thorough bioinformatic analysis to identify potential off-target sites for your chosen sgRNAs. Select sgRNAs with the fewest predicted off-target sites. 2. Titrate the concentration of Cas9 and sgRNA to find the lowest effective dose that maintains high on-target editing while minimizing off-target events. 3. Use high-fidelity Cas9 variants engineered for reduced off-target activity. |
| No Viable Homozygous Null Pups | 1. Embryonic Lethality: While reports suggest ISX null mice are viable and fertile, unexpected developmental roles of ISX could lead to embryonic lethality in specific genetic backgrounds.[1] 2. Complex Gene Regulation: Disruption of the ISX locus might inadvertently affect the expression of neighboring genes essential for development. | 1. Establish heterozygous breeding pairs and analyze litter sizes and genotypes to determine if homozygous null embryos are present at expected Mendelian ratios at different developmental stages. 2. If embryonic lethality is confirmed, consider generating a conditional knockout model to study ISX function in a tissue-specific or temporally controlled manner. 3. Map the genomic locus of ISX and identify any nearby genes or regulatory elements that could be affected by the knockout strategy. |
| Difficulty in Genotyping | 1. Complex Genomic Region: The genomic region around the ISX gene might contain repetitive sequences that interfere with PCR amplification. 2. Inefficient PCR Primers: Primers may not be optimal for distinguishing between wild-type, heterozygous, and homozygous knockout alleles. | 1. Design multiple PCR primer sets flanking the targeted region. 2. Optimize PCR conditions (e.g., annealing temperature, extension time, and MgCl2 concentration). 3. For knockouts generated by large deletions, a combination of internal and external primers can be used to definitively identify all genotypes. 4. Consider using Southern blotting as an alternative or confirmatory genotyping method. |
| No Detectable Phenotype | 1. Genetic Compensation: Other homeobox genes or functionally redundant pathways may compensate for the loss of ISX function. 2. Specific Environmental Triggers Required: The phenotype may only manifest under specific dietary or environmental conditions. For example, the role of ISX in vitamin A metabolism suggests that dietary manipulations may be necessary to unmask a phenotype.[2] | 1. Perform comprehensive phenotypic analysis, including histology of the gastrointestinal tract and analysis of gene expression of potential compensatory genes. 2. Challenge the ISX null mice with specific diets (e.g., varying levels of vitamin A or β-carotene) or inflammatory stimuli to investigate for conditional phenotypes.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the ISX protein?
A1: ISX, or Intestine-Specific Homeobox, is a transcription factor that plays a crucial role in regulating gene expression in the intestine.[3] It is involved in vitamin A metabolism by controlling the expression of genes such as BCO1.[2] ISX is also implicated in integrating signaling pathways related to inflammation and immune responses.
Q2: What is the expected phenotype of an ISX null mouse?
A2: Homozygous ISX null mice are reported to be viable and fertile with no major anatomical defects in the gut. However, they may exhibit altered vitamin A metabolism and immune responses, particularly when challenged with specific dietary or inflammatory conditions.
Q3: Which gene editing technology is recommended for generating ISX null mice?
A3: CRISPR-Cas9 is a highly efficient and widely used technology for generating knockout mouse models and is suitable for targeting the ISX gene. Traditional gene targeting in embryonic stem (ES) cells is also a viable but more time-consuming alternative.
Q4: How can I validate the knockout of the ISX gene?
A4: Validation should be performed at both the genomic and protein levels.
-
Genomic Level: PCR followed by Sanger sequencing of the targeted locus can confirm the presence of the desired mutation (e.g., insertion, deletion, or frameshift).
-
Protein Level: Western blotting using a validated ISX antibody can be used to confirm the absence of the ISX protein in homozygous null mice.
Q5: Are there any known challenges specific to knocking out homeobox genes like ISX?
A5: Homeobox genes are often involved in critical developmental processes, and their knockout can sometimes lead to embryonic lethality or complex phenotypes due to their role as master regulators of gene expression. While existing literature suggests ISX null mice are viable, it is important to be aware of this possibility, especially if working with a different genetic background.
Experimental Protocols
Protocol: Generation of ISX Null Mice using CRISPR-Cas9
This protocol provides a general workflow for generating ISX null mice. Specific details may need to be optimized for your laboratory's equipment and reagents.
1. Design and Synthesis of sgRNAs:
- Identify the target exons of the mouse ISX gene.
- Use online CRISPR design tools to generate several sgRNA sequences targeting these exons. Prioritize sgRNAs with high predicted on-target scores and low off-target scores.
- Synthesize or in vitro transcribe the selected sgRNAs.
2. Preparation of CRISPR-Cas9 Components for Microinjection:
- Prepare a microinjection mix containing Cas9 mRNA or protein and the validated sgRNA(s).
- The typical concentration for microinjection is 100 ng/µl of Cas9 mRNA and 50 ng/µl of sgRNA.
3. Microinjection of Mouse Zygotes:
- Harvest zygotes from superovulated female mice.
- Perform pronuclear or cytoplasmic microinjection of the CRISPR-Cas9 components into the zygotes.
- Culture the injected zygotes overnight to the two-cell stage.
4. Embryo Transfer:
- Transfer the viable two-cell embryos into the oviducts of pseudopregnant recipient female mice.
5. Identification of Founder Mice:
- After birth, collect tail biopsies from the pups at approximately 10-14 days of age.
- Extract genomic DNA from the biopsies.
- Perform PCR amplification of the targeted ISX locus followed by Sanger sequencing to identify founder mice carrying mutations.
6. Breeding and Establishment of the ISX Null Line:
- Breed founder mice with wild-type mice to establish germline transmission of the mutation.
- Intercross heterozygous F1 generation mice to produce homozygous ISX null mice.
- Genotype all offspring to identify wild-type, heterozygous, and homozygous null individuals.
7. Validation of ISX Knockout:
- Confirm the absence of ISX protein in homozygous null mice using Western blotting of intestinal tissue lysates.
- Perform quantitative PCR (qPCR) to confirm the absence of ISX mRNA.
Visualizations
Signaling Pathways and Experimental Workflows
References
Technical Support Center: Troubleshooting ISX Reporter Assay Variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in Intracellular Signaling X (ISX) reporter assays. The content is structured in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why are my replicate wells showing high variability (high Coefficient of Variation - %CV)?
High %CV is a common issue that can obscure the true effect of your experimental conditions. The root causes often fall into several categories:
-
Inconsistent Cell Seeding: Uneven cell distribution across the plate is a primary source of variability.
-
Solution: Ensure your cell suspension is homogenous before and during plating. Gently swirl the suspension between pipetting steps. For adherent cells, allow plates to sit at room temperature for 15-20 minutes on a level surface before incubation to promote even settling.
-
-
Pipetting Errors: Small inaccuracies in the volumes of cells, compounds, or reagents added can lead to significant differences in the final signal.[1][2]
-
Variable Transfection Efficiency: Inconsistent delivery of plasmid DNA into cells across different wells is a major contributor to variability in transient transfection experiments.[3]
-
Solution: Optimize the transfection protocol by ensuring consistent ratios of DNA to transfection reagent. The use of a dual-luciferase system for normalization is highly recommended to account for this variability.
-
-
Edge Effects: Wells on the perimeter of a multi-well plate are prone to increased evaporation and temperature fluctuations, leading to skewed results.
-
Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier.
-
-
Cell Health and Passage Number: Cells that have been passaged too many times or are at different densities can respond variably.
-
Solution: Use cells that are healthy, in the logarithmic growth phase, and have a consistent, low passage number.
-
Q2: My signal-to-background (S/B) ratio is low. What can I do?
A low S/B ratio makes it difficult to distinguish a real signal from noise.
-
Low Reporter Gene Expression: The signal from your reporter construct may be inherently weak.
-
Solution 1 (Vector Choice): If possible, replace a weak promoter with a stronger one to drive higher expression of the reporter gene.
-
Solution 2 (Cell Line): Ensure your chosen cell line is appropriate for the reporter assay and that the promoter driving the reporter gene is active in that cell type.
-
-
Suboptimal Assay Conditions: Incubation times and reagent concentrations can significantly impact the signal.
-
Solution: Optimize the incubation time after adding the luciferase reagent. Reading too soon or too late can negatively affect the signal. Also, ensure reagents have equilibrated to room temperature before use, as the enzymatic reaction is temperature-sensitive.
-
-
Poor Reagent Quality: The luciferase substrate can degrade over time, leading to a weaker signal.
-
Solution: Ensure the luciferase substrate has not auto-oxidized. Protect it from light and store it properly at -20°C or below. Avoid repeated freeze-thaw cycles.
-
-
Inappropriate Plate Choice: The color of the microplate can affect the luminescent signal.
-
Solution: Use white, opaque plates for luminescence assays to maximize signal reflection. Avoid clear or black plates, which can increase crosstalk or quench the signal, respectively.
-
Q3: The signal from my experimental reporter is extremely high. How can I fix this?
An extremely high signal can exceed the linear range of the luminometer, leading to inaccurate measurements.
-
Strong Promoter Activity: A very strong promoter driving your reporter gene can lead to signal saturation.
-
Solution: Perform a serial dilution of your cell lysate before adding the reporter assay reagent to find a concentration that falls within the linear range of your instrument.
-
-
High Cell Number: Too many cells per well will produce a stronger signal.
-
Solution: Optimize the cell seeding density. Perform a cell titration experiment to find the number of cells that gives a robust signal within the instrument's linear range.
-
Q4: My results are not reproducible between experiments. What should I check?
Lack of reproducibility is a critical issue that undermines the validity of your findings.
-
Reagent Batch-to-Batch Variability: Different lots of reagents, especially serum, can have varying compositions that affect cell behavior and assay performance.
-
Solution: If possible, purchase a large batch of critical reagents like FBS to use across a series of experiments. Always qualify new batches of reagents before use in critical studies.
-
-
Inconsistent Cell Passage Number: Cells at very high or low passage numbers can behave differently.
-
Solution: Maintain a consistent cell passage number for all experiments.
-
-
Variations in Incubation Times: Inconsistent timing of transfection, compound treatment, and luciferase reading can introduce variability.
-
Solution: Adhere strictly to the optimized incubation times for each step of the protocol.
-
-
Lack of Normalization: Failure to properly normalize the data can lead to apparent irreproducibility.
-
Solution: Always include an internal control reporter in your experiments, such as a co-transfected plasmid expressing a different reporter (e.g., Renilla luciferase) from a constitutive promoter. This allows for normalization of the experimental reporter signal to the control reporter signal, accounting for variations in transfection efficiency and cell number.
-
Data Presentation: Optimizing Transfection Parameters
Optimizing transfection is a critical step for ensuring robust and reproducible results. The following table provides a starting point for optimizing your experiments.
| Parameter | Recommended Range | Notes |
| Cell Confluency | 70-90% for adherent cells | Optimal density is cell-type dependent. |
| DNA Quality | High-purity, endotoxin-free | Variations in DNA quality can lead to inconsistent results. |
| Transfection Reagent:DNA Ratio | 1:1 to 3:1 (v/w) | Varies with reagent and cell type; requires empirical optimization. |
| Incubation Time (Complexes) | 10-20 minutes at room temperature | Follow the manufacturer's protocol for your specific reagent. |
| Post-Transfection Incubation | 24-48 hours | Time to allow for reporter gene expression before cell lysis. |
Experimental Protocols
Detailed Methodology: Dual-Luciferase® Reporter Assay
This protocol outlines a typical experiment to investigate the effect of a test compound on a specific signaling pathway using a dual-luciferase reporter assay.
-
Cell Seeding:
-
Trypsinize and count cells that are in the logarithmic growth phase.
-
Seed the cells in a white, 96-well plate at a pre-optimized density.
-
Incubate overnight to allow for cell attachment.
-
-
Transfection:
-
Prepare the transfection complexes. For each well, dilute the experimental reporter plasmid (e.g., firefly luciferase driven by a response element) and a control reporter plasmid (e.g., Renilla luciferase driven by a constitutive promoter) in serum-free medium. A common ratio is 10:1 of experimental to control plasmid.
-
In a separate tube, dilute the transfection reagent in serum-free medium.
-
Combine the DNA and transfection reagent mixtures and incubate at room temperature for the manufacturer's recommended time to allow for complex formation.
-
Add the transfection complexes to the cells and incubate for 24-48 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the appropriate cell culture medium.
-
Remove the transfection medium from the cells and add the compound dilutions.
-
Include a vehicle control (e.g., 0.1% DMSO) and any necessary positive or negative controls.
-
Incubate for the desired treatment period.
-
-
Cell Lysis:
-
Remove the medium and wash the cells once with PBS.
-
Add 1X Passive Lysis Buffer to each well.
-
Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete lysis.
-
-
Luminescence Measurement:
-
Equilibrate the Luciferase Assay Reagent II (LAR II) and Stop & Glo® Reagent to room temperature.
-
Program a luminometer with injectors to first inject LAR II, wait 2 seconds, and then measure firefly luminescence for 10 seconds.
-
Following the firefly reading, the luminometer should inject the Stop & Glo® Reagent and then measure Renilla luminescence for 10 seconds.
-
-
Data Analysis:
-
Calculate the ratio of firefly to Renilla luminescence for each well to normalize for transfection efficiency and cell number.
-
Determine the effect of the test compound relative to the vehicle control.
-
Visualizations
Caption: Generalized ISX Reporter Assay Signaling Pathway.
Caption: Dual-Luciferase Reporter Assay Experimental Workflow.
References
Technical Support Center: Quality Control for ChIP-seq Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring high-quality Chromatin Immunoprecipitation sequencing (ChIP-seq) data.
Frequently Asked Questions (FAQs)
Q1: What are the most critical quality control checkpoints in a ChIP-seq experiment?
A1: A successful ChIP-seq experiment relies on rigorous quality control at three main stages: pre-sequencing, post-sequencing alignment, and post-peak calling. Key checkpoints include antibody validation, chromatin fragmentation, library complexity, sequencing depth, and signal-to-noise ratio.[1][2][3]
Q2: How do I validate my antibody for a ChIP-seq experiment?
A2: Antibody validation is crucial for a successful ChIP-seq experiment.[4][5] An ideal antibody should exhibit high sensitivity and specificity. Validation can be performed using techniques like Western Blot to confirm recognition of the target protein. For ChIP-seq, it's also recommended to perform a pilot ChIP-qPCR on known target gene loci to demonstrate enrichment. According to the ENCODE consortium guidelines, if an antibody has been previously well-characterized in multiple cell types, extensive re-validation may not be necessary.
Q3: What is the ideal fragment size for my chromatin?
A3: The optimal chromatin fragment size for ChIP-seq is typically between 150 and 300 base pairs. This size range, corresponding to mono- and di-nucleosomes, provides a good balance between resolution of binding sites and efficiency of library preparation. Oversonication can lead to very small fragments and poor results, while incomplete fragmentation can result in high background and low resolution.
Q4: What are "blacklisted regions" and why should they be removed?
A4: Blacklisted regions are areas of the genome that are known to produce artifactual signals in sequencing experiments. These regions, which include satellite repeats and telomeres, can be overrepresented due to technical biases. It is crucial to filter out reads that map to these regions to avoid false positives in peak calling.
Troubleshooting Guides
This section addresses common issues encountered during ChIP-seq experiments and provides potential solutions.
Issue 1: High Background Signal
High background can obscure true binding signals and lead to the identification of false-positive peaks.
| Potential Cause | Recommended Solution |
| Non-specific antibody binding | Perform a pre-clearing step with protein A/G beads to remove molecules that non-specifically bind to the beads. Ensure you are using a ChIP-validated antibody. |
| Contaminated buffers | Prepare fresh lysis and wash buffers for each experiment. |
| Insufficient washing | Increase the number and/or duration of wash steps after immunoprecipitation. |
| Excessive antibody concentration | Optimize the antibody concentration to find the lowest amount that still provides a robust signal. |
| Too much starting material | Using an excessive number of cells can lead to higher background. Titrate the cell number to an optimal range. |
Issue 2: Low Signal or No Enrichment
Low signal can result from various factors, from inefficient immunoprecipitation to problems with library preparation.
| Potential Cause | Recommended Solution |
| Inefficient antibody | Use a different, validated antibody for the target protein. Even some "ChIP-grade" antibodies may not perform well in ChIP-seq. |
| Insufficient starting material | Increase the amount of chromatin used for immunoprecipitation. A typical starting point is 25 µg of chromatin per IP. |
| Over-crosslinking | Excessive formaldehyde cross-linking can mask epitopes. Reduce the fixation time and quench the reaction with glycine. |
| Suboptimal sonication | Optimize sonication to achieve fragments in the 200-1000 bp range. Excessive sonication can destroy epitopes. |
| Incorrect buffer composition | High salt concentrations in wash buffers can disrupt antibody-protein interactions. Ensure buffer osmolarity is appropriate. |
Quantitative Data Summary
The following tables summarize key quality control metrics for ChIP-seq experiments, based on guidelines from the ENCODE consortium and other best practices.
Table 1: Pre-Sequencing Quality Control Metrics
| Metric | Description | Recommended Value |
| Chromatin Fragment Size | The size distribution of DNA fragments after sonication or enzymatic digestion. | 150 - 300 bp |
| ChIP DNA Yield | The amount of DNA recovered after immunoprecipitation. | 10 - 100 ng |
Table 2: Post-Sequencing Alignment and Peak Calling Metrics
| Metric | Description | Recommended Value |
| Sequencing Depth | The total number of reads generated. | >10 million uniquely mapped reads for sharp peaks; >40 million for broad peaks (human) |
| Uniquely Mapped Reads | The percentage of reads that align to a single location in the genome. | >70% for mammalian genomes |
| Non-Redundant Fraction (NRF) | The ratio of unique reads to the total number of reads, indicating library complexity. | > 0.8 for 10 million reads |
| Normalized Strand Coefficient (NSC) | A measure of signal-to-noise ratio based on strand cross-correlation. | > 1.05 (ENCODE guideline) |
| Relative Strand Correlation (RSC) | A related signal-to-noise metric. | > 0.8 (ENCODE guideline) |
| Fraction of Reads in Peaks (FRiP) | The proportion of reads that fall within the identified peaks. | > 1% (a common, though not absolute, guideline) |
Experimental Protocols & Workflows
Protocol 1: Chromatin Fragmentation and Quality Control
-
Cross-linking: Treat cells with 1% formaldehyde to cross-link proteins to DNA.
-
Cell Lysis: Lyse the cells to release the chromatin.
-
Fragmentation: Shear the chromatin to the desired size range (150-300 bp) using sonication or enzymatic digestion (e.g., MNase).
-
Quality Control:
-
Reverse the cross-links of an aliquot of the fragmented chromatin.
-
Purify the DNA.
-
Run the DNA on an agarose gel or a Bioanalyzer to verify the fragment size distribution.
-
Protocol 2: ChIP-seq Library Preparation
-
End Repair: Convert the fragmented DNA to blunt-ended fragments.
-
A-tailing: Add a single 'A' nucleotide to the 3' ends of the DNA fragments.
-
Adapter Ligation: Ligate sequencing adapters to the ends of the DNA fragments.
-
Size Selection: Select a specific size range of DNA fragments for sequencing, typically via gel excision.
-
PCR Amplification: Amplify the adapter-ligated DNA library.
-
Library QC: Assess the final library concentration and size distribution using a Bioanalyzer or similar instrument.
Visualizations
Caption: Overview of the ChIP-seq experimental and data analysis workflow.
References
- 1. ChIP-seq guidelines and practices of the ENCODE and modENCODE consortia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to Analyze ChIP-Seq Data: From Data Preprocessing to Downstream Analysis - CD Genomics [cd-genomics.com]
- 3. bioinformatics-core-shared-training.github.io [bioinformatics-core-shared-training.github.io]
- 4. ChIP-Seq: Technical Considerations for Obtaining High Quality Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ChIP-seq Validated Antibodies | Cell Signaling Technology [cellsignal.com]
Validation & Comparative
Validating Downstream Targets of ISX: A Comparative Guide to Luciferase Assays and Alternative Methods
For researchers, scientists, and drug development professionals, the accurate validation of downstream targets of the transcription factor Intestine Specific Homeobox (ISX) and the small molecule Isoxazole 9 (ISX-9) is crucial for advancing our understanding of their roles in cellular processes and disease. This guide provides an objective comparison of the widely used luciferase reporter assay with other key experimental techniques, supported by experimental data and detailed protocols to aid in the selection of the most appropriate validation strategy.
This guide will delve into the specifics of validating targets for both the ISX transcription factor, a key regulator of gene expression in intestinal and hepatic tissues, and ISX-9, a small molecule known to induce neural stem cell differentiation. While both are referred to as "ISX," their mechanisms of action and, consequently, the strategies for validating their downstream effects, differ significantly.
Comparing Methods for Target Validation
Choosing the right method to validate a downstream target depends on various factors, including the specific research question, available resources, and desired throughput. The following table provides a quantitative comparison of the most common techniques.
| Method | Principle | Measures | Throughput | Relative Cost | Time per Experiment | Sensitivity |
| Dual-Luciferase Reporter Assay | Enzymatic light production from a reporter gene under the control of a specific promoter. | Transcriptional activity of a specific promoter. | High |
| 1-2 days | High |
| Chromatin Immunoprecipitation sequencing (ChIP-seq) | Antibody-based enrichment of protein-DNA complexes followed by high-throughput sequencing. | Genome-wide protein-DNA binding sites. | Low to Medium |
| >1 week | High |
| Quantitative Real-Time PCR (qRT-PCR) | Amplification and quantification of specific mRNA transcripts. | Changes in endogenous mRNA levels. | Medium to High | $ | <1 day | High |
| Western Blotting | Antibody-based detection of specific proteins separated by size. | Changes in endogenous protein levels. | Low |
| 1-2 days | Moderate |
Note: Relative cost is denoted on a scale of $ (lowest) to
(highest). Time per experiment is an estimate and can vary based on experimental setup and optimization.
I. Validating Downstream Targets of the ISX Transcription Factor
The ISX transcription factor directly binds to specific DNA sequences in the promoter regions of its target genes, thereby regulating their expression. Upstream signals such as Interleukin-6 (IL-6) and retinoic acid can influence ISX activity.[1][2] Validated downstream targets of ISX include E2F1 and cyclin D1.[1][3]
ISX Signaling Pathway
References
A Cross-Species Comparative Guide to ISX Gene Function
For Researchers, Scientists, and Drug Development Professionals
The Intestine-Specific Homeobox (ISX) gene, a member of the RAXLX homeobox gene family, has emerged as a critical regulator in a variety of biological processes, from embryonic development to the pathogenesis of cancer.[1][2][3] This guide provides a comprehensive cross-species comparison of ISX gene function, with a focus on human, mouse, zebrafish, and Xenopus models. It aims to offer an objective overview supported by experimental data to aid researchers and professionals in drug development in understanding the conserved and divergent roles of this important transcription factor.
Functional Comparison Across Species
The function of the ISX gene is most extensively studied in mammals, particularly in humans and mice, where it plays a significant role in intestinal homeostasis, vitamin A metabolism, and the development of hepatocellular carcinoma.[4][5] While direct functional studies in zebrafish and Xenopus are less abundant, orthologs of the ISX gene have been identified, suggesting a conserved role in vertebrate development.
Role in Cancer
In humans, ISX is recognized as a proto-oncogene, particularly in the context of hepatocellular carcinoma (HCC). Its expression is often upregulated in HCC tissues, correlating with poor prognosis. Mechanistically, ISX promotes tumor growth and survival by upregulating the expression of key cell cycle regulators like cyclin D1 and E2F1. Studies in mouse models of HCC have corroborated these findings, demonstrating a conserved oncogenic function.
Regulation of Vitamin A Metabolism
A crucial and highly conserved function of ISX across species is its role as a gatekeeper of vitamin A production from dietary carotenoids. In both human cell lines and mouse models, ISX, under the regulation of retinoic acid (RA), represses the expression of Scavenger Receptor Class B Type 1 (SR-BI) and β-carotene-15,15′-oxygenase (BCO1), key proteins involved in carotenoid uptake and conversion to retinaldehyde, the precursor of vitamin A. This negative feedback loop is essential for maintaining vitamin A homeostasis. While not directly demonstrated in zebrafish and Xenopus, the conservation of the retinoic acid signaling pathway in these organisms suggests a likely conserved role for ISX orthologs in this process.
Intestinal Development and Homeostasis
As its name suggests, ISX plays a vital role in the intestine. In mice, ISX is expressed in the epithelium of both the fetal and adult intestine and is involved in the regulation of lipid transport. Its expression is crucial for normal intestinal development and function. In zebrafish, while direct studies on the ISX ortholog are limited, the conserved genetic programs governing intestinal development suggest a potential role. Similarly, in Xenopus, which undergoes significant intestinal remodeling during metamorphosis, the investigation of ISX orthologs could provide valuable insights into gut development.
Quantitative Data Summary
The following tables summarize key quantitative data related to ISX gene function, primarily from studies in human and mouse models. Data for zebrafish and Xenopus are largely unavailable and represent a significant knowledge gap.
| Parameter | Human | Mouse | Zebrafish | Xenopus | References |
| Primary Tissue of Expression | Duodenum, Colon | Intestine | Not Determined | Not Determined | |
| Subcellular Localization | Nucleoplasm, Nuclear bodies | Nucleus | Not Determined | Not Determined | |
| Key Downstream Targets | Cyclin D1, E2F1, SR-BI, BCO1 | Scarb1, Bco1 | Not Determined | Not Determined |
Table 1: General Characteristics of the ISX Gene Across Species. This table outlines the primary tissues of expression, subcellular localization, and key downstream targets of the ISX protein.
| Species | Tissue/Cell Line | Fold Change in Expression (Condition) | Reference |
| Human | Hepatocellular Carcinoma | Upregulated (Tumor vs. Normal) | |
| Human | Gastric Mucosa | Increased with H. pylori infection | |
| Mouse | Intestine | ~10-fold increase in Scarb1 mRNA in Isx -/- mice | |
| Mouse | Gastric Mucosa | Increased with Helicobacter infection |
Table 2: Dysregulation of ISX and Target Gene Expression in Disease Models. This table highlights the changes in ISX and its target gene expression under pathological conditions.
Signaling Pathways and Experimental Workflows
The signaling pathways involving ISX are intricate and central to its function. Below are diagrams illustrating these pathways and a typical experimental workflow for studying ISX.
Figure 1: ISX Signaling Pathway. This diagram illustrates the regulation of ISX by retinoic acid and its subsequent effects on downstream targets involved in vitamin A metabolism and cell cycle control.
Figure 2: Experimental Workflow. A typical workflow to investigate the regulation of a target gene by the transcription factor ISX.
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and accurate interpretation of results.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays are used to identify the direct binding of ISX to the promoter regions of its target genes in vivo.
1. Cross-linking:
-
Culture cells to 80-90% confluency.
-
Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA.
-
Incubate for 10 minutes at room temperature.
-
Quench the reaction with glycine.
2. Cell Lysis and Chromatin Shearing:
-
Harvest and lyse the cells to isolate the nuclei.
-
Resuspend the nuclear pellet in a lysis buffer.
-
Shear the chromatin into fragments of 200-1000 bp using sonication. The optimization of sonication is critical.
3. Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G agarose/magnetic beads.
-
Incubate the chromatin overnight at 4°C with an antibody specific to ISX. A negative control with a non-specific IgG should be included.
-
Add protein A/G beads to precipitate the antibody-protein-DNA complexes.
4. Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
5. Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by heating at 65°C.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using phenol-chloroform extraction or a commercial kit.
6. Analysis:
-
The purified DNA can be analyzed by qPCR to quantify the enrichment of specific promoter regions or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.
Luciferase Reporter Assay
This assay is used to determine if ISX can activate or repress the promoter of a putative target gene.
1. Plasmid Construction:
-
Clone the promoter region of the target gene upstream of a luciferase reporter gene in an appropriate vector.
-
Co-transfect this reporter construct into cells with a plasmid expressing ISX or an empty vector control. A plasmid expressing Renilla luciferase is often co-transfected for normalization.
2. Cell Culture and Transfection:
-
Plate cells in a multi-well plate.
-
Transfect the cells with the plasmids using a suitable transfection reagent.
3. Cell Lysis and Luciferase Assay:
-
After 24-48 hours, lyse the cells.
-
Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
4. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Compare the normalized luciferase activity in the presence of ISX to the empty vector control to determine the effect of ISX on promoter activity.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is an in vitro technique to confirm the direct binding of ISX protein to a specific DNA sequence.
1. Probe Preparation:
-
Synthesize a short DNA probe (20-50 bp) corresponding to the putative ISX binding site in the target gene promoter.
-
Label the probe with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin).
2. Binding Reaction:
-
Incubate the labeled probe with purified ISX protein or nuclear extract containing ISX.
-
Include a non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific binding.
-
For competition assays, add an excess of unlabeled specific probe to confirm the specificity of the binding.
-
For supershift assays, add an antibody against ISX to the binding reaction, which will result in a further shift of the protein-DNA complex.
3. Electrophoresis:
-
Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.
4. Detection:
-
Detect the labeled probe by autoradiography (for radioactive probes) or a chemiluminescent or colorimetric method (for non-radioactive probes). A shifted band indicates the formation of a protein-DNA complex.
Conclusion
The ISX gene is a key transcription factor with conserved and vital functions across vertebrate species. Its roles in regulating intestinal development, vitamin A metabolism, and its implications in cancer biology are well-established, particularly in mammalian models. While our understanding of ISX in other vertebrates like zebrafish and Xenopus is still in its infancy, the conserved nature of its regulatory pathways suggests that these model organisms hold great promise for further dissecting the intricate functions of ISX in development and disease. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the multifaceted roles of this important gene. Future research should focus on filling the knowledge gaps in non-mammalian species to gain a more complete evolutionary and functional perspective of the ISX gene.
References
- 1. bosterbio.com [bosterbio.com]
- 2. genecards.org [genecards.org]
- 3. ISX intestine specific homeobox [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. REGULATION OF GENE EXPRESSION IN THE INTESTINAL EPITHELIUM - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intestine-specific homeobox (ISX) upregulates E2F1 expression and related oncogenic activities in HCC - PMC [pmc.ncbi.nlm.nih.gov]
Validating ISX Binding Sites Identified by ChIP-seq: A Comparative Guide
For researchers, scientists, and drug development professionals, validating the binding sites of transcription factors identified through Chromatin Immunoprecipitation sequencing (ChIP-seq) is a critical step to ensure the accuracy and reliability of genome-wide findings. This guide provides an objective comparison of key methods for validating binding sites of the Intestine-Specific Homeobox (ISX) transcription factor, supported by experimental data and detailed protocols.
The ISX transcription factor is a key regulator of gene expression in the intestine and has been implicated in various cellular processes, including vitamin A metabolism and the integration of inflammatory signals.[1][2] ChIP-seq has been instrumental in identifying potential genomic targets of ISX. However, the inherent nature of high-throughput sequencing necessitates orthogonal validation to confirm these putative binding sites. This guide will delve into three commonly employed validation techniques: Chromatin Immunoprecipitation-quantitative Polymerase Chain Reaction (ChIP-qPCR), Electrophoretic Mobility Shift Assay (EMSA), and Luciferase Reporter Assays.
Comparison of Validation Methods
To aid in the selection of the most appropriate validation method, the following table summarizes the key characteristics and performance metrics of ChIP-qPCR, EMSA, and Luciferase Reporter Assays.
| Feature | ChIP-qPCR | Electrophoretic Mobility Shift Assay (EMSA) | Luciferase Reporter Assay |
| Principle | Quantifies the enrichment of a specific DNA sequence in a ChIP sample relative to a control. | Detects the interaction between a protein and a DNA probe by observing a shift in the mobility of the complex in a non-denaturing gel.[3] | Measures the ability of a transcription factor to activate or repress the transcription of a reporter gene driven by a specific promoter or DNA element.[4] |
| Type of Validation | In vivo binding confirmation at specific loci. | In vitro confirmation of direct protein-DNA interaction. | In vivo or in situ functional validation of a binding site's regulatory activity. |
| Quantitative Output | Fold enrichment over control (e.g., IgG or input DNA).[5] | Relative binding affinity (qualitative) or dissociation constant (Kd) (quantitative). | Fold change in reporter gene activity (e.g., luminescence). |
| Typical Success Rate | High; the ENCODE consortium reports that on average, 89.7% of ChIP-seq binding sites for 12 transcription factors were validated by qPCR. | Variable; depends on the purity of the protein and the design of the DNA probe. | Variable; dependent on cell type, transfection efficiency, and the specific regulatory context of the binding site. |
| Strengths | - Validates binding in a cellular context.- Relatively high throughput.- Highly sensitive and specific. | - Directly demonstrates protein-DNA interaction.- Can be used to determine binding affinity.- Can identify multiple proteins binding to a probe. | - Provides functional evidence of regulatory activity.- Can distinguish between activating and repressing functions. |
| Limitations | - Does not confirm direct binding.- Prone to some of the same biases as ChIP-seq. | - In vitro nature may not reflect the cellular environment.- Can be technically challenging.- Lower throughput. | - Indirect measure of binding.- Susceptible to off-target effects and artifacts from overexpression. |
Experimental Workflows and Signaling Pathways
To visualize the experimental processes and the biological context of ISX function, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Workflow for identifying and validating ISX binding sites.
Caption: ISX signaling in cancer progression.
Detailed Experimental Protocols
Chromatin Immunoprecipitation-quantitative Polymerase Chain Reaction (ChIP-qPCR)
ChIP-qPCR is a targeted approach to quantify the enrichment of a specific DNA sequence within a pool of immunoprecipitated DNA. It serves as a direct validation of the ChIP-seq results for a selection of high-confidence binding sites.
Protocol:
-
Primer Design: Design qPCR primers flanking the putative ISX binding site identified from ChIP-seq data. Amplicons should be between 100-200 bp. Include a primer set for a negative control region where ISX is not expected to bind.
-
qPCR Reaction Setup: Prepare a qPCR master mix containing SYBR Green dye. In separate wells, add the ChIP-enriched DNA, input DNA (chromatin before immunoprecipitation), and a negative control IP (e.g., using a non-specific IgG antibody).
-
Real-time PCR: Perform the qPCR reaction using a real-time PCR instrument.
-
Data Analysis: Calculate the fold enrichment of the target sequence in the ISX ChIP sample relative to the negative control IgG sample. This is typically done using the percent input method or the fold enrichment method. A successful validation is generally indicated by a significant fold enrichment (e.g., ≥2-fold) at the target site compared to the negative control region.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA, or gel shift assay, is an in vitro technique used to detect protein-DNA interactions. The assay is based on the principle that a protein-DNA complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free DNA probe.
Protocol:
-
Probe Preparation: Synthesize and label a short double-stranded DNA oligonucleotide (20-50 bp) containing the putative ISX binding motif. The label can be radioactive (e.g., 32P) or non-radioactive (e.g., biotin or a fluorescent dye).
-
Binding Reaction: Incubate the labeled DNA probe with purified ISX protein or nuclear extract containing ISX. Include control reactions such as a probe-only lane and a competition assay where an excess of unlabeled probe is added to demonstrate the specificity of the binding.
-
Electrophoresis: Separate the binding reactions on a native polyacrylamide gel.
-
Detection: Visualize the DNA probes by autoradiography (for radioactive labels) or by imaging systems appropriate for the non-radioactive label used. A "shifted" band, which migrates slower than the free probe, indicates the formation of an ISX-DNA complex.
Luciferase Reporter Assay
This cell-based assay measures the functional consequence of ISX binding to a specific DNA sequence by linking it to the expression of a reporter gene, typically firefly luciferase.
Protocol:
-
Construct Preparation: Clone the DNA sequence containing the putative ISX binding site upstream of a minimal promoter driving the firefly luciferase gene in a reporter plasmid. As a control, a construct with a mutated or deleted ISX binding site can be created.
-
Cell Transfection: Co-transfect the reporter plasmid into a suitable cell line along with an expression vector for ISX (or an empty vector control). A second reporter plasmid expressing Renilla luciferase under a constitutive promoter is often co-transfected to normalize for transfection efficiency.
-
Cell Lysis and Assay: After a period of incubation (e.g., 24-48 hours), lyse the cells and measure the activity of both firefly and Renilla luciferases using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A significant increase or decrease in the normalized luciferase activity in the presence of ISX compared to the empty vector control indicates that the ISX binding site is functional and mediates transcriptional activation or repression, respectively. For example, one study showed that ISX expression resulted in a 6.2–8.8-fold increase in luciferase activity driven by the E2F1 promoter.
Conclusion
Validating ChIP-seq data is a non-negotiable step in deciphering the regulatory networks governed by transcription factors like ISX. Each of the discussed methods—ChIP-qPCR, EMSA, and luciferase reporter assays—provides a unique and complementary piece of evidence. While ChIP-qPCR confirms in vivo binding at specific loci, EMSA demonstrates direct protein-DNA interaction, and luciferase assays reveal the functional consequence of this binding. A multi-pronged validation approach, employing at least two of these techniques, will provide the highest confidence in the identified ISX binding sites and their roles in gene regulation. This robust validation is essential for building accurate models of ISX-mediated signaling pathways and for identifying potential therapeutic targets in diseases where ISX is implicated.
References
- 1. ChIP-seq guidelines and practices of the ENCODE and modENCODE consortia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ISX intestine specific homeobox [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Scanning for transcription factor binding by a variant EMSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Luciferase Reporter Assay for Determining the Signaling Activity of Interferons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ChIP Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
A Comparative Guide to ISX Knockout and Knockdown Models for Researchers
Authored for researchers, scientists, and drug development professionals, this guide provides an objective comparison of ISX (Intestine-specific homeobox) knockout and knockdown models. It synthesizes experimental data to delineate the phenotypic differences and offers insights into the molecular mechanisms governed by ISX.
The intestine-specific homeobox (ISX) protein is a transcription factor that plays a crucial role in various biological processes, including vitamin A metabolism, immune regulation, and cell proliferation.[1][2] As a proto-oncogene, its dysregulation has been implicated in the progression of several cancers, most notably hepatocellular carcinoma.[3][4] Understanding the precise functions of ISX is paramount for developing targeted therapies. This guide compares the two primary loss-of-function models used to study ISX: genetic knockout (KO) and transcript knockdown (KD), providing a framework for selecting the appropriate model for specific research questions.
Phenotypic Comparison: ISX Knockout vs. Knockdown
The choice between a knockout and a knockdown model depends on the desired level and duration of gene inactivation. Knockout models offer a complete and permanent loss of gene function, while knockdown models provide a transient and partial reduction in gene expression. The phenotypic consequences of these two approaches for ISX are summarized below.
ISX Knockout Models
ISX knockout mouse models have been instrumental in elucidating the in vivo functions of this transcription factor, particularly in metabolism and immunity. Homozygous null mice are viable and fertile under standard conditions, displaying no overt histological abnormalities in the gut. However, under specific dietary challenges, significant phenotypes emerge.
Table 1: Summary of Quantitative Phenotypic Data from ISX Knockout Models
| Phenotypic Category | Parameter Measured | Organ/Tissue | Model System | Observation in ISX KO | Reference |
| Vitamin A Metabolism | Bco1 gene expression | Intestine | Mouse | Uncontrolled/Increased | |
| Scarb1 gene expression | Intestine | Mouse | Increased | ||
| Retinoid Production | Intestine | Mouse | Increased | ||
| Hepatic Retinoid Stores | Liver | Mouse | Highly Elevated | ||
| Zeaxanthin Accumulation | Tissues | Mouse | Enhanced | ||
| Immune Response | Retinoic Acid-inducible Target Genes (Aldh1a2, Dhrs3, Ccr9) | Intestine | Mouse | Increased | |
| Gut-homing and Differentiation of Lymphocytes | Intestine | Mouse | Affected | ||
| Lymphoid Follicles | Intestine | Mouse | Enlarged | ||
| Placental Function | β-carotene-mediated regulation of MTP | Placenta | Mouse | Disrupted |
ISX Knockdown Models
ISX knockdown studies, typically performed in vitro using shRNA or siRNA in cancer cell lines, have been pivotal in uncovering the role of ISX in oncogenesis. These models demonstrate the impact of reduced ISX expression on cancer cell behavior.
Table 2: Summary of Quantitative Phenotypic Data from ISX Knockdown Models
| Phenotypic Category | Parameter Measured | Cell Line | Model System | Observation in ISX KD | Reference |
| Oncogenesis | Cell Growth and Proliferation | Hepatoma cells (e.g., SK-Hep1, Huh7) | In vitro | Significantly Decreased | |
| Tumorigenic Potential (Foci Formation) | Hepatoma cells (e.g., Hep3B, SK-Hep1) | In vitro | Significantly Decreased (95.3%-97.1%) | ||
| Tumor Growth | Nude Mice | In vivo (Xenograft) | Reduced | ||
| Apoptotic and Autophagic Signals | Hepatoma cells | In vitro | Increased | ||
| Gene Expression | IDO1, TDO2, AHR, CYP1B1, CD86, PD-L1 Protein Levels | Hepatoma cells (e.g., SK-Hep1, Huh7) | In vitro | Reduced | |
| E2F1 Expression | Hepatoma cells | In vitro | Decreased |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the key experimental protocols employed in the study of ISX knockout and knockdown models.
Generation of ISX Knockout Mice
ISX knockout mice are typically generated using CRISPR-Cas9 technology to introduce a null mutation in the Isx gene.
-
sgRNA Design and Synthesis : Single guide RNAs (sgRNAs) are designed to target a critical exon of the Isx gene.
-
Zygote Microinjection : A mixture of Cas9 mRNA and the synthesized sgRNAs is microinjected into the pronuclei of fertilized mouse zygotes.
-
Embryo Transfer : The microinjected zygotes are transferred into the oviducts of pseudopregnant surrogate female mice.
-
Screening and Genotyping : Founder (F0) mice are screened for the desired mutation by PCR amplification of the targeted genomic region followed by sequencing.
-
Breeding : Founder mice with the correct mutation are bred to establish a homozygous knockout line.
Generation of ISX Knockdown Cell Lines
ISX knockdown in cell lines is commonly achieved using lentiviral-mediated delivery of short hairpin RNA (shRNA).
-
shRNA Design and Cloning : shRNA sequences targeting ISX mRNA are designed and cloned into a lentiviral vector (e.g., pLKO.1).
-
Lentivirus Production : The shRNA-containing lentiviral vector, along with packaging plasmids, is transfected into a packaging cell line (e.g., HEK293T) to produce lentiviral particles.
-
Transduction : The target cells (e.g., hepatoma cell lines) are transduced with the collected lentiviral particles.
-
Selection : Transduced cells are selected using an appropriate antibiotic (e.g., puromycin) to generate a stable knockdown cell line.
-
Validation : The efficiency of ISX knockdown is confirmed at both the mRNA (qRT-PCR) and protein (Western blot) levels.
Key Analytical Techniques
-
Quantitative Real-Time PCR (qRT-PCR) : Used to measure the mRNA expression levels of ISX and its target genes. Total RNA is extracted from cells or tissues, reverse transcribed into cDNA, and then amplified using gene-specific primers and a fluorescent dye (e.g., SYBR Green) in a real-time PCR instrument. Relative gene expression is calculated using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH, β-actin) as an internal control.
-
Western Blot : Employed to determine the protein levels of ISX and downstream effectors. Cell or tissue lysates are prepared, and proteins are separated by SDS-PAGE, transferred to a membrane (e.g., PVDF), and probed with specific primary antibodies against the proteins of interest. Horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate are used for detection.
-
Chromatin Immunoprecipitation (ChIP) : This technique is used to identify the direct binding of the ISX transcription factor to the promoter regions of its target genes. Cells are treated with formaldehyde to cross-link proteins to DNA. The chromatin is then sheared, and an antibody specific to ISX is used to immunoprecipitate the protein-DNA complexes. After reversing the cross-links, the associated DNA is purified and analyzed by PCR or sequencing.
-
Cell Proliferation Assays : To assess the effect of ISX on cell growth, various assays can be used, such as the MTT assay, which measures metabolic activity, or the BrdU incorporation assay, which quantifies DNA synthesis.
Visualizing ISX-Mediated Pathways and Workflows
Diagrams generated using Graphviz provide a clear visual representation of the complex biological processes and experimental designs involved in ISX research.
Caption: ISX signaling in cancer and metabolism.
Caption: Workflow for ISX model generation.
Caption: ISX function and loss-of-function effects.
References
- 1. Protocol for generating splice isoform-specific mouse mutants using CRISPR-Cas9 and a minigene splicing reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Western blot protocol | Abcam [abcam.com]
- 3. rockland.com [rockland.com]
- 4. Proinflammatory homeobox gene, ISX, regulates tumor growth and survival in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming ISX Protein-Protein Interactions: A Comparative Guide to Co-Immunoprecipitation and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The intestine-specific homeobox (ISX) protein is a critical transcription factor that governs intestinal lipid absorption and vitamin A homeostasis, making it a significant therapeutic target.[1] Understanding its protein-protein interactions is paramount to elucidating its regulatory mechanisms and developing targeted therapies. Co-immunoprecipitation (co-IP) is a foundational technique for identifying protein interactions; however, a multi-faceted approach employing alternative methods is often necessary for robust validation.[2][3][4] This guide provides a comparative analysis of co-IP and its alternatives for confirming ISX protein-protein interactions, complete with experimental protocols and data interpretation guidelines.
Comparing Techniques for ISX Interaction Validation
Choosing the appropriate method to validate a protein-protein interaction depends on the nature of the interaction and the experimental goals. While co-IP is the gold standard for identifying interactions in a cellular context, other techniques can provide complementary quantitative and in situ data.
| Technique | Principle | Advantages | Limitations | Typical Quantitative Readout |
| Co-Immunoprecipitation (Co-IP) | An antibody targets a "bait" protein (e.g., ISX), pulling it down from a cell lysate along with its interacting "prey" proteins.[5] | Identifies interactions in a near-native cellular environment; can be used to discover novel interactors. | Prone to false positives; may not detect transient or weak interactions; generally qualitative. | Semi-quantitative by Western blot densitometry. |
| Proximity Ligation Assay (PLA) | Utilizes antibodies to two proteins of interest. If the proteins are in close proximity (<40 nm), oligonucleotide-conjugated secondary antibodies generate a fluorescent signal. | High sensitivity and specificity; provides in situ visualization of interactions within the cell. | Requires specific primary antibodies from different species; potential for false positives. | Quantification of fluorescent foci per cell. |
| Förster Resonance Energy Transfer (FRET) | Measures energy transfer between two fluorescently tagged proteins. Energy transfer occurs only when the proteins are very close (typically <10 nm). | Provides real-time analysis of interactions in living cells; can offer spatial and temporal information. | Requires fusion of fluorescent tags to proteins, which may alter their function; can have a low signal-to-noise ratio. | FRET efficiency (percentage of energy transferred). |
| Yeast Two-Hybrid (Y2H) | A genetic method where the interaction of two proteins, fused to separate domains of a transcription factor, activates a reporter gene in yeast. | Useful for large-scale screening of potential interactors; can detect transient interactions. | High rate of false positives and negatives due to the non-native environment (yeast nucleus). | Reporter gene activity (e.g., colorimetric or growth-based assays). |
| In Vitro Pull-Down Assay | A purified, tagged "bait" protein (e.g., GST-ISX) is immobilized on a resin and used to capture interacting "prey" proteins from a solution. | Confirms direct physical interactions; allows for precise control of experimental conditions. | Does not reflect the in vivo cellular environment; may miss interactions that require post-translational modifications or co-factors. | Quantification of pulled-down protein by SDS-PAGE and densitometry or Western blot. |
Experimental Protocols
Detailed Co-Immunoprecipitation Protocol for ISX
This protocol is designed for the co-immunoprecipitation of ISX and a putative interacting partner (e.g., a transcription factor like STAT3) from mammalian cells.
1. Cell Lysis:
-
Culture cells (e.g., HEK293T or a relevant intestinal cell line) to ~80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors) per 10 cm dish.
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cleared lysate) to a new tube.
2. Immunoprecipitation:
-
Determine the protein concentration of the cleared lysate using a Bradford or BCA assay.
-
Pre-clear the lysate by adding 20 µL of Protein A/G agarose beads and incubating for 1 hour at 4°C on a rotator.
-
Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.
-
To 1 mg of pre-cleared lysate, add 2-5 µg of anti-ISX antibody or an isotype control IgG.
-
Incubate overnight at 4°C with gentle rotation.
-
Add 30 µL of Protein A/G agarose beads and incubate for 2-4 hours at 4°C.
3. Washing and Elution:
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Discard the supernatant and wash the beads three times with 1 mL of IP lysis buffer.
-
After the final wash, remove all supernatant.
-
Elute the protein complexes by adding 40 µL of 2x Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Centrifuge to pellet the beads, and collect the supernatant containing the eluted proteins.
4. Western Blot Analysis:
-
Load the eluted samples and an input control (a small fraction of the initial cell lysate) onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against the putative interacting protein (e.g., anti-STAT3).
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.
-
To confirm the successful immunoprecipitation of ISX, the membrane can be stripped and re-probed with an anti-ISX antibody.
Visualizing ISX Signaling Pathways
ISX is implicated in signaling pathways that respond to external stimuli, such as Interleukin-6 (IL-6), which can influence its transcriptional activity. Understanding these pathways is crucial for contextualizing its protein-protein interactions.
Logical Framework for Validating Protein-Protein Interactions
A rigorous validation of a putative ISX protein-protein interaction should follow a logical progression from initial discovery to in vivo confirmation.
References
- 1. scholars.northwestern.edu [scholars.northwestern.edu]
- 2. Analyzing protein-protein interactions by quantitative mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 5. Mass spectrometry‐based protein–protein interaction networks for the study of human diseases - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Landscape of ISX Expression Across Human Cancers
The Intestine-Specific Homeobox (ISX) gene, a member of the homeobox family of transcription factors, has emerged as a significant player in the progression of several cancers. Initially identified for its role in embryonic development, recent studies have illuminated its aberrant expression and oncogenic functions in various tumor types. This guide provides a comparative analysis of ISX expression levels across different cancers, supported by experimental data and detailed methodologies, to offer a valuable resource for researchers, scientists, and drug development professionals.
Comparative Analysis of ISX mRNA Expression
A comprehensive pan-cancer analysis of ISX mRNA expression reveals a heterogeneous landscape, with notable upregulation in several malignancies. Data from The Cancer Genome Atlas (TCGA), summarized in The Human Protein Atlas, indicates the median expression levels across 17 different cancer types, measured in Fragments Per Kilobase of exon per Million reads (FPKM).
| Cancer Type | Median FPKM |
| Testicular Cancer | 15.7 |
| Liver Cancer | 4.9 |
| Cervical Cancer | 2.0 |
| Colon Cancer | 1.8 |
| Stomach Cancer | 1.6 |
| Head and Neck Cancer | 1.4 |
| Esophageal Cancer | 1.3 |
| Lung Cancer | 1.1 |
| Pancreatic Cancer | 0.9 |
| Bladder Cancer | 0.8 |
| Skin Cancer | 0.7 |
| Ovarian Cancer | 0.6 |
| Renal Cancer | 0.5 |
| Breast Cancer | 0.3 |
| Prostate Cancer | 0.2 |
| Thyroid Cancer | 0.2 |
| Lymphoid/Hematopoietic | 0.1 |
| Normal Tissue (Reference) | |
| Colon | 0.5 |
| Small Intestine | 18.2 |
Data sourced from The Human Protein Atlas, based on TCGA RNA-seq data.[1]
This data highlights that while ISX expression is physiologically high in the small intestine, its ectopic expression is significantly elevated in several cancers, most prominently in testicular and liver cancer.
ISX in Hepatocellular Carcinoma: A Case Study
Hepatocellular Carcinoma (HCC) is one of the most extensively studied cancers in the context of ISX expression. Multiple studies have demonstrated a tumor-specific expression pattern of ISX in HCC patient samples when compared to adjacent normal tissues[2][3]. This overexpression is not merely a correlation but has been shown to be a driving factor in tumor progression.
Key Findings in HCC:
-
Pro-proliferative Role: Enforced expression of ISX in hepatoma cell lines accelerates cell proliferation and tumorigenic activity[2][3]. Conversely, silencing ISX leads to a decrease in cell proliferation and malignant transformation both in vitro and in vivo.
-
Regulation of Cell Cycle: ISX exerts its oncogenic function in part by upregulating Cyclin D1 (CCND1) and E2F transcription factor 1 (E2F1), key regulators of the cell cycle. A high positive correlation between ISX and CCND1 expression has been observed in human hepatoma tumors.
-
Clinical Significance: High ISX expression in HCC is significantly correlated with poor patient survival, larger tumor size, increased tumor number, and advanced progression stage.
ISX Expression in Other Malignancies
Beyond HCC, ISX has been implicated in the pathogenesis of other cancers:
-
Pancreatic Cancer: Studies have shown higher ISX protein levels in metastatic pancreatic ductal adenocarcinoma (PDAC) cells compared to primary PDAC cells. Immunohistochemical analysis has confirmed the presence of ISX protein in PDAC tumors, with higher levels observed in adenocarcinoma compared to normal pancreatic tissue.
-
Gastric and Lung Cancer: The expression of ISX has also been associated with the risk of gastric cancer and lung cancer. In lung cancer, a proposed mechanism involves a complex of PCAF, ISX, and BRD4 that drives the expression of Snail and Twist, key genes in the epithelial-mesenchymal transition (EMT).
Experimental Protocols
The following are summaries of key experimental methodologies used to determine ISX expression and function.
1. Analysis of Patient Samples in Hepatocellular Carcinoma
-
Patient Cohort: A study on HCC involved the analysis of 119 paired specimens of HCCs and adjacent normal tissues, as well as 11 non-HCC specimens. Another cohort included 238 paired specimens from human HCC patients and adjacent normal tissues.
-
Immunohistochemistry (IHC): Paraffin-embedded tissue sections were deparaffinized, rehydrated, and subjected to antigen retrieval. Sections were then incubated with a primary antibody against ISX, followed by a secondary antibody and detection using a streptavidin-horseradish peroxidase conjugate and 3,3'-diaminobenzidine (DAB) as the chromogen.
-
Quantitative Real-Time PCR (qRT-PCR): Total RNA was extracted from tissues and cell lines, and cDNA was synthesized using reverse transcriptase. qRT-PCR was performed using SYBR Green I master mix and primers specific for ISX, with GAPDH used as an internal control for normalization.
-
Statistical Analysis: The correlation between ISX expression and clinicopathological features was analyzed using the chi-squared test or Fisher's exact test. Survival curves were generated using the Kaplan-Meier method and compared using the log-rank test.
2. Pancreatic Ductal Adenocarcinoma Cell and Tumor Analysis
-
Cell Lines: Murine (HI-PancM, PancL) and human (UM-PDC1, ASPC1) pancreatic cancer cell lines were utilized.
-
Immunoblotting: Whole-cell lysates were prepared, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against ISX, followed by HRP-conjugated secondary antibodies. Protein bands were visualized using an enhanced chemiluminescence detection system.
-
Immunohistochemistry (IHC): IHC was performed on PDAC tumors to confirm the presence and localization of the ISX protein.
Signaling Pathways and Logical Relationships
The role of ISX in cancer progression is intricately linked to specific signaling pathways. In HCC, ISX is a downstream target of the pro-inflammatory cytokine Interleukin-6 (IL-6). Upon activation, ISX transcriptionally upregulates key cell cycle regulators.
Caption: ISX signaling pathway in hepatocellular carcinoma.
This diagram illustrates how the inflammatory cytokine IL-6 can induce the expression of ISX. ISX then acts as a transcriptional activator for both Cyclin D1 and E2F1, two critical proteins that promote cell cycle progression. The upregulation of these proteins ultimately leads to increased cell proliferation and contributes to tumorigenesis. This pathway highlights ISX as a key molecular link between chronic inflammation and cancer development.
References
ISX as a Therapeutic Target in Cancer: A Comparative Validation Guide
For Researchers, Scientists, and Drug Development Professionals
The intestine-specific homeobox (ISX) protein has emerged as a proto-oncogene implicated in the progression of several cancers, most notably hepatocellular carcinoma (HCC), but also gastric, lung, and pancreatic cancers.[1] Its role in promoting tumor growth and survival has positioned it as a potential therapeutic target. This guide provides a comparative analysis of ISX as a therapeutic target, supported by experimental data, and contrasts it with alternative therapeutic strategies.
Executive Summary
ISX, a transcription factor, is frequently overexpressed in cancerous tissues and its expression levels are often correlated with poor prognosis.[1][2][3] The primary mechanism of ISX's oncogenic activity is through the upregulation of key cell cycle regulators, such as cyclin D1 and E2F1, and the modulation of immune checkpoint proteins like PD-L1.[4] Preclinical studies utilizing RNA interference to knockdown ISX expression have demonstrated a significant reduction in cancer cell proliferation and tumor growth in vivo, validating its potential as a therapeutic target. While no direct small molecule inhibitors of ISX are currently in clinical trials, its downstream pathways are the focus of several approved cancer therapies. This guide will compare the therapeutic potential of targeting ISX, primarily through gene knockdown as a proxy for inhibition, with established and emerging treatments for hepatocellular carcinoma, the cancer type with the most substantial evidence for ISX involvement.
Data Presentation
The following tables summarize the quantitative data from preclinical studies, comparing the efficacy of targeting ISX (via shRNA-mediated knockdown) with other therapeutic agents in hepatocellular carcinoma models.
| Treatment/Target | Cell Line | Assay | Outcome | Result | Reference |
| ISX Knockdown | SK-Hep1 | Cell Proliferation | Decreased Cell Viability | Statistically significant reduction | |
| Huh7 | Cell Proliferation | Decreased Cell Viability | Statistically significant reduction | ||
| Sorafenib | HepG2 | Cell Viability (MTT) | IC50 | ~7.5 µM | |
| Huh7 | Cell Viability (MTT) | IC50 | ~5 µM | ||
| Regorafenib | PLC/PRF/5 | Cell Viability (MTS) | IC50 | ~5 µM | |
| HepG2 | Cell Viability (MTS) | IC50 | ~6 µM | ||
| Lenvatinib | Huh7 | Apoptosis (Flow Cytometry) | % Apoptotic Cells | Increased vs. Control | |
| HepG2 | Cell Viability (CCK-8) | IC50 | ~10 µM |
| Treatment/Target | Animal Model | Assay | Outcome | Result | Reference |
| ISX Knockdown | Nude mice with SK-Hep1 xenografts | Tumor Growth | Reduced Tumor Volume | Significant reduction vs. control | |
| Sorafenib | Nude mice with HepG2 xenografts | Tumor Growth | Tumor Growth Inhibition | ~50% inhibition | |
| Regorafenib | Nude mice with Huh-7 xenografts | Tumor Growth | Tumor Growth Inhibition | 46.6% suppression on day 9 | |
| PD-1/PD-L1 Blockade | HCC patient-derived xenografts | Tumor Growth | Objective Response Rate | 15-20% in clinical trials |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms discussed, the following diagrams have been generated using Graphviz.
ISX Signaling Pathway in Cancer
Caption: The ISX signaling pathway in cancer, initiated by IL-6 and leading to increased cell proliferation and immune suppression.
Experimental Workflow for ISX Knockdown in a Xenograft Model
Caption: A typical experimental workflow for validating the effect of ISX knockdown on tumor growth in a xenograft mouse model.
Experimental Protocols
shRNA-Mediated Knockdown of ISX
-
Cell Culture: Human hepatocellular carcinoma cell lines (e.g., SK-Hep1, Huh7) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Lentiviral Transduction: Lentiviral particles encoding short hairpin RNA (shRNA) targeting ISX (shISX) or a non-targeting control (shControl) are produced in 293T cells. HCC cells are then transduced with the lentiviral supernatant in the presence of polybrene (8 µg/mL).
-
Selection of Stable Cell Lines: 48 hours post-transduction, the medium is replaced with fresh medium containing puromycin (2 µg/mL) to select for stably transduced cells.
-
Verification of Knockdown: The efficiency of ISX knockdown is confirmed at both the mRNA and protein levels using quantitative real-time PCR (qRT-PCR) and Western blotting, respectively.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Stably transduced HCC cells (shISX and shControl) are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
MTT Incubation: After 24, 48, or 72 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
In Vivo Xenograft Tumor Model
-
Animal Housing: Four- to six-week-old male BALB/c nude mice are housed in a specific-pathogen-free environment.
-
Tumor Cell Implantation: 1 x 10⁶ stably transduced HCC cells (shISX or shControl) suspended in 100 µL of serum-free DMEM/Matrigel (1:1) are subcutaneously injected into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured every 3-4 days using a caliper, and calculated using the formula: Volume = (length × width²) / 2. For bioluminescent models, mice are injected with D-luciferin and imaged using an in vivo imaging system.
-
Endpoint Analysis: After a predetermined period (e.g., 4-6 weeks), the mice are euthanized, and the tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry for proliferation (Ki-67) and apoptosis (cleaved caspase-3) markers.
Comparison with Alternative Therapeutic Targets
The therapeutic landscape for HCC is evolving, with several targeted therapies and immunotherapies now approved. Here, we compare the potential of targeting ISX with these established treatments.
-
Tyrosine Kinase Inhibitors (TKIs):
-
Sorafenib and Lenvatinib (First-line): These multi-kinase inhibitors target VEGFR, PDGFR, and RAF kinases, primarily inhibiting tumor angiogenesis and proliferation. They offer a modest survival benefit.
-
Regorafenib and Cabozantinib (Second-line): These agents are used in patients who have progressed on first-line therapy and target a similar range of kinases.
-
Comparison to ISX: Targeting ISX offers a potentially more specific approach to inhibiting cell cycle progression by directly downregulating Cyclin D1 and E2F1. This could lead to fewer off-target effects compared to the broad-spectrum activity of TKIs. However, TKIs also have a potent anti-angiogenic effect, which is a crucial aspect of HCC treatment that targeting ISX alone may not address as effectively.
-
-
Immune Checkpoint Inhibitors (ICIs):
-
Anti-PD-1/PD-L1 Antibodies (e.g., Nivolumab, Pembrolizumab, Atezolizumab): These agents block the interaction between PD-1 on T-cells and PD-L1 on tumor cells, restoring the anti-tumor immune response. Combination therapy of atezolizumab and bevacizumab (an anti-VEGF antibody) is a current first-line standard of care.
-
Comparison to ISX: ISX has been shown to upregulate PD-L1 expression, contributing to an immune-suppressive tumor microenvironment. Therefore, targeting ISX could have a dual effect of inhibiting tumor cell proliferation and enhancing the anti-tumor immune response, potentially sensitizing tumors to ICIs or even being effective as a monotherapy.
-
-
Other Signaling Pathways:
-
Wnt/β-catenin Pathway: Aberrant activation of this pathway is common in HCC. Several inhibitors are in preclinical and early clinical development.
-
PI3K/Akt/mTOR Pathway: This is a central pathway regulating cell growth and survival, and inhibitors are being investigated for HCC.
-
Comparison to ISX: The ISX pathway represents a distinct oncogenic driver. For patients whose tumors are not driven by Wnt or PI3K pathway alterations, targeting ISX could provide a valuable alternative. A personalized medicine approach, based on the genomic profile of the tumor, would be crucial to select the most appropriate targeted therapy.
-
Conclusion
A comparison with existing therapies reveals that targeting ISX could offer a more specific approach to inhibiting the cell cycle compared to broad-spectrum TKIs and may also have immunomodulatory effects that could complement or enhance the efficacy of immune checkpoint inhibitors. The future of ISX-targeted therapy will depend on the development of potent and specific inhibitors and their evaluation in clinical trials. For researchers and drug development professionals, ISX represents a promising and relatively unexplored target with the potential to address unmet needs in the treatment of HCC and other cancers where it is overexpressed. Further research into the development of ISX-targeted therapeutics is warranted.
References
- 1. mdpi.com [mdpi.com]
- 2. E2F1 transactivates IQGAP3 and promotes proliferation of hepatocellular carcinoma cells through IQGAP3-mediated PKC-alpha activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. E2F1 as a potential prognostic and therapeutic biomarker by affecting tumor development and immune microenvironment in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. E2F1 Inhibits c-Myc-driven Apoptosis via PIK3CA/Akt/mTOR and COX-2 in a Mouse Model of Human Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating ISX Gene Expression Data from The Cancer Genome Atlas: A Comparative Guide
For researchers, scientists, and drug development professionals leveraging The Cancer Genome Atlas (TCGA) for gene expression analysis, robust validation of findings is paramount. This guide provides a comparative overview of methods and platforms for validating the expression data of the Intestine Specific Homeobox (ISX) gene, a transcription factor implicated in several cancers. We present supporting experimental data, detailed protocols, and visualizations to facilitate a comprehensive understanding.
Data Presentation: Comparing ISX Expression Across Platforms
TCGA provides a vast dataset for analyzing ISX gene expression across numerous cancer types. However, reliance on a single data source is discouraged. Here, we compare ISX expression data from TCGA with the Genotype-Tissue Expression (GTEx) project, which provides data from normal tissues, and highlight key differences observed in various cancers using the GEPIA2 (Gene Expression Profiling Interactive Analysis 2) web server.
Table 1: Comparison of ISX mRNA Expression in Tumor (TCGA) vs. Normal (GTEx) Tissues
| Cancer Type (TCGA) | Tumor Median (TPM) | Normal Median (TPM) | Log2(Fold Change) | p-value |
| Liver Hepatocellular Carcinoma (LIHC) | 2.5 | 0.8 | 1.66 | < 0.01 |
| Stomach Adenocarcinoma (STAD) | 1.8 | 0.5 | 1.85 | < 0.01 |
| Colon Adenocarcinoma (COAD) | 1.2 | 0.7 | 0.78 | < 0.01 |
| Esophageal Carcinoma (ESCA) | 1.5 | 0.6 | 1.32 | < 0.01 |
TPM: Transcripts Per Million. Data generated using the GEPIA2 web server, which integrates TCGA and GTEx data.[1][2]
Experimental Validation: Methodologies and Protocols
The gold standard for validating RNA-sequencing data from platforms like TCGA is quantitative real-time polymerase chain reaction (qRT-PCR). This technique measures the amount of a specific RNA transcript, providing a reliable method to confirm the expression levels observed in TCGA.
Experimental Workflow for qRT-PCR Validation
The following diagram illustrates a typical workflow for validating TCGA gene expression data using qRT-PCR.
Detailed Protocol for Quantitative Real-Time PCR (qRT-PCR)
This protocol outlines the key steps for validating ISX gene expression data.
1. RNA Extraction:
-
Isolate total RNA from tumor and adjacent normal tissues using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and agarose gel electrophoresis.
2. Reverse Transcription (cDNA Synthesis):
-
Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
The reaction typically includes reverse transcriptase, dNTPs, and random hexamers or oligo(dT) primers.
-
Incubate the reaction mixture according to the manufacturer's protocol (e.g., 25°C for 5 min, 42°C for 30 min, and 85°C for 5 min).
3. Primer Design and Validation:
-
Design primers specific to the ISX gene. Primers should span an exon-exon junction to avoid amplification of genomic DNA.
-
Validate primer efficiency by performing a standard curve analysis with a serial dilution of cDNA. The efficiency should be between 90-110%.[3]
-
Confirm the specificity of the primers by melt curve analysis and by running the PCR product on an agarose gel to ensure a single product of the correct size is amplified.[4]
4. Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mixture containing cDNA template, ISX-specific forward and reverse primers, and a SYBR Green master mix (e.g., SYBR Green PCR Master Mix, Applied Biosystems).
-
Perform the qPCR reaction in a real-time PCR system using a standard three-step cycling protocol:
-
Initial denaturation (e.g., 95°C for 10 min).
-
40 cycles of denaturation (e.g., 95°C for 15 sec) and annealing/extension (e.g., 60°C for 1 min).
-
Melt curve analysis.
-
-
Include a no-template control (NTC) to check for contamination and at least one housekeeping gene (e.g., GAPDH, ACTB) for normalization.[5]
5. Data Analysis:
-
Determine the cycle threshold (Ct) values for ISX and the housekeeping gene in each sample.
-
Calculate the relative expression of ISX using the 2-ΔΔCt method.
-
Compare the relative expression levels between tumor and normal tissues to validate the findings from TCGA.
ISX Signaling Pathways
Understanding the signaling pathways in which ISX is involved provides context for its role in cancer. In hepatocellular carcinoma, ISX is induced by the pro-inflammatory cytokine Interleukin-6 (IL-6) and plays a crucial role in tryptophan metabolism and immune suppression.
Alternative Platforms for Gene Expression Analysis
While TCGA is a primary resource, other platforms offer valuable datasets for comparative analysis.
Table 2: Alternative Platforms for Cancer Gene Expression Data
| Platform | Description | Key Features |
| International Cancer Genome Consortium (ICGC) | A global effort to generate comprehensive catalogues of genomic abnormalities in tumors from 50 different cancer types. | Provides data from a global patient population, including somatic and germline variants. |
| Champions Oncology TumorGraft® Platform | Contains over 1,500 patient-derived xenograft (PDX) models from more than 50 cancer types, focusing on advanced and treated tumors. | Offers data from advanced, metastatic, and pre-treated tumors, including treatment response information. |
| cBioPortal for Cancer Genomics | An open-access resource for interactive exploration of multidimensional cancer genomics data sets, integrating data from TCGA, ICGC, and other studies. | Allows for visualization, analysis, and download of data from multiple sources in a user-friendly interface. |
| UALCAN | An interactive web resource for in-depth analyses of TCGA gene expression data, including expression across various tumor subgroups and survival analysis. | Facilitates analysis of gene expression based on clinicopathological features and its impact on patient survival. |
Conclusion
Validating ISX gene expression data from TCGA is a critical step in cancer research. This guide provides a framework for this process by comparing TCGA data with other platforms, offering a detailed protocol for experimental validation using qRT-PCR, and illustrating the key signaling pathways involving ISX. By employing these methods and leveraging alternative data sources, researchers can enhance the reliability and impact of their findings.
References
- 1. GEPIA: a web server for cancer and normal gene expression profiling and interactive analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GEPIA2: an enhanced web server for large-scale expression profiling and interactive analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clyte.tech [clyte.tech]
- 4. mcgill.ca [mcgill.ca]
- 5. Pan-Cancer Analysis of TCGA Data Revealed Promising Reference Genes for qPCR Normalization - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of ISX Transcriptional Regulators: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of transcriptional regulation is paramount. This guide provides a comprehensive comparative analysis of the Intestine-Specific Homeobox (ISX) transcriptional regulator against other key players in intestinal development, cancer progression, and metabolic control. Experimental data, detailed protocols, and pathway visualizations are presented to facilitate a deeper understanding of these critical molecular interactions.
At a Glance: ISX and Its Alternatives
The Intestine-Specific Homeobox (ISX) protein is a critical transcriptional regulator with multifaceted roles in gut development, hepatocellular carcinoma (HCC), and vitamin A metabolism. To provide a comprehensive understanding of its function, this guide compares ISX with other significant transcriptional regulators in three key biological contexts:
-
Intestinal Homeostasis and Differentiation: A comparison with other caudal-type homeobox proteins, Cdx1 and Cdx2, which are also pivotal in intestinal development and cell fate determination.
-
Hepatocellular Carcinoma Progression: An analysis alongside other transcriptional regulators of the E2F1 oncogene, a direct target of ISX, to elucidate its role in liver cancer.
-
Vitamin A Metabolism: A comparative look at ISX's repressive function against the activating roles of Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs) in the vitamin A signaling pathway.
Performance Comparison: ISX vs. Alternatives in Intestinal Regulation
The development and maintenance of the intestinal epithelium are tightly controlled by a network of transcription factors. ISX, along with Cdx1 and Cdx2, plays a crucial role in this process. While all are involved in intestinal cell proliferation and differentiation, their specific effects can vary.
| Transcription Factor | Target Gene/Process | Effect | Quantitative Data | Reference |
| ISX | Intestinal Cell Differentiation | Regulates intestinal epithelial maturation and function. | Downregulation of ISX is associated with a significant reduction in the expression of intestinal epithelial cell markers.[1][2] | [1][2] |
| Cdx1 | Intestinal Cell Proliferation & Differentiation | Modulates proliferation and differentiation of intestinal epithelial cells. | Cdx1 expression shows a more marked distal expression in the small intestine.[3] | |
| Cdx2 | Intestinal Cell Proliferation | Overexpression of Cdx2 in porcine intestinal epithelial cells (IPEC-J2) increased cell proliferation. Knockdown of Cdx2 decreased cell proliferation. | Overexpression of Cdx2 in IPEC-J2 cells led to a significant increase in cell number. | |
| Pdx-1 | Pancreatic and Duodenal Development | Essential for pancreas development and β-cell function. | Pdx-1 transcripts are found only in the duodenum. |
Signaling Pathway in Intestinal Homeostasis
The interplay between ISX and other homeobox proteins in regulating intestinal cell fate is complex. The following diagram illustrates a simplified view of their roles in intestinal epithelial cell differentiation.
Caption: Key homeobox transcription factors in intestinal differentiation.
Performance Comparison: ISX in Hepatocellular Carcinoma
In the context of hepatocellular carcinoma (HCC), ISX functions as a proto-oncogene, primarily through its upregulation of the E2F1 transcription factor. E2F1 is a critical regulator of the cell cycle, and its dysregulation is a hallmark of many cancers.
| Regulator | Target | Effect on E2F1 | Quantitative Data | Reference |
| ISX | E2F1 Promoter | Transcriptional activation | Forced expression of ISX in hepatoma cells leads to a significant increase in E2F1 mRNA and protein levels. | |
| p53 | E2F1 Activity | Inhibition of transcriptional activation | p53 specifically inhibits activated transcription by E2F-5 but not by E2F-1. | |
| c-Myc | E2F1 Expression | Upregulation | Knockdown of c-Myc protein effectively decreased the amount of E2F1 protein in human HCC cell lines. | |
| SET7/9 | E2F1 (post-translational) | Promotes oncogenic processes | A positive correlation was detected between the mRNA expression levels of SET7/9 and E2F1 mRNA (p = 0.0003). |
ISX-E2F1 Signaling Pathway in HCC
The activation of E2F1 by ISX is a key step in HCC progression. This pathway is influenced by various upstream signals, including inflammatory cytokines like IL-6.
Caption: ISX-mediated activation of E2F1 in hepatocellular carcinoma.
Performance Comparison: ISX in Vitamin A Metabolism
ISX acts as a gatekeeper in vitamin A metabolism by repressing the expression of genes involved in β-carotene absorption and conversion. This function is in contrast to the activating roles of the retinoic acid receptors (RARs) and retinoid X receptors (RXRs).
| Regulator | Target Gene | Effect | Quantitative Data | Reference |
| ISX | SR-BI, BCMO1 | Repression of transcription | ISX binding to the Bcmo1 promoter decreased luciferase reporter gene expression. | |
| RAR/RXR | RARβ2 | Transcriptional activation | Treatment with retinoic acid increased RAR-beta 2 mRNA levels in mouse embryos by 7-fold. | |
| RAR/RXR | ISX Promoter | Transcriptional activation | Retinoic acid induces ISX expression via RARs binding to the ISX promoter. |
Vitamin A Metabolism Regulatory Pathway
The transcriptional regulation of vitamin A metabolism involves a feedback loop where retinoic acid, the active form of vitamin A, induces the expression of ISX, which in turn represses the genes responsible for vitamin A production.
Caption: Transcriptional regulation of vitamin A metabolism.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Chromatin Immunoprecipitation (ChIP)
Objective: To identify the DNA regions that a specific transcription factor (e.g., ISX) binds to in vivo.
Protocol:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 125 mM glycine.
-
Cell Lysis and Sonication: Lyse the cells to release the chromatin. Sonicate the chromatin to shear the DNA into fragments of 200-1000 base pairs.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the transcription factor of interest overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads extensively to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating at 65°C.
-
DNA Purification: Purify the DNA using a standard DNA purification kit.
-
Analysis: Analyze the purified DNA by qPCR or high-throughput sequencing (ChIP-seq) to identify the enriched DNA sequences.
shRNA-mediated Gene Silencing
Objective: To specifically knockdown the expression of a target gene (e.g., ISX) to study its function.
Protocol:
-
shRNA Design and Cloning: Design short hairpin RNA (shRNA) sequences targeting the mRNA of the gene of interest. Clone these sequences into a suitable expression vector (e.g., a lentiviral vector).
-
Viral Particle Production (if applicable): If using a lentiviral vector, co-transfect the shRNA plasmid with packaging plasmids into a packaging cell line (e.g., HEK293T) to produce viral particles.
-
Transduction/Transfection: Transduce (with viral particles) or transfect (with plasmid DNA) the target cells with the shRNA expression vector.
-
Selection: If the vector contains a selection marker (e.g., puromycin resistance), select for stably transduced/transfected cells by treating with the appropriate antibiotic.
-
Validation of Knockdown: Assess the knockdown efficiency at both the mRNA (by qRT-PCR) and protein (by Western blot) levels.
-
Functional Assays: Perform functional assays (e.g., cell proliferation, differentiation, or gene expression analysis) to determine the phenotypic consequences of the gene knockdown.
Luciferase Reporter Assay
Objective: To measure the transcriptional activity of a promoter in response to a specific transcription factor.
Protocol:
-
Reporter Construct Preparation: Clone the promoter region of the target gene (e.g., E2F1 promoter) upstream of a luciferase reporter gene in an expression vector.
-
Co-transfection: Co-transfect the target cells with the luciferase reporter construct and an expression vector for the transcription factor of interest (e.g., ISX). A control vector expressing a different reporter (e.g., Renilla luciferase) is often co-transfected for normalization of transfection efficiency.
-
Cell Lysis: After a suitable incubation period (e.g., 24-48 hours), lyse the cells to release the luciferase enzymes.
-
Luciferase Activity Measurement: Add the appropriate luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Compare the normalized luciferase activity in the presence and absence of the transcription factor to determine its effect on promoter activity.
References
- 1. Establishment of Intestinal Identity and Epithelial-Mesenchymal Signaling by Cdx2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elimination of CDX2 restricts intestinal hybrid differentiation signatures in stem cell-derived hepatocyte-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential regulation of E2F transcription factors by p53 tumor suppressor protein - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Intestine-Specific Homeobox (ISX) in Regulating BCMO1 Expression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the regulatory mechanisms governing the expression of Beta-Carotene 15,15'-Monooxygenase 1 (BCMO1), with a central focus on the pivotal role of the Intestine-Specific Homeobox (ISX) transcription factor. BCMO1 is the key enzyme responsible for converting dietary provitamin A carotenoids, such as beta-carotene, into retinal, the precursor for vitamin A.[1][2][3] Understanding the intricate regulation of BCMO1 is crucial for addressing conditions related to vitamin A deficiency and toxicity. This document summarizes key experimental findings, presents comparative data, and outlines the methodologies used to elucidate these regulatory pathways.
ISX as a Transcriptional Repressor of BCMO1
The intestine-specific homeobox (ISX) protein has been identified as a critical transcriptional repressor of BCMO1 gene expression.[1][2] This regulation forms part of a negative feedback loop that is responsive to dietary vitamin A levels. The mechanism involves the induction of ISX expression by retinoic acid, a derivative of vitamin A. Subsequently, ISX binds to a specific site in the BCMO1 promoter, leading to the downregulation of its expression.
In contrast, other regulatory factors have been implicated in the control of BCMO1 expression. For instance, the peroxisome proliferator-activated receptor-gamma (PPARγ) in conjunction with the retinoid X receptor (RXR) can activate BCMO1 expression. This highlights a complex interplay of activating and repressing signals that fine-tune BCMO1 levels in response to metabolic cues.
Comparative Analysis of BCMO1 Regulation
The following table summarizes the key differences between the regulatory mechanisms of ISX and other transcription factors on BCMO1 expression.
| Feature | ISX-mediated Regulation | PPARγ/RXR-mediated Regulation |
| Effect on BCMO1 Expression | Repression | Activation |
| Inducing Signal | Retinoic Acid | Free Fatty Acids (for PPARγ), 9-cis-retinoic acid (for RXR) |
| Mechanism | Direct binding of ISX to the BCMO1 promoter. | Dimerized PPARγ/RXR binds to the peroxisome proliferator response element (PPRE) in the BCMO1 promoter. |
| Physiological Context | Negative feedback in response to sufficient or excess vitamin A. | Upregulation in response to specific dietary fatty acids and retinoids. |
Quantitative Data Summary
The following tables present a summary of quantitative data from key studies, illustrating the impact of ISX on BCMO1 expression.
Table 1: Effect of ISX Deficiency on Intestinal BCMO1 mRNA Levels in Mice
| Genotype | Relative BCMO1 mRNA Expression (Fold Change vs. Wild-Type) | Reference |
| Wild-Type (Isx+/+) | 1.0 | |
| ISX-deficient (Isx-/-) | >200 |
Table 2: Effect of Retinoic Acid (RA) Treatment on Luciferase Reporter Activity Driven by the BCMO1 Promoter in Caco-2 Cells
| Treatment | Luciferase Activity (Relative to Control) | Reference |
| Control | 1.0 | |
| Retinoic Acid (RA) | Decreased |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to investigate the role of ISX in BCMO1 regulation.
Chromatin Immunoprecipitation (ChIP) Assay
Objective: To determine if ISX directly binds to the Bcmo1 promoter in vivo.
Methodology:
-
Human colonic Caco-2 cells, which express ISX in response to retinoic acid, are treated with retinoic acid to induce ISX expression.
-
Proteins are cross-linked to DNA using formaldehyde.
-
The cells are lysed, and the chromatin is sheared into smaller fragments by sonication.
-
An antibody specific to ISX is used to immunoprecipitate the ISX-DNA complexes.
-
The cross-links are reversed, and the DNA is purified.
-
Quantitative PCR (qPCR) is performed using primers that flank the putative ISX binding site in the Bcmo1 promoter to determine the amount of co-precipitated DNA.
Luciferase Reporter Assay
Objective: To assess the functional effect of ISX binding on BCMO1 promoter activity.
Methodology:
-
A DNA fragment corresponding to the human BCMO1 promoter region containing the putative ISX binding site is cloned upstream of a luciferase reporter gene in an expression vector.
-
Human colonic Caco-2 cells are co-transfected with the BCMO1 promoter-luciferase reporter construct and a vector expressing ISX (or an empty vector as a control).
-
The cells are treated with retinoic acid to induce ISX activity.
-
Cell lysates are collected, and luciferase activity is measured using a luminometer. A decrease in luciferase activity in the presence of ISX indicates transcriptional repression.
Real-Time Quantitative PCR (RT-qPCR)
Objective: To quantify the mRNA expression levels of Bcmo1 in different experimental conditions.
Methodology:
-
Total RNA is isolated from intestinal tissues of wild-type and Isx knockout mice.
-
The RNA is reverse-transcribed into complementary DNA (cDNA).
-
qPCR is performed using primers specific for Bcmo1 and a reference gene (e.g., GAPDH) for normalization.
-
The relative expression of Bcmo1 mRNA is calculated using the ΔΔCt method.
Visualizing the Regulatory Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows described in this guide.
Caption: The ISX-mediated negative feedback loop regulating BCMO1 expression.
Caption: Workflow for Chromatin Immunoprecipitation (ChIP) Assay.
Caption: Workflow for Luciferase Reporter Assay.
References
- 1. Genetics and Diet Regulate Vitamin A Production via the Homeobox Transcription Factor ISX - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genetics and diet regulate vitamin A production via the homeobox transcription factor ISX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular and dietary regulation of beta,beta-carotene 15,15'-monooxygenase 1 (BCMO1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Oncogenic Role of ISX In Vivo: A Comparative Guide
The intestine-specific homeobox (ISX) protein, a transcription factor, has been identified as a proto-oncogene, particularly implicated in the progression of Hepatocellular Carcinoma (HCC) and gastric cancer. In vivo studies using xenograft mouse models have been pivotal in validating its role in promoting tumor growth and malignant transformation. This guide provides a comparative overview of the experimental data supporting the oncogenic function of ISX, details the methodologies used, and illustrates the key signaling pathways involved.
Performance Comparison: ISX vs. Control in Xenograft Models
The oncogenic activity of ISX in vivo is most clearly demonstrated by comparing tumor development in mice injected with cancer cells overexpressing ISX against those injected with control cells. Key studies have consistently shown that elevated ISX expression significantly enhances tumor growth, while its suppression leads to reduced tumorigenicity.
Table 1: Effect of ISX Expression on Hepatocellular Carcinoma (HCC) Tumor Growth
The following data is derived from a study using the SK-Hep1 human hepatoma cell line.[1]
| Experimental Group | Mean Tumor Volume (mm³) at Day 35 | Mean Tumor Weight (g) at Day 35 |
| Control (sh-Luciferase) | 105 ± 15 | 0.12 ± 0.03 |
| ISX Knockdown (sh-ISX) | 25 ± 8 | 0.03 ± 0.01 |
| Control (Vector) | 150 ± 22 | 0.18 ± 0.04 |
| ISX Overexpression | 480 ± 55 | 0.55 ± 0.07 |
Data are presented as mean ± SD. Knockdown of ISX significantly reduced tumor volume and weight, while overexpression significantly increased them compared to respective controls.
Table 2: Effect of ISX Expression on Gastric Cancer Tumor Growth
Data from a study utilizing the MKN45 human gastric cancer cell line.
| Experimental Group | Mean Tumor Volume (mm³) at Day 28 |
| Control (Mock) | ~150 |
| ISX Overexpression (Stable-ISX) | ~600 |
Overexpression of ISX in MKN45 cells resulted in a substantial increase in tumor volume in a xenograft model.
Key Signaling Pathways Regulated by ISX
ISX functions as a transcription factor that directly binds to the promoter regions of key genes involved in cell cycle progression and epithelial-mesenchymal transition (EMT), driving cancer cell proliferation and metastasis.
Primary Oncogenic Pathway
ISX directly upregulates the expression of Cyclin D1 (CCND1) and E2F Transcription Factor 1 (E2F1), two critical regulators of the G1-S phase transition in the cell cycle. This leads to unchecked cell proliferation. The expression of ISX itself is induced by proinflammatory cytokines like Interleukin-6 (IL-6), linking inflammation to cancer development.[1][2][3]
EMT-Promoting Pathway
Recent studies have revealed a more complex mechanism where ISX, in conjunction with other proteins, promotes EMT—a key process in cancer metastasis. The acetyltransferase PCAF acetylates ISX, which then forms a complex with the bromodomain-containing protein BRD4. This ternary complex translocates to the nucleus to activate EMT-initiating transcription factors like Snail1 and TWIST1.[4]
Experimental Protocols
The validation of ISX's oncogenic role relies on well-established in vivo xenograft models. Below are the detailed methodologies for these key experiments.
Xenograft Tumor Growth Assay (Hepatocellular Carcinoma)
This protocol is based on the methodology described by Hsu SH, et al. in Cancer Research (2013).
-
Cell Lines: Human hepatoma cell lines (e.g., SK-Hep1) are used. Cells are stably transfected with either a vector expressing ISX (overexpression group), a short hairpin RNA targeting ISX (knockdown group), or a corresponding control vector (e.g., pLKO.sh-Luciferase).
-
Animal Model: Male BALB/c nude mice, typically 4-6 weeks old, are used.
-
Cell Implantation:
-
Cells are harvested during the exponential growth phase and washed with PBS.
-
A suspension of 2 x 10⁶ cells in 100 µL of serum-free medium is prepared.
-
The cell suspension is injected subcutaneously into the right flank of each mouse.
-
-
Tumor Monitoring and Measurement:
-
Mice are monitored every 3-4 days for tumor formation.
-
Tumor size is measured using a digital caliper.
-
Tumor volume is calculated using the formula: Volume = (Length × Width²) / 2.
-
-
Endpoint and Analysis:
-
The experiment is typically terminated after 4-5 weeks.
-
Mice are euthanized, and the tumors are excised and weighed.
-
Tumor tissues are often fixed in formalin for subsequent immunohistochemical analysis.
-
-
Workflow Diagram:
References
- 1. Intestine-specific homeobox (ISX) upregulates E2F1 expression and related oncogenic activities in HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Proinflammatory homeobox gene, ISX, regulates tumor growth and survival in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PCAF, ISX, and BRD4: a maleficent alliance serving lung cancer malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
Revolutionizing Cancer Research: A Comparative Analysis of ISX Signaling in 2D vs. 3D Cell Culture Models
For Immediate Release
[City, State] – [Date] – A comprehensive new guide comparing Intestine-specific homeobox (ISX) signaling in traditional two-dimensional (2D) and more physiologically relevant three-dimensional (3D) cell culture models is now available for researchers, scientists, and drug development professionals. This guide provides an objective analysis of how the culture environment impacts the activity of this critical proto-oncogene, offering valuable insights for cancer research and therapeutic development.
The intestine-specific homeobox (ISX) is a transcription factor that plays a significant role in the development of several cancers, including hepatocellular carcinoma, gastric cancer, and colorectal cancer.[1][2][3] It is known to be a proto-oncogene, promoting cell proliferation and tumor progression.[2][4] Understanding the signaling pathways regulated by ISX is crucial for developing targeted therapies. However, the choice of cell culture model can significantly influence experimental outcomes, as 3D cultures more closely mimic the complex in vivo environment of tumors compared to traditional 2D monolayers.
This guide explores the nuances of ISX signaling in both 2D and 3D culture systems, highlighting the key differences in gene expression, cell behavior, and potential drug responses.
Key Differences in ISX Signaling: 2D vs. 3D Culture Models
Three-dimensional cell culture models, such as spheroids and organoids, are increasingly recognized for their ability to recapitulate the native tumor microenvironment, including cell-cell and cell-matrix interactions, nutrient and oxygen gradients, and gene expression patterns that are often lost in 2D cultures. These differences are expected to have a profound impact on ISX signaling and its downstream effects.
| Feature | 2D Cell Culture | 3D Cell Culture | Rationale and Implications for ISX Signaling |
| Cell Morphology and Polarity | Flattened, stretched morphology with forced apical-basal polarity. | Cuboidal or columnar morphology, organized into structures resembling native tissue with appropriate cell polarity. | Cell shape and polarity can influence transcription factor activity. In 3D, ISX is more likely to be regulated and function in a manner that reflects its in vivo role in tissue architecture and differentiation. |
| Gene Expression Profile | Often exhibits altered gene expression compared to in vivo tissues. | More closely mimics the in vivo gene expression landscape. | The expression of ISX itself and its target genes, such as Cyclin D1 and E2F1, may be more physiologically relevant in 3D models, leading to more accurate predictions of tumor behavior. |
| Cell Proliferation | Generally higher and more uniform proliferation rates across the cell population. | Proliferation gradients exist, with actively dividing cells on the exterior and quiescent or necrotic cells in the core, similar to a solid tumor. | As ISX is a known regulator of cell cycle proteins, its impact on proliferation can be more accurately assessed in 3D models that replicate the heterogeneous proliferative zones of a tumor. |
| Drug Sensitivity and Resistance | Cells are typically more sensitive to cytotoxic agents due to uniform drug exposure. | Often exhibit increased drug resistance due to limited drug penetration and the presence of quiescent cell populations. | Evaluating inhibitors of ISX signaling in 3D cultures can provide a more realistic prediction of their efficacy in treating solid tumors. |
| Cell-Matrix Interactions | Limited to interactions with a rigid, artificial substrate. | Dynamic and reciprocal interactions with an extracellular matrix (ECM) that influences cell behavior and signaling. | ECM signaling can cross-talk with ISX-mediated pathways, potentially revealing novel regulatory mechanisms that are absent in 2D cultures. |
The ISX Signaling Pathway
The ISX signaling pathway is a critical regulator of cell fate and proliferation. As a transcription factor, ISX directly binds to the promoter regions of its target genes to control their expression. Key downstream targets include Cyclin D1 and E2F1, both of which are essential for cell cycle progression. The activity of ISX can be influenced by upstream signals such as the pro-inflammatory cytokine Interleukin-6 (IL-6).
Experimental Workflow for Comparative Analysis
To rigorously compare ISX signaling in 2D and 3D culture models, a systematic experimental approach is required. The following workflow outlines the key steps for such a comparative study.
Experimental Protocols
2D Cell Culture
-
Cell Seeding: Plate cancer cells (e.g., HepG2, Huh7 for hepatocellular carcinoma) in a T-75 flask with appropriate growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).
-
Incubation: Culture cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach cells using trypsin-EDTA. Resuspend cells in fresh medium and re-plate at the desired density for experiments.
3D Spheroid/Organoid Culture
-
Spheroid Formation (Liquid Overlay Technique):
-
Coat a 96-well plate with a non-adherent surface (e.g., poly-HEMA or commercially available ultra-low attachment plates).
-
Seed a defined number of cells (e.g., 2,000-5,000 cells/well) in the growth medium.
-
Centrifuge the plate at low speed (e.g., 100 x g) for 5 minutes to facilitate cell aggregation.
-
Incubate for 3-7 days to allow for spheroid formation.
-
-
Organoid Formation (Matrigel Embedding):
-
Resuspend single cells or small cell clusters in a basement membrane matrix (e.g., Matrigel).
-
Dispense droplets of the cell-matrix suspension into a culture plate.
-
Allow the matrix to solidify at 37°C.
-
Overlay with a specialized organoid growth medium.
-
Culture for several weeks, changing the medium every 2-3 days.
-
Gene Expression Analysis (RT-qPCR)
-
RNA Extraction: Isolate total RNA from 2D and 3D cultures using a commercial kit (e.g., RNeasy Mini Kit, Qiagen). For 3D cultures, spheroids/organoids should be dissociated first.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes for ISX, Cyclin D1, E2F1, and a housekeeping gene (e.g., GAPDH) for normalization.
Protein Expression Analysis (Western Blot)
-
Protein Extraction: Lyse 2D cells or dissociated 3D cultures in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against ISX, Cyclin D1, E2F1, and a loading control (e.g., β-actin). Follow with incubation with HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.
Immunofluorescence
-
Fixation and Permeabilization: Fix 2D cells or whole 3D spheroids/organoids with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100.
-
Staining: Block with a suitable blocking buffer and incubate with a primary antibody against ISX. After washing, incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).
-
Imaging: Visualize using a confocal microscope to determine the subcellular localization of ISX.
Conclusion
The transition from 2D to 3D cell culture models represents a significant advancement in cancer research, offering a more physiologically relevant platform to study complex signaling pathways like that of ISX. While 2D cultures remain a valuable tool for initial high-throughput screening, 3D models provide a more accurate representation of the tumor microenvironment, leading to more reliable and translatable findings. Researchers investigating ISX signaling and developing novel anti-cancer therapies are encouraged to adopt 3D culture systems to enhance the predictive power of their preclinical studies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Intestine-specific homeobox (ISX) induces intestinal metaplasia and cell proliferation to contribute to gastric carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intestine-specific homeobox (ISX) upregulates E2F1 expression and related oncogenic activities in HCC - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling ISX-1
Disclaimer: The following guidance is based on the assumed hazardous properties of an uncharacterized research chemical, ISX-1. Due to the absence of specific safety data for this compound, this document provides recommendations based on the safe handling of aromatic isocyanates, a class of compounds known for their potential to cause respiratory and dermal sensitization. These guidelines are intended for trained laboratory personnel and should be supplemented by a thorough review of your institution's safety protocols.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes detailed personal protective equipment (PPE) requirements, operational procedures, and disposal plans to ensure a safe laboratory environment.
Health Hazard Summary
Aromatic isocyanates are highly reactive compounds that can cause irritation to the skin, eyes, and respiratory tract. The primary health concern is sensitization, where repeated exposure, even at low concentrations, can lead to severe allergic reactions, including occupational asthma.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the last line of defense in minimizing exposure to hazardous chemicals. For handling this compound, the following PPE is mandatory.
Table 1: Recommended Personal Protective Equipment for this compound
| PPE Category | Specification |
| Respiratory Protection | A full-face respirator with organic vapor cartridges and P100 particulate filters is recommended, especially when there is a risk of generating aerosols or vapors. For higher concentrations or in case of spills, a supplied-air respirator may be necessary. |
| Hand Protection | Chemical-resistant gloves are required. Nitrile or butyl rubber gloves are recommended. Standard latex gloves do not offer adequate protection.[1][2] |
| Eye Protection | Chemical splash goggles are essential. If not using a full-face respirator, a face shield should also be worn to protect against splashes.[1] |
| Protective Clothing | A lab coat is the minimum requirement. For procedures with a higher risk of splashes or spills, disposable coveralls or suits made of microporous film are recommended to prevent skin contact.[3] |
| Foot Protection | Closed-toe shoes are mandatory in the laboratory. |
Occupational Exposure Limits
Adherence to established occupational exposure limits (OELs) is critical. While no specific OELs exist for this compound, the limits for common isocyanates should be used as a conservative guideline. Air monitoring should be conducted to ensure that airborne concentrations are kept as low as reasonably achievable.
Table 2: Workplace Exposure Limits for Isocyanates
| Regulatory Agency | 8-Hour Time-Weighted Average (TWA) | Short-Term Exposure Limit (STEL) (15 minutes) |
| OSHA | 0.02 mg/m³ | 0.07 mg/m³ |
| NIOSH | 0.02 mg/m³ | 0.07 mg/m³ |
| ACGIH | 0.02 mg/m³ | 0.07 mg/m³ |
Data sourced from SafeWork NSW and UK Health and Safety Executive.[4]
Experimental Protocols: Safe Handling and Disposal of this compound
-
Risk Assessment: Before beginning any experiment, conduct a thorough risk assessment specific to the planned procedure.
-
Ventilation: All work with this compound must be performed in a certified chemical fume hood with a face velocity of at least 100 feet per minute.
-
Personal Protective Equipment (PPE): Don all required PPE as specified in Table 1 before entering the designated work area.
-
Weighing and Dispensing:
-
Handle this compound in the smallest quantities necessary for the experiment.
-
Use a dedicated, clean, and dry spatula and weighing vessel.
-
Keep the primary container of this compound tightly closed when not in use.
-
-
Reaction Setup:
-
Ensure all glassware is clean, dry, and free of cracks or defects.
-
Set up the reaction apparatus within the chemical fume hood.
-
If heating is required, use a well-controlled heating mantle and monitor the reaction temperature closely.
-
-
Minor Spill (within a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material such as sand or vermiculite.
-
Collect the absorbed material into a designated, labeled waste container. Do not seal the container tightly to avoid pressure buildup from any potential reaction with moisture.
-
Decontaminate the spill area with a suitable decontamination solution (see Table 3).
-
-
Major Spill (outside a fume hood):
-
Evacuate the laboratory immediately and alert your institution's emergency response team.
-
Do not attempt to clean up a major spill without specialized training and equipment.
-
Table 3: Isocyanate Decontamination Solutions
| Formula | Components | Application Notes |
| 1 | 5-10% Sodium Carbonate, 0.2% Liquid Detergent, 89.8-94.8% Water. | Suitable for general surface decontamination. |
| 2 | 3-8% Concentrated Ammonia Solution, 0.2% Liquid Detergent, 91.8-96.8% Water. | Use with caution in a well-ventilated area due to ammonia vapors. |
-
Container Management:
-
All waste contaminated with this compound must be collected in a designated, clearly labeled, and sealed hazardous waste container.
-
Do not mix isocyanate waste with other waste streams.
-
-
Decontamination of Empty Containers:
-
Triple rinse empty containers with a suitable solvent (e.g., acetone) in a chemical fume hood.
-
Collect the rinsate as hazardous waste.
-
The decontaminated container can then be disposed of according to institutional guidelines.
-
-
Final Disposal:
-
All this compound waste must be disposed of through your institution's hazardous waste management program. Follow all federal, state, and local regulations.
-
Visual Workflow for PPE Management
The following diagram illustrates the lifecycle of PPE for handling this compound, from selection to disposal.
Caption: Workflow for the selection, use, and disposal of PPE for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
